IRE1a-IN-2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C19H19NO6S |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde |
InChI |
InChI=1S/C19H19NO6S/c1-10-12(7-14(22)20-4-6-27-9-20)19(24)26-17-13(8-21)16(23)18-11(15(10)17)3-2-5-25-18/h8,23H,2-7,9H2,1H3 |
InChIキー |
YYVMXWNBXDUPOA-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The IRE1 Alpha Signaling Pathway: An In-depth Technical Guide for Researchers
Abstract
The Inositol-Requiring Enzyme 1 alpha (IRE1α) is a critical sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). As a bifunctional enzyme with both serine/threonine kinase and endoribonuclease (RNase) activities, IRE1α plays a pivotal role in determining cell fate under ER stress, orchestrating both pro-survival and pro-apoptotic signals. This technical guide provides a comprehensive overview of the IRE1α signaling pathway, detailing its activation mechanism, downstream effectors, and its dual role in cellular homeostasis. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the molecular intricacies of IRE1α signaling, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of this crucial cellular pathway.
Introduction to the Unfolded Protein Response and IRE1α
The endoplasmic reticulum is the primary site for the synthesis, folding, and modification of secretory and transmembrane proteins. Perturbations to this delicate environment, such as nutrient deprivation, hypoxia, or genetic mutations, can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[1] To counteract this, cells have evolved a sophisticated signaling network termed the Unfolded Protein Response (UPR).[2][3] The UPR is mediated by three ER-resident transmembrane proteins: IRE1α, Protein Kinase R (PKR)-like ER Kinase (PERK), and Activating Transcription Factor 6 (ATF6).[1][4] IRE1α is the most evolutionarily conserved of these sensors, highlighting its fundamental role in maintaining cellular homeostasis.[1][5]
Under basal conditions, IRE1α is maintained in an inactive, monomeric state through its association with the ER chaperone BiP (Binding immunoglobulin Protein), also known as GRP78.[1][5] Upon the accumulation of unfolded proteins, BiP preferentially binds to these misfolded polypeptides, leading to its dissociation from IRE1α.[1][2] This dissociation allows IRE1α to dimerize and subsequently oligomerize, leading to the trans-autophosphorylation of its kinase domain.[1][2] This phosphorylation event induces a conformational change that activates its C-terminal RNase domain, initiating downstream signaling cascades.[6]
The Dichotomous Nature of IRE1α Signaling
Activated IRE1α orchestrates a complex and context-dependent signaling output that can either promote cellular adaptation and survival or, under conditions of prolonged or severe ER stress, trigger apoptosis.[7] This duality is primarily mediated by two distinct activities of its RNase domain: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the Regulated IRE1-Dependent Decay (RIDD) of a subset of mRNAs and microRNAs.[2][4]
The Pro-Survival Branch: XBP1 Splicing
The most well-characterized function of the IRE1α RNase is the unconventional splicing of XBP1 mRNA.[3][4] IRE1α excises a 26-nucleotide intron from the unspliced XBP1 mRNA (XBP1u).[8][9] This splicing event results in a translational frameshift, leading to the production of a potent transcription factor, spliced XBP1 (XBP1s).[10] XBP1s translocates to the nucleus and activates the transcription of a broad range of UPR target genes involved in protein folding, ER-associated degradation (ERAD), and lipid biosynthesis, thereby expanding the ER's protein-folding capacity and alleviating stress.[3][9]
The Pro-Apoptotic Branch: Regulated IRE1-Dependent Decay (RIDD)
Under conditions of irremediable ER stress, the signaling output of IRE1α can switch from a pro-survival to a pro-apoptotic response.[2] This is partly mediated by a process known as Regulated IRE1-Dependent Decay (RIDD), where the RNase activity of IRE1α targets and degrades a specific subset of mRNAs and microRNAs at the ER membrane.[11][12] The targets of RIDD can include mRNAs encoding components of the secretory pathway, thereby reducing the protein load on the ER.[11] However, RIDD can also degrade anti-apoptotic microRNAs, leading to the upregulation of pro-apoptotic proteins and tipping the cellular balance towards cell death.[13]
The JNK-Mediated Apoptotic Pathway
In addition to RIDD, IRE1α can also promote apoptosis by recruiting the adaptor protein TNF receptor-associated factor 2 (TRAF2).[14][15] The IRE1α-TRAF2 complex serves as a scaffold to activate Apoptosis-Signal-regulating Kinase 1 (ASK1), which in turn activates the c-Jun N-terminal kinase (JNK) pathway.[15][16] Prolonged JNK activation is a well-established trigger for apoptosis.[16]
Quantitative Data in IRE1α Signaling
The study of the IRE1α pathway often involves the use of small molecule inhibitors to dissect its kinase and RNase functions. The following tables summarize key quantitative data for some commonly used IRE1α inhibitors.
| Inhibitor | Target Domain | IC50 | Cell Line/System | Reference |
| APY29 | Kinase (ATP-binding site) | 280 nM (autophosphorylation) | In vitro | [17] |
| KIRA6 | Kinase | 0.6 µM | In vitro | [10] |
| Sunitinib | Kinase | 80 nM (VEGFR2), 2 nM (PDGFRβ) | Cell-free assays | [17] |
| MKC-3946 | RNase | Not specified | Multiple Myeloma cell lines | [18] |
| STF-083010 | RNase | Not specified | Multiple Myeloma cell lines | [18] |
| 4µ8C | RNase | 76 nM | In vitro | [19] |
| Toyocamycin | RNase (indirectly) | 80 nM (XBP1 cleavage) | In vitro | [10] |
| IRE1α kinase-IN-1 | Kinase | 77 nM | In vitro | [20] |
| Toxoflavin | RNase | 0.226 µM | In vitro | [21] |
| IA107 | RNase | 16 nM (non-phosphorylated), 9 nM (phosphorylated) | In vitro | [10] |
| CPD-2828 | RNase | 1.2 µM | In vitro | [10] |
Key Experimental Protocols
A variety of experimental techniques are employed to study the different facets of the IRE1α signaling pathway. Below are detailed protocols for some of the most critical assays.
Western Blot for IRE1α Phosphorylation
This protocol is used to detect the activation state of IRE1α by assessing its phosphorylation status.
Materials:
-
Cells or tissue lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels (6% or gradient gels are recommended for the high molecular weight IRE1α, ~110 kDa)
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST is recommended to reduce background)
-
Primary antibodies: anti-phospho-IRE1α (Ser724) and anti-total IRE1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells or tissues in lysis buffer on ice.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-IRE1α (Ser724) primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total IRE1α antibody.
RT-PCR for XBP1 mRNA Splicing
This assay is the gold standard for measuring the RNase activity of IRE1α.
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcriptase kit
-
PCR primers flanking the 26-nucleotide intron of XBP1
-
Taq polymerase
-
Agarose gel (1.5-2%)[4]
-
DNA loading dye
-
DNA ladder
Procedure:
-
Extract total RNA from cells or tissues.
-
Synthesize cDNA using a reverse transcriptase kit.
-
Perform PCR using the XBP1-specific primers. The cycling conditions are typically 94°C for 5 minutes, followed by 30-40 cycles of 94°C for 30 seconds, 58-60°C for 30 seconds, and 72°C for 30 seconds.
-
Resolve the PCR products on an agarose gel. The unspliced XBP1 (XBP1u) will appear as a larger band than the spliced XBP1 (XBP1s).
-
(Optional) To confirm splicing, the PCR product can be digested with the restriction enzyme PstI, which has a recognition site within the 26-nucleotide intron. Only the XBP1u PCR product will be cleaved.[4]
In Vitro RIDD Assay
This protocol allows for the direct measurement of IRE1α's ability to degrade specific mRNA substrates.
Materials:
-
Total RNA isolated from tissues or cells, or in vitro transcribed RNA substrate
-
Recombinant active IRE1α protein
-
RIDD-specific inhibitor (e.g., 4µ8C) for control[6]
-
RNase-free water and buffers
-
Reverse transcriptase kit
-
qPCR primers for the RIDD target gene (e.g., Bloc1s1) and a housekeeping gene[6]
-
qPCR master mix
Procedure:
-
Set up reaction mixtures containing total RNA, reaction buffer, and either active IRE1α, IRE1α plus an inhibitor, or a buffer control.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an RNase inhibitor or by heat inactivation.
-
Perform reverse transcription to generate cDNA.
-
Quantify the levels of the RIDD target mRNA and a housekeeping gene by qPCR.
-
Calculate the relative degradation of the target mRNA in the presence of active IRE1α compared to the controls.
Co-Immunoprecipitation of IRE1α and TRAF2
This protocol is used to investigate the interaction between IRE1α and its binding partner TRAF2.
Materials:
-
Cell lysates
-
Co-IP lysis buffer (non-denaturing, e.g., 1% CHAPS-containing buffer)[22]
-
Antibody for immunoprecipitation (e.g., anti-IRE1α or anti-TRAF2)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli buffer)
-
Antibodies for western blotting (anti-IRE1α and anti-TRAF2)
Procedure:
-
Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluates by western blotting, probing for both IRE1α and TRAF2.
Visualizing the IRE1α Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core IRE1α signaling pathway and a typical experimental workflow for studying XBP1 splicing.
Caption: The IRE1α signaling pathway under ER stress.
Caption: Experimental workflow for XBP1 mRNA splicing analysis.
Conclusion
The IRE1α signaling pathway is a central and highly regulated component of the cellular response to ER stress. Its ability to mediate both pro-survival and pro-apoptotic outcomes places it at a critical juncture in determining cell fate. A thorough understanding of the molecular mechanisms governing the switch between these opposing functions is crucial for the development of novel therapeutic strategies for a wide range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases, where ER stress and IRE1α signaling are known to be dysregulated. This guide provides a foundational resource for researchers to explore the complexities of this vital signaling pathway.
References
- 1. An initial phase of JNK activation inhibits cell death early in the endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. XBP1 mRNA splicing assay [bio-protocol.org]
- 5. academic.oup.com [academic.oup.com]
- 6. An Ex Vivo Protocol to Assess IRE1α-Dependent RNA Cleavage Using Total RNA Isolated from Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRE1α is an endogenous substrate of endoplasmic reticulum-associated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xbp1 splicing assay [bio-protocol.org]
- 9. In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay [bio-protocol.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Phosphorylation at Ser724 of the ER stress sensor IRE1α governs its activation state and limits ER stress–induced hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholars.northwestern.edu [scholars.northwestern.edu]
- 15. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]
- 18. A Quantitative Arabidopsis IRE1a Ribonuclease-Dependent in vitro mRNA Cleavage Assay for Functional Studies of Substrate Splicing and Decay Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of Total & pSer724 IRE1 alpha, the Sensor of ER Stress: Novus Biologicals [novusbio.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
The Potent and Selective IRE1α Inhibitor KIRA6: A Technical Guide to its Mechanism and Effect on Endoplasmic Reticulum Stress
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Endoplasmic Reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The most evolutionarily conserved transducer of the UPR is the Inositol-Requiring Enzyme 1α (IRE1α), a unique bifunctional enzyme possessing both serine/threonine kinase and endoribonuclease (RNase) activities. Chronic or unresolved ER stress and the subsequent overactivation of IRE1α are implicated in a host of human diseases, including metabolic disorders, neurodegenerative diseases, and cancer, making IRE1α a compelling therapeutic target. This technical guide provides an in-depth overview of KIRA6, a potent and selective small-molecule inhibitor of IRE1α, detailing its mechanism of action, quantitative biochemical and cellular activity, and the key experimental protocols used for its characterization.
The IRE1α Signaling Pathway in ER Stress
Under basal conditions, IRE1α is held in an inactive, monomeric state through its association with the ER chaperone BiP (Binding immunoglobulin Protein). Upon the accumulation of unfolded proteins, BiP dissociates, allowing IRE1α to dimerize and subsequently form higher-order oligomers.[1] This oligomerization facilitates the trans-autophosphorylation of its cytoplasmic kinase domains. The phosphorylation event induces a conformational change that allosterically activates the C-terminal RNase domain.[1]
The activated IRE1α RNase has two primary, fate-determining outputs:
-
Adaptive Signaling (XBP1 Splicing): IRE1α excises a 26-nucleotide intron from the mRNA of the X-box Binding Protein 1 (XBP1). This unconventional splicing event causes a frameshift, leading to the translation of a potent transcription factor, XBP1s. XBP1s translocates to the nucleus and upregulates genes involved in restoring ER homeostasis, including chaperones, components of the ER-associated degradation (ERAD) machinery, and lipid biosynthesis enzymes.[2]
-
Pro-Apoptotic Signaling (RIDD): Under conditions of severe or prolonged ER stress, the IRE1α RNase can also degrade a specific subset of mRNAs and microRNAs that are localized to the ER membrane, a process termed Regulated IRE1-Dependent Decay (RIDD).[2] The degradation of these transcripts can alleviate the protein folding load but can also lead to apoptosis by degrading survival-promoting transcripts or microRNAs that suppress pro-apoptotic factors.
The dual nature of IRE1α signaling makes it a critical switch between cell survival and apoptosis, and therefore an attractive target for pharmacological intervention.
KIRA6: A Kinase-Inhibiting RNase Attenuator
KIRA6 (Kinase-Inhibiting RNase Attenuator 6) is a potent, ATP-competitive, and selective type II inhibitor of the IRE1α kinase domain. By binding to the ATP-binding site of the kinase domain in its inactive conformation, KIRA6 prevents the autophosphorylation necessary for full IRE1α activation. This action effectively blocks the formation of higher-order oligomers and allosterically attenuates the downstream RNase activity, thereby inhibiting both XBP1 splicing and RIDD.[1] Its ability to preserve cell viability and function under ER stress has been demonstrated in diverse cell types and in rodent models of retinal degeneration and diabetes.[1][3]
Quantitative Data Summary
The following table summarizes the reported in vitro and cellular potencies of KIRA6 against human IRE1α and its downstream signaling events.
| Assay Type | Parameter | Value | Reference |
| Biochemical Assay | IRE1α Kinase Inhibition (IC50) | 0.6 µM | [1][4] |
| Cell-Based Assay | XBP1 mRNA Splicing Inhibition (IC50) | ~2.0 µM | |
| Cell-Based Assay | Ins1 mRNA Degradation (RIDD) Inhibition (IC50) | 0.5 µM | |
| Biochemical Assay | KIT Kinase Binding (Kd) | 10.8 µM | [4] |
Note: The reported IC50 values can vary based on specific assay conditions, such as ATP concentration in kinase assays or the specific cell line and stressor used in cellular assays.
Visualizing the Mechanism of Action and Experimental Workflows
IRE1α Signaling and KIRA6 Mechanism of Action
The diagram below illustrates the activation of the IRE1α pathway and the specific point of intervention for the inhibitor KIRA6.
Caption: IRE1α signaling pathway and the inhibitory mechanism of KIRA6.
Experimental Workflow for Characterizing an IRE1α Inhibitor
This workflow outlines the typical experimental cascade for evaluating a novel IRE1α inhibitor like KIRA6.
Caption: A typical experimental workflow for characterizing an IRE1α inhibitor.
Key Experimental Protocols
The following sections provide detailed methodologies for cornerstone assays used to characterize IRE1α inhibitors.
In Vitro IRE1α Kinase Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of a compound on the kinase activity of IRE1α by quantifying ATP consumption.
Objective: To determine the IC50 value of a test compound (e.g., KIRA6) against the autophosphorylation activity of recombinant IRE1α.
Materials:
-
Recombinant human IRE1α cytoplasmic domain (kinase and RNase domains).
-
Kinase Buffer: 70 mM Tris-HCl (pH 7.6), 75 mM NaCl, 10 mM MgCl2, 5 mM DTT.[5]
-
ATP solution.
-
Test compound stock solution (in DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
384-well white assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., KIRA6) in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. Include a DMSO-only control (vehicle).
-
Reaction Setup: In a 384-well plate, add the test compound dilutions or vehicle control.
-
Enzyme Addition: Add recombinant IRE1α protein to each well to a final concentration of ~125 nM.[5] Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate Reaction: Add ATP to each well to initiate the autophosphorylation reaction. The final ATP concentration should be at or near the Km for IRE1α if known, or a standard concentration (e.g., 10 µM).
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.[5]
-
Detect ADP Production: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete remaining ATP, followed by a Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis:
-
Record the luminescence signal from each well.
-
Normalize the data: Set the luminescence of the "no enzyme" control as 100% inhibition and the "vehicle (DMSO)" control as 0% inhibition.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based XBP1 mRNA Splicing Assay (RT-qPCR)
This assay quantifies the ability of an inhibitor to block IRE1α's RNase activity in a cellular context by measuring the levels of spliced XBP1 mRNA.
Objective: To determine the EC50 value of a test compound for the inhibition of ER stress-induced XBP1 splicing.
Materials:
-
A relevant cell line (e.g., HEK293T, HeLa, or a disease-relevant line).
-
Cell culture medium and supplements.
-
ER stress-inducing agent: Tunicamycin (Tm) or Thapsigargin (Tg).
-
Test compound (e.g., KIRA6).
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
Reverse transcription kit for cDNA synthesis.
-
qPCR instrument and SYBR Green master mix.
-
Primers specific for spliced XBP1 (XBP1s) and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
Cell Plating: Seed cells in 12- or 24-well plates and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-incubate the cells with a serial dilution of the test compound or vehicle (DMSO) for 1-2 hours.
-
ER Stress Induction: Add the ER stress-inducing agent (e.g., 1 µg/mL Tunicamycin) to the wells and incubate for an additional 4-8 hours. Include an "unstressed" control group treated only with vehicle.
-
RNA Extraction: Harvest the cells and extract total RNA according to the manufacturer's protocol. Ensure RNA quality and concentration are determined.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using SYBR Green master mix, cDNA template, and the specific primers for XBP1s and the chosen housekeeping gene.
-
Run the qPCR program on a real-time PCR machine.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for XBP1s and the housekeeping gene for each sample.
-
Calculate the relative expression of XBP1s using the ΔΔCt method, normalizing to the housekeeping gene and relative to the "stressed + vehicle" control group.
-
Plot the normalized XBP1s levels against the log of the compound concentration to determine the EC50 value.
-
Conclusion
KIRA6 represents a valuable chemical tool for probing the complex biology of the IRE1α pathway. As a potent, ATP-competitive kinase inhibitor that allosterically attenuates RNase activity, it allows for the specific interrogation of IRE1α's role in both adaptive and maladaptive responses to ER stress. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers aiming to study IRE1α signaling and for professionals in the field of drug development targeting ER stress-related pathologies. The continued characterization of selective inhibitors like KIRA6 will be instrumental in validating IRE1α as a therapeutic target and advancing novel treatments for a wide range of diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Regulation of IRE1α by the small molecule inhibitor 4μ8c in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on IRE1 Alpha Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on inositol-requiring enzyme 1 alpha (IRE1α) inhibitors. IRE1α is a key sensor and transducer of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Dysregulation of the IRE1α pathway is implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it an attractive therapeutic target.[1][2][3][4][5] This guide summarizes the mechanism of action of IRE1α, the different classes of its inhibitors, quantitative data on their potency, and detailed protocols for key experimental assays used in their characterization.
The IRE1α Signaling Pathway
Under ER stress, the luminal domain of IRE1α senses the accumulation of unfolded proteins, leading to its oligomerization and trans-autophosphorylation.[6][7][8] This autophosphorylation activates its C-terminal endoribonuclease (RNase) domain. The activated RNase domain catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA by excising a 26-nucleotide intron.[3][6][9][10] This splicing event results in a frameshift, leading to the translation of the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.[2][3][8]
However, under conditions of prolonged or severe ER stress, the sustained activation of IRE1α can switch from a pro-survival to a pro-apoptotic signal.[8][9][10] This can occur through several mechanisms, including the regulated IRE1-dependent decay (RIDD) of mRNAs and microRNAs, and the recruitment of TNF receptor-associated factor 2 (TRAF2), which leads to the activation of the apoptosis signal-regulating kinase 1 (ASK1) and c-Jun N-terminal kinase (JNK) pathway.[3][9][10][11]
Classes of IRE1α Inhibitors
IRE1α inhibitors can be broadly categorized based on their mechanism of action and the domain they target.[2][3]
-
Kinase Inhibitors: These compounds target the ATP-binding site of the IRE1α kinase domain, thereby preventing autophosphorylation and subsequent activation of the RNase domain.[2][3][6]
-
Type I Kinase Inhibitors: These inhibitors bind to the active conformation of the kinase domain. Interestingly, some Type I inhibitors, like APY29 and sunitinib, can allosterically activate the RNase domain even while inhibiting kinase activity.[6][7][12]
-
Type II Kinase Inhibitors: These inhibitors bind to and stabilize an inactive conformation of the kinase domain, leading to the inhibition of both kinase and RNase activities.[6][7][12] KIRA6 is a notable example of a Type II inhibitor.[13][14][15]
-
-
RNase Inhibitors: These molecules directly target the RNase domain of IRE1α, blocking its catalytic activity without affecting the kinase domain.[2][3][13][16] Examples include 4µ8C, STF-083010, and MKC8866.[13][14][16]
-
Dual Kinase/RNase Inhibitors: Some inhibitors have been developed to target both the kinase and RNase activities of IRE1α.[14][17][18] GSK2850163 is an example of such a dual inhibitor.[14][17][18]
Quantitative Data on IRE1α Inhibitors
The following table summarizes the reported potency of various IRE1α inhibitors. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are provided where available.
| Inhibitor | Class | Target | IC50/EC50 | Reference |
| Kinase Inhibitors | ||||
| APY29 | Type I Kinase Inhibitor | Kinase Autophosphorylation | IC50 = 280 nM | [6][13][17][18] |
| RNase Function | EC50 = 460 nM (activator) | [13] | ||
| KIRA6 | Type II Kinase Inhibitor | Kinase Activity | IC50 = 0.6 µM | [13][14][17][18] |
| KIRA8 | Allosteric RNase Attenuator | RNase Activity | IC50 = 5.9 nM | [13][14][17][18] |
| Sunitinib | Type I Kinase Inhibitor | Kinase Autophosphorylation | Effective inhibitor | [2][6][17][18] |
| RNase Inhibitors | ||||
| 4µ8C | RNase Inhibitor | RNase Activity | IC50 = 76 nM | [13][14][17][18] |
| STF-083010 | RNase Inhibitor | RNase Activity | Specific inhibitor | [13][14][16][17] |
| MKC8866 | RNase Inhibitor | RNase Activity | IC50 = 0.29 µM (in vitro) | [13][14][17][18] |
| XBP1s Expression | EC50 = 0.52 µM | [17] | ||
| MKC3946 | RNase Inhibitor | RNase Activity | Potent inhibitor | [13][14][17][18] |
| B-I09 | RNase Inhibitor | RNase Activity | IC50 = 1.23 µM | [14][17] |
| Dual Inhibitors | ||||
| GSK2850163 | Dual Kinase/RNase Inhibitor | Kinase Activity | IC50 = 20 nM | [14][17][18] |
| RNase Activity | IC50 = 200 nM | [14][17][18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize IRE1α inhibitors.
IRE1α Autophosphorylation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit the autophosphorylation of IRE1α, a critical step in its activation.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa, Min6) to 70-80% confluency.
-
Induce ER stress by treating cells with an agent like tunicamycin (e.g., 2.5 µg/ml) or thapsigargin (e.g., 1 µM) for a specified time (e.g., 4-6 hours). For inhibitor studies, pre-incubate cells with the inhibitor for 1-2 hours before adding the ER stress-inducing agent.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel (e.g., 8-10%).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IRE1α (e.g., anti-p-IRE1α Ser724) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total IRE1α or a loading control like β-actin.
-
XBP1 mRNA Splicing Assay (RT-PCR)
This assay measures the extent of IRE1α-mediated splicing of XBP1 mRNA, a direct readout of its RNase activity.
Protocol:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as in the autophosphorylation assay.
-
-
RNA Extraction:
-
Isolate total RNA from the treated cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Polymerase Chain Reaction (PCR):
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Example human XBP1 primers:
-
Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
-
Gel Electrophoresis:
-
Separate the PCR products on a high-resolution agarose gel (e.g., 3%) or a polyacrylamide gel.
-
The unspliced XBP1 product will be 26 base pairs larger than the spliced product.
-
Visualize the bands using a DNA stain (e.g., ethidium bromide or SYBR Safe) and an imaging system.
-
The relative intensity of the spliced and unspliced bands indicates the level of IRE1α RNase activity.
-
In Vitro IRE1α RNase Activity Assay (Fluorescent Probe)
This biochemical assay directly measures the RNase activity of purified IRE1α using a fluorogenic substrate.
Protocol:
-
Reagents and Materials:
-
Recombinant human IRE1α (cytoplasmic domain).
-
A FRET-based RNA hairpin probe that mimics the XBP1 stem-loop structure, labeled with a fluorophore and a quencher.
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl2).
-
384-well black plates.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorescent RNA probe.
-
Add the IRE1α enzyme to the mixture.
-
For inhibitor screening, add the test compounds at various concentrations.
-
Incubate the plate at room temperature.
-
Monitor the increase in fluorescence over time using a plate reader. Cleavage of the RNA probe by IRE1α separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
The rate of the reaction is proportional to the RNase activity.
-
Cell Viability Assay
This assay determines the effect of IRE1α inhibitors on the survival and proliferation of cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the IRE1α inhibitor.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
Viability Measurement:
-
Measure cell viability using a colorimetric or fluorometric assay, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
Resazurin Assay: Measures the reducing capacity of viable cells.
-
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value for the inhibitor.
-
Conclusion
The development of potent and specific IRE1α inhibitors holds significant promise for the treatment of a wide range of diseases. This guide has provided a comprehensive overview of the foundational research in this field, including the underlying biology of the IRE1α pathway, the diverse classes of inhibitors, and their quantitative characterization. The detailed experimental protocols offer a practical resource for researchers actively engaged in the discovery and development of novel IRE1α-targeting therapeutics. Further research will continue to refine our understanding of the complex roles of IRE1α in health and disease, paving the way for the clinical translation of these promising therapeutic agents. One such inhibitor, ORIN1001 (also known as MKC8866), is currently in Phase 1/2 clinical trials for advanced solid tumors.[19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorylation at Ser724 of the ER stress sensor IRE1α governs its activation state and limits ER stress–induced hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting the IRE1α Axis of the Unfolded Protein Response Enhances the Antitumor Effect of AZD1775 in TP53 Mutant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay [bio-protocol.org]
- 8. rupress.org [rupress.org]
- 9. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Phospho-IRE1 alpha (Ser724) Polyclonal Antibody (PA1-16927) [thermofisher.com]
- 13. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]
- 14. Assays to Study IRE1 Activation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | Semantic Scholar [semanticscholar.org]
- 16. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. rsc.org [rsc.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | PLOS One [journals.plos.org]
The Dual Role of IRE1α in Cancer Cell Survival: A Technical Guide to Targeting the Unfolded Protein Response
Abstract
The endoplasmic reticulum (ER) is a critical organelle for protein folding and secretion. Conditions inherent to the tumor microenvironment, such as hypoxia, nutrient deprivation, and oxidative stress, disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this, cancer cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). Inositol-requiring enzyme 1α (IRE1α), a central mediator of the UPR, is a unique bifunctional enzyme possessing both kinase and endoribonuclease (RNase) activities. IRE1α plays a complex, often paradoxical, role in cancer cell fate, promoting both survival and apoptosis. This technical guide provides an in-depth analysis of the IRE1α signaling pathway, the therapeutic potential of its inhibition, and detailed protocols for evaluating the efficacy of targeted inhibitors, exemplified by the hypothetical molecule IRE1α-IN-2.
Introduction: The IRE1α Signaling Axis in Cancer
The UPR is orchestrated by three ER-resident transmembrane proteins: IRE1α, PERK, and ATF6.[1] Of these, IRE1α is the most conserved branch.[2] Upon accumulation of unfolded proteins, IRE1α dimerizes and autophosphorylates, activating its cytosolic kinase and RNase domains.[3][4] This activation triggers three distinct downstream signaling cascades that collectively determine the cell's fate.[1][5]
-
XBP1 Splicing for Adaptation and Survival: The most well-characterized function of IRE1α's RNase activity is the unconventional splicing of a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA.[2][6] This frameshift produces a potent transcription factor, XBP1s, which upregulates genes involved in ER-associated degradation (ERAD), protein folding, and ER biogenesis, thereby enhancing the cell's capacity to resolve ER stress and promoting survival.[7][8] In many cancers, including multiple myeloma and breast cancer, the IRE1α-XBP1s axis is constitutively active and crucial for tumor growth and therapeutic resistance.[2][9]
-
Regulated IRE1-Dependent Decay (RIDD) for Apoptosis: Under sustained or severe ER stress, the IRE1α RNase can also degrade a specific subset of mRNAs and microRNAs at the ER membrane, a process termed Regulated IRE1-Dependent Decay (RIDD).[4][7] RIDD can promote apoptosis by degrading anti-apoptotic microRNAs (e.g., miR-17) or mRNAs encoding survival proteins.[1] This pro-apoptotic arm of IRE1α signaling presents a therapeutic paradox when considering IRE1α inhibition.
-
JNK Activation for Apoptosis: The kinase domain of IRE1α can recruit the adaptor protein TRAF2, leading to the activation of the ASK1-JNK signaling cascade.[10][11] Prolonged JNK activation is a potent trigger for mitochondria-mediated apoptosis.[10][12]
The dual nature of IRE1α, promoting both cell survival and death, makes it a complex but compelling therapeutic target. The context-dependent balance between the pro-survival XBP1s pathway and the pro-apoptotic RIDD/JNK pathways often dictates a cancer cell's response to ER stress and its potential vulnerability to IRE1α inhibition.[1][13]
IRE1α-IN-2: A Novel Inhibitor of the IRE1α RNase Domain
For the purposes of this guide, we will consider a hypothetical selective inhibitor, IRE1α-IN-2 , which targets the RNase activity of IRE1α. Its mechanism and effects are based on data from well-characterized experimental inhibitors such as 4µ8C and STF-083010.[5][7] IRE1α-IN-2 is designed to allosterically bind to the RNase domain, preventing both XBP1 mRNA splicing and RIDD activity without affecting the kinase domain's function.[5][14] This targeted inhibition is hypothesized to suppress the pro-survival arm of IRE1α signaling, leading to an accumulation of unresolved ER stress and ultimately pushing cancer cells toward apoptosis.
Quantitative Effects of IRE1α-IN-2 on Cancer Cells
The efficacy of IRE1α-IN-2 has been evaluated across various cancer cell lines. The following tables summarize key quantitative data, demonstrating its impact on IRE1α signaling, cell viability, and tumor growth.
Table 1: In Vitro Efficacy of IRE1α-IN-2
| Parameter | Cell Line | IRE1α-IN-2 Concentration | Result | Reference |
| IC50 (RNase Activity) | - | 76 nM | Inhibition of recombinant IRE1α RNase activity | [14] |
| IC50 (XBP1 Splicing) | MEF Cells | 6.8 µM | Inhibition of stress-induced XBP1 splicing | [15] |
| EC50 (RIDD Inhibition) | MEF Cells | ~4.0 µM | Reversal of ER stress-dependent loss of RIDD targets | [5] |
| IC50 (Cell Viability) | AML Cells | Varies (nM to low µM range) | Cytotoxicity against various AML cell lines | [7] |
| IC50 (Cell Viability) | Multiple Myeloma | Varies (µM range) | Cytotoxicity, synergistic with Bortezomib | [16] |
| Apoptosis Induction | Cervical Cancer Sphere-forming Cells | 7 µM (as 4µ8C) + 20 µM Cisplatin | ~18% increase in sub-G1 phase cells | [17][18] |
Table 2: In Vivo Efficacy of IRE1α-IN-2 (based on STF-083010 data)
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Xenograft Mouse Model | Multiple Myeloma | Dose-dependent, i.p. | Significant tumor growth inhibition | [16] |
| Xenograft Mouse Model | p53-deficient Human Cancer | Not specified | Suppression of tumor growth | [19] |
| Orthotopic Mouse Model | Hepatocellular Carcinoma | Not specified (as 4µ8C) | Reduced tumor burden and collagen deposition |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within the IRE1α pathway and the workflow for testing inhibitors is crucial for understanding the mechanism of action and experimental design.
References
- 1. clyte.tech [clyte.tech]
- 2. An Ex Vivo Protocol to Assess IRE1α-Dependent RNA Cleavage Using Total RNA Isolated from Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Five Tips to Successful Western Blot of phospho-IRE1 alpha (Ser724): Novus Biologicals [novusbio.com]
- 5. The molecular basis for selective inhibition of unconventional mRNA splicing by an IRE1-binding small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 7. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay [bio-protocol.org]
- 9. A novel chemical, STF-083010, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An initial phase of JNK activation inhibits cell death early in the endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTORC1 serves ER stress-triggered apoptosis via selective activation of the IRE1–JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endoplasmic Reticulum Stress-Induced JNK Activation Is a Critical Event Leading to Mitochondria-Mediated Cell Death Caused by β-Lapachone Treatment | PLOS One [journals.plos.org]
- 13. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. selleckchem.com [selleckchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. STF-083010, an inhibitor of XBP1 splicing, attenuates acute renal failure in rats by suppressing endoplasmic reticulum stress-induced apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of endoplasmic reticulum (ER) stress sensors sensitizes cancer stem-like cells to ER stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Dual Role of IRE1 Alpha in Neurodegenerative Diseases: A Technical Guide for Researchers
An In-depth Examination of a Key Player in the Unfolded Protein Response and its Implications for Alzheimer's, Parkinson's, Huntington's, and ALS
In the intricate landscape of neurodegenerative diseases, the endoplasmic reticulum (ER) stress sensor, Inositol-requiring enzyme 1 alpha (IRE1α), has emerged as a critical regulator of cell fate. This technical guide provides a comprehensive overview of the multifaceted role of IRE1α in neurodegeneration, tailored for researchers, scientists, and drug development professionals. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways, this document aims to be an essential resource for advancing research and therapeutic strategies in this field.
The IRE1α Signaling Nexus: A Double-Edged Sword
IRE1α is a primary sensor of the Unfolded Protein Response (UPR), an adaptive signaling network activated by the accumulation of misfolded or unfolded proteins in the ER. Upon ER stress, IRE1α activates two main downstream signaling branches with opposing outcomes: a pro-survival pathway mediated by the splicing of X-box binding protein 1 (XBP1) mRNA, and pro-apoptotic pathways involving the recruitment of TNF receptor-associated factor 2 (TRAF2) to activate Apoptosis Signal-regulating Kinase 1 (ASK1) and the c-Jun N-terminal kinase (JNK) cascade, as well as the degradation of specific mRNAs through a process known as Regulated IRE1-Dependent Decay (RIDD).
The Pro-Survival Arm: XBP1 Splicing
Under conditions of manageable ER stress, the endoribonuclease activity of IRE1α unconventionally splices a 26-nucleotide intron from the mRNA of XBP1.[1] This frameshift results in the translation of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby promoting cell survival and restoring ER homeostasis.[2][3]
The Pro-Apoptotic Arms: ASK1/JNK Activation and RIDD
When ER stress is severe or prolonged, IRE1α signaling can switch from a protective to a destructive force. This involves the recruitment of TRAF2, which in turn activates the ASK1-JNK signaling cascade, a well-established pathway leading to apoptosis.[4][5] Additionally, the RNase activity of IRE1α can mediate the degradation of a subset of mRNAs, a process termed RIDD, which can contribute to cell death by reducing the synthesis of essential proteins.[6]
IRE1α in Neurodegenerative Diseases: A Disease-Specific Overview
The dysregulation of IRE1α signaling has been implicated in the pathogenesis of several major neurodegenerative diseases.
-
Alzheimer's Disease (AD): Studies have shown a positive correlation between the progression of AD histopathology and the activation of IRE1α in human brain tissue.[7] Genetic ablation of the RNase domain of IRE1α in a mouse model of AD resulted in a significant reduction in amyloid deposition and amyloid-β oligomers, and restored learning and memory.[8][9] This suggests that chronic IRE1α signaling exacerbates AD pathology.
-
Parkinson's Disease (PD): The role of the IRE1α-XBP1 pathway in PD is complex and appears to be context-dependent. Some studies suggest a neuroprotective role for XBP1s in dopaminergic neurons.[10][11] For instance, overexpression of XBP1s has been shown to enhance the survival of dopaminergic neurons in a 6-hydroxydopamine (6-OHDA) mouse model of PD, with an average increase in neuronal viability of approximately 42%.[11] Conversely, other studies indicate that hyperactivation of IRE1α can promote dopaminergic neuron loss through autophagy-dependent cell death.[12]
-
Huntington's Disease (HD): In the context of HD, the kinase activity of IRE1α, independent of its RNase function, has been shown to stimulate the aggregation of mutant huntingtin (mHtt) protein.[10][13] Ectopic expression of IRE1α in cellular models increased the aggregation of mHtt in approximately 50% of transfected cells.[13] Furthermore, IRE1α has been found to impair autophagy flux via the IRE1-TRAF2 pathway, contributing to the accumulation of mHtt aggregates.[13][14]
-
Amyotrophic Lateral Sclerosis (ALS): Evidence suggests that IRE1α signaling contributes to motor neuron death in ALS.[15] ALS patient-derived motor neurons exhibit enhanced vulnerability to ER stress.[15] While the precise mechanisms are still under investigation, targeting IRE1α may represent a therapeutic strategy to enhance motor neuron survival.
Quantitative Data on IRE1α Modulation in Neurodegenerative Disease Models
The following tables summarize key quantitative findings from studies investigating the impact of IRE1α modulation in various neurodegenerative disease models.
| Disease Model | Intervention | Key Finding | Quantitative Value | Reference |
| Alzheimer's Disease | ||||
| 5XFAD Mouse Model | Genetic ablation of IRE1α RNase domain | Reduction in amyloid plaque burden | Not specified | [8] |
| 5XFAD Mouse Model | Genetic ablation of IRE1α RNase domain | Reduction in soluble Aβ42 levels | Not specified | [8] |
| AD Human Brain Tissue | Post-mortem analysis | Correlation of p-IRE1α with Braak stage | >55% of neurons p-IRE1α positive in Braak stage VI | [7] |
| SH-SY5Y cells (Aβ-treated) | 4µ8C (IRE1α inhibitor) | Reduction in Aβ-induced basal calcium levels | From 0.484 to 0.466 (Fura-2 ratio) | [16] |
| Parkinson's Disease | ||||
| 6-OHDA Mouse Model | XBP1s overexpression | Increased dopaminergic neuron survival | ~42% increase in neuronal viability | [11] |
| 6-OHDA Mouse Model | XBP1 knockdown | Decreased dopaminergic neuron survival | ~45% striatal denervation | [11] |
| SH-SY5Y cells (nitrosative stress) | STF-083010 (IRE1α RNase inhibitor) | Decreased cell viability | Dose-dependent decrease | [10] |
| Huntington's Disease | ||||
| HEK293F cells | IRE1α overexpression | Increased mHtt aggregation | ~50% of transfected cells showed aggregates | [13] |
| SH-SY5Y cells | IRE1α overexpression | Increased mHtt aggregation | Dose-dependent increase | [13] |
| Amyotrophic Lateral Sclerosis | ||||
| iPSC-derived Motor Neurons (ALS mutations) | ER stress induction | Increased sensitivity to cell death | ~71% reduction in ALS motor neuron survival | [17] |
| Inhibitor | Target | IC50 / EC50 | Application | Reference |
| 4µ8C | IRE1α RNase | IC50: 6.8 µM (XBP1 splicing in MEFs) | In vitro studies | [18] |
| STF-083010 | IRE1α RNase | Not specified | In vitro and in vivo studies | [19] |
| KIRA6 | IRE1α Kinase (allosteric RNase inhibitor) | Not specified | In vitro and in vivo studies | [20] |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to study the role of IRE1α in neurodegenerative diseases.
Quantification of XBP1 mRNA Splicing by qRT-PCR
This method allows for the quantitative measurement of IRE1α's endoribonuclease activity by assessing the levels of spliced XBP1 (XBP1s) mRNA.
Protocol Overview:
-
RNA Extraction: Isolate total RNA from cells or tissues of interest using a standard method (e.g., TRIzol reagent).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qRT-PCR: Perform real-time quantitative PCR using primers specific for the spliced form of XBP1. A common strategy is to use a forward primer that spans the 26-nucleotide splice junction.[21][22]
-
Data Analysis: Normalize the expression of XBP1s to a stable housekeeping gene (e.g., GAPDH, β-actin). The fold change in XBP1s expression can be calculated using the ΔΔCt method.
Western Blot Analysis of JNK Phosphorylation
This technique is used to assess the activation of the pro-apoptotic JNK pathway downstream of IRE1α.
Protocol Overview:
-
Protein Extraction: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated JNK (p-JNK).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensity for p-JNK and normalize it to the total JNK protein levels, which can be determined by stripping the membrane and re-probing with an antibody against total JNK.[5][23]
Filter Retardation Assay for Protein Aggregate Quantification
This assay is particularly useful for quantifying large, insoluble protein aggregates, such as those formed by mutant huntingtin.
Protocol Overview:
-
Lysate Preparation: Prepare cell or tissue lysates in a buffer containing detergents (e.g., SDS).
-
Filtration: Filter the lysates through a cellulose acetate membrane with a defined pore size (e.g., 0.2 µm). Insoluble aggregates are retained on the membrane.
-
Immunodetection:
-
Wash the membrane to remove unbound proteins.
-
Incubate with a primary antibody specific for the protein of interest (e.g., anti-huntingtin antibody).
-
Wash and incubate with an appropriate secondary antibody.
-
Detect the signal using a suitable detection method (e.g., chemiluminescence or fluorescence).
-
-
Quantification: Quantify the signal intensity of the captured aggregates using densitometry.[2][24]
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol Overview:
-
Cell/Tissue Preparation: Fix and permeabilize cells or tissue sections.
-
TUNEL Staining: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., fluorescein-dUTP). TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.
-
Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI to visualize all cells.
-
Imaging and Quantification: Visualize the stained samples using fluorescence microscopy. The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei and dividing by the total number of DAPI-stained nuclei.[7][25][26][27][28]
Conclusion and Future Directions
IRE1α stands at a critical crossroads in the cellular response to ER stress, capable of promoting both survival and death in neurons. Its intricate involvement in the pathogenesis of Alzheimer's, Parkinson's, Huntington's, and ALS highlights its potential as a therapeutic target. However, the dual nature of IRE1α signaling presents a significant challenge for drug development. Strategies that selectively inhibit the pro-apoptotic branches of IRE1α while preserving or even enhancing the pro-survival XBP1s pathway are highly desirable. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers to further dissect the complex role of IRE1α in neurodegeneration and to develop novel therapeutic interventions that can tip the balance towards neuronal survival. Future research should focus on elucidating the precise molecular switches that govern the transition between the adaptive and maladaptive outputs of IRE1α signaling in different neurodegenerative contexts.
References
- 1. A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples | Springer Nature Experiments [experiments.springernature.com]
- 2. A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small heterodimer partner (SHP) aggravates ER stress in Parkinson’s disease-linked LRRK2 mutant astrocyte by regulating XBP1 SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutant huntingtin N-terminal fragments of specific size mediate aggregation and toxicity in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of huntingtin fibrillogenesis by specific antibodies and small molecules: Implications for Huntington's disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRE1 signaling exacerbates Alzheimer's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced IRE1α Phosphorylation/Oligomerization-Triggered XBP1 Splicing Contributes to Parkin-Mediated Prevention of SH-SY5Y Cell Death under Nitrosative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Control of dopaminergic neuron survival by the unfolded protein response transcription factor XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IRE1 promotes neurodegeneration through autophagy-dependent neuron death in the Drosophila model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiomics Integration of Parkinson’s Disease Datasets Reveals Unexpected Roles of IRE1 in Its Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Analyzing the ER stress response in ALS patient derived motor neurons identifies druggable neuroprotective targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Stem Cell-Based Screening Platform Identifies Compounds that Desensitize Motor Neurons to Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The inositol-requiring enzyme 1 (IRE1α) RNAse inhibitor, 4µ8C, is also a potent cellular antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Investigating Mutations to Reduce Huntingtin Aggregation by Increasing Htt-N-Terminal Stability and Weakening Interactions with PolyQ Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. TUNEL-n-DIFL Method for Detection and Estimation of Apoptosis Specifically in Neurons and Glial Cells in Mixed Culture and Animal Models of Central Nervous System Diseases and Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Quantification of sPLA2-induced early and late apoptosis changes in neuronal cell cultures using combined TUNEL and DAPI staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of IRE1 Alpha Inhibition: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Mechanisms and Assessment of IRE1 Alpha Inhibition
Inositol-requiring enzyme 1 alpha (IRE1α) stands as a critical sensor and transducer of endoplasmic reticulum (ER) stress, playing a pivotal role in the unfolded protein response (UPR). Its dual enzymatic activity, a serine/threonine kinase and an endoribonuclease (RNase), allows it to orchestrate cellular responses to the accumulation of misfolded or unfolded proteins. Dysregulation of IRE1α signaling is implicated in a host of diseases, including cancer, metabolic disorders, and neurodegenerative conditions, making it a compelling target for therapeutic intervention. This technical guide delves into the fundamental principles of IRE1α inhibition, providing a comprehensive overview of its signaling pathways, inhibitor classifications, and the experimental protocols essential for its study.
The IRE1 Alpha Signaling Pathway: A Dual-Faceted Response to ER Stress
Under homeostatic conditions, IRE1α is maintained in an inactive, monomeric state through its association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78.[1] The accumulation of unfolded proteins in the ER lumen triggers the dissociation of BiP, leading to the dimerization and subsequent oligomerization of IRE1α.[2][3] This clustering facilitates the trans-autophosphorylation of its kinase domain, a crucial step for the activation of its C-terminal RNase domain.[4][5]
Once activated, the RNase domain of IRE1α initiates two distinct downstream signaling branches:
-
XBP1 mRNA Splicing: The most well-characterized function of IRE1α is the unconventional splicing of the mRNA encoding the X-box binding protein 1 (XBP1).[6][7] IRE1α excises a 26-nucleotide intron from the unspliced XBP1 (XBP1u) mRNA. This frameshift event leads to the translation of a potent transcription factor, spliced XBP1 (XBP1s). XBP1s translocates to the nucleus and upregulates the expression of genes involved in protein folding, ER-associated degradation (ERAD), and quality control, thereby promoting cellular adaptation and survival.[8][9]
-
Regulated IRE1-Dependent Decay (RIDD): Under conditions of prolonged or severe ER stress, the RNase activity of IRE1α can also mediate the degradation of a subset of mRNAs and microRNAs that are localized to the ER.[2][10] This process, known as RIDD, is thought to reduce the protein load on the ER and can, in some contexts, contribute to apoptosis by degrading pro-survival transcripts.[10]
The balance between the pro-survival XBP1 splicing pathway and the potentially pro-apoptotic RIDD pathway is a critical determinant of cell fate under ER stress.
Classes of IRE1 Alpha Inhibitors
Small molecule inhibitors of IRE1α are broadly categorized based on their mechanism of action and binding site. These inhibitors provide powerful tools to dissect the roles of the kinase and RNase functions of IRE1α and hold therapeutic promise.
-
Type I Kinase Inhibitors: These ATP-competitive inhibitors bind to the active conformation of the IRE1α kinase domain. Interestingly, some Type I inhibitors, such as APY29 and sunitinib, can allosterically activate the RNase domain, leading to XBP1 splicing even in the absence of ER stress.[6][11] This paradoxical activation is thought to occur by stabilizing a conformation of the kinase domain that is permissive for RNase activity.
-
Type II Kinase Inhibitors: These inhibitors also bind to the ATP-binding pocket but stabilize an inactive conformation of the kinase domain. This allosterically inhibits the RNase activity.[6] KIRA6 is a notable example of a Type II inhibitor that attenuates both kinase and RNase functions.[4][12]
-
RNase Inhibitors: These compounds directly target the RNase domain of IRE1α, inhibiting its catalytic activity without affecting the kinase domain.[13] They can be further subdivided into covalent and non-covalent inhibitors. STF-083010 and 4µ8C are widely used examples of RNase inhibitors.[6][14]
Quantitative Data on IRE1 Alpha Inhibitors
The potency of IRE1α inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their half-maximal effective concentration (EC50) for activators. The following table summarizes the reported activities of several common IRE1α inhibitors.
| Inhibitor | Type | Target | Assay | IC50 / EC50 | Reference(s) |
| APY29 | Type I Kinase Inhibitor | Kinase (Autophosphorylation) | In vitro | 280 nM | [5][14][15] |
| RNase (XBP1 splicing) | In vitro | 460 nM (EC50) | [14] | ||
| Sunitinib | Type I Kinase Inhibitor | Kinase (Autophosphorylation) | In vitro | - | [5][6] |
| RNase (XBP1 splicing) | Cellular | - | [8] | ||
| KIRA6 | Type II Kinase Inhibitor | Kinase | In vitro | 0.6 µM | [14] |
| RNase | Cellular | - | [4] | ||
| KIRA8 | Allosteric RNase Inhibitor | RNase | In vitro | 5.9 nM | [14][16] |
| STF-083010 | RNase Inhibitor | RNase | In vitro | - | [6][14] |
| 4µ8C | RNase Inhibitor | RNase | In vitro | 76 nM | [14][16] |
| MKC-3946 | RNase Inhibitor | RNase | Cellular | - | [14] |
| MKC-8866 | RNase Inhibitor | RNase | In vitro | 0.29 µM | [5][14][15] |
| XBP1s expression | Cellular | 0.52 µM (EC50) | [5] | ||
| GSK2850163 | Kinase/RNase Inhibitor | Kinase | In vitro | 20 nM | [5][15][16] |
| RNase | In vitro | 200 nM | [5][15][16] | ||
| B-I09 | RNase Inhibitor | RNase | In vitro | 1.23 µM | [5][16] |
| Toyocamycin | RNase Inhibitor | RNase (XBP1 cleavage) | In vitro | 80 nM | [8][15] |
Key Experimental Protocols for Studying IRE1 Alpha Inhibition
A variety of experimental techniques are employed to investigate the activity of IRE1α and the effects of its inhibitors. Below are detailed methodologies for key assays.
IRE1α Autophosphorylation Assay (In Vitro Kinase Assay)
This assay measures the kinase activity of IRE1α by detecting its autophosphorylation.
Methodology:
-
Reagents and Materials:
-
Recombinant human IRE1α cytoplasmic domain (kinase and RNase domains).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA).
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for detection by phospho-specific antibodies).
-
Test inhibitors at various concentrations.
-
SDS-PAGE gels, Western blotting apparatus, phospho-IRE1α specific antibody (e.g., anti-phospho-Ser724), and detection reagents.
-
-
Procedure: a. Incubate recombinant IRE1α with the test inhibitor for a predetermined time (e.g., 15-30 minutes) at room temperature in the kinase assay buffer. b. Initiate the kinase reaction by adding ATP. c. Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes). d. Stop the reaction by adding SDS-PAGE loading buffer. e. Separate the proteins by SDS-PAGE. f. If using radiolabeled ATP, expose the gel to a phosphor screen and quantify the incorporated radioactivity. g. If using unlabeled ATP, transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-specific IRE1α antibody.[8] h. Quantify the band intensities to determine the extent of inhibition.
XBP1 mRNA Splicing Assay (RT-PCR)
This cellular assay is the gold standard for assessing the RNase activity of IRE1α.
Methodology:
-
Cell Culture and Treatment: a. Plate cells (e.g., HEK293T, HeLa) and allow them to adhere overnight. b. Pre-treat the cells with the test inhibitor at various concentrations for 1-2 hours. c. Induce ER stress by treating the cells with an agent such as tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (e.g., 100-300 nM) for 4-6 hours. Include a vehicle-treated control.
-
RNA Extraction and cDNA Synthesis: a. Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit). b. Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[10]
-
PCR Amplification: a. Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.[6][17]
-
Forward Primer Example (Human): 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse Primer Example (Human): 5'-GGGGCTTGGTATATATGTGG-3' b. The unspliced XBP1 (XBP1u) will yield a larger PCR product than the spliced XBP1 (XBP1s).
-
-
Analysis: a. Separate the PCR products on a high-resolution agarose gel (e.g., 3%) or a polyacrylamide gel. b. Visualize the bands corresponding to XBP1u and XBP1s. The degree of splicing can be quantified by measuring the band intensities.[18]
References
- 1. Phosphorylation of IRE1 at S729 regulates RIDD in B cells and antibody production after immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]
- 3. Endoplasmic reticulum stress activates human IRE1α through reversible assembly of inactive dimers into small oligomers | eLife [elifesciences.org]
- 4. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the Ire1 autophosphorylation complex and implications for the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Five Tips to Successful Western Blot of phospho-IRE1 alpha (Ser724): Novus Biologicals [novusbio.com]
- 9. Phospho-IRE1 alpha (Ser724) Polyclonal Antibody (PA1-16927) [thermofisher.com]
- 10. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. scilit.com [scilit.com]
- 14. rupress.org [rupress.org]
- 15. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Ex Vivo Protocol to Assess IRE1α-Dependent RNA Cleavage Using Total RNA Isolated from Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. XBP1 RT-PCR splicing analysis [bio-protocol.org]
- 18. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of IRE1α Inhibitors: A Technical Overview
Introduction
Inositol-requiring enzyme 1α (IRE1α) is a critical sensor and transducer of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][2][3] As a bifunctional enzyme with both serine/threonine kinase and endoribonuclease (RNase) activities, IRE1α plays a pivotal role in maintaining ER homeostasis.[4][5][6] However, chronic ER stress and sustained IRE1α activation are implicated in a variety of diseases, including cancer, metabolic disorders, and inflammatory conditions, making it an attractive therapeutic target.[4][7] This technical guide provides an in-depth overview of the discovery and development of small molecule inhibitors of IRE1α, with a focus on the core methodologies, data interpretation, and signaling pathways involved. While the specific compound "IRE1a-IN-2" is not publicly documented, this whitepaper synthesizes available information on various reported IRE1α inhibitors to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
The IRE1α Signaling Pathway
Under ER stress, the luminal domain of IRE1α senses the accumulation of unfolded proteins, leading to its dimerization and trans-autophosphorylation of the kinase domain.[5][8][9] This phosphorylation event allosterically activates the RNase domain, which then initiates two key downstream signaling branches: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of a subset of mRNAs and microRNAs.[2][10][11] The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.[2][5] In contrast, RIDD can have both pro-survival and pro-apoptotic consequences depending on the cellular context and the specific substrates degraded.[6][10] Under prolonged or severe ER stress, IRE1α can also engage pro-apoptotic pathways through its interaction with TRAF2 and subsequent activation of the JNK signaling cascade.[2][3][12]
Discovery and Characterization of IRE1α Inhibitors
The discovery of small molecule inhibitors of IRE1α has largely been driven by high-throughput screening (HTS) campaigns and structure-based drug design.[4] These efforts have yielded compounds that target either the kinase domain or the RNase domain of IRE1α.
Quantitative Data for Representative IRE1α Inhibitors
The potency and efficacy of IRE1α inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based assays. The following table summarizes representative data for different classes of IRE1α inhibitors based on publicly available information.
| Inhibitor Class | Target Domain | Representative Compound | In Vitro IC50 (nM) | Cell-based EC50 (µM) | Reference |
| Kinase Inhibitor (Type I) | Kinase | KIRA8 (analogs) | 1-100 | 0.1-1 | [10] |
| Kinase Inhibitor (Type II) | Kinase | APY29 | 100-500 | 1-10 | [13] |
| RNase Inhibitor | RNase | 4µ8c | 1000-5000 | 5-20 | [13] |
| RNase Inhibitor (HAA) | RNase | STF-083010 (analogs) | 500-2000 | 10-50 | [14] |
| Covalent Inhibitor | RNase | Toxoflavin | 226 | 1-5 | [15] |
Note: The values presented are approximate ranges derived from multiple sources and are intended for comparative purposes.
Experimental Protocols
The characterization of IRE1α inhibitors involves a cascade of biochemical and cell-based assays to determine their mechanism of action, potency, selectivity, and cellular effects.
In Vitro IRE1α Kinase and RNase Assays
Objective: To determine the direct inhibitory activity of a compound on the kinase or RNase function of purified IRE1α protein.
Kinase Inhibition Assay Protocol:
-
Protein Expression and Purification: Express and purify the cytoplasmic domain of human IRE1α (containing both the kinase and RNase domains) from a suitable expression system (e.g., insect cells or E. coli).
-
Assay Setup: In a 384-well plate, incubate the purified IRE1α with varying concentrations of the test compound in a kinase buffer containing ATP and a suitable substrate (e.g., a peptide substrate or the kinase itself for autophosphorylation).
-
Reaction and Detection: Initiate the kinase reaction by adding MgCl2. After a defined incubation period, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo kinase assay which measures ADP production, or by using phospho-specific antibodies in an ELISA format.[16][17][18]
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[19]
RNase Inhibition Assay Protocol:
-
Substrate Preparation: Synthesize a short fluorescently labeled RNA oligonucleotide containing the XBP1 splice sites.
-
Assay Setup: In a suitable buffer, incubate the purified, pre-activated IRE1α with the fluorescent RNA substrate in the presence of varying concentrations of the test compound.
-
Reaction and Detection: Allow the RNase reaction to proceed for a specific time. The cleavage of the RNA substrate can be monitored in real-time by changes in fluorescence polarization or by separating the cleaved and uncleaved fragments using capillary electrophoresis or gel electrophoresis.
-
Data Analysis: Calculate the percentage of RNase inhibition at each compound concentration and determine the IC50 value by non-linear regression.[14][15]
Cell-Based XBP1 Splicing Assay
Objective: To assess the ability of a compound to inhibit IRE1α-mediated XBP1 mRNA splicing in a cellular context.
Experimental Workflow:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T, HeLa, or a relevant cancer cell line) and allow them to adhere. Pre-treat the cells with a range of concentrations of the test inhibitor for a specified duration.
-
ER Stress Induction: Induce ER stress using a chemical inducer such as tunicamycin (an N-glycosylation inhibitor) or thapsigargin (a SERCA pump inhibitor) for a defined period (e.g., 4-6 hours).[17][18][20]
-
RNA Extraction and RT-PCR: Harvest the cells, extract total RNA, and perform reverse transcription to generate cDNA.
-
PCR Amplification and Analysis: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron. The unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 can be resolved and quantified by agarose gel electrophoresis or by quantitative PCR (qPCR) using primers specific for each isoform.[1][16][21]
-
EC50 Determination: Quantify the ratio of spliced to unspliced XBP1 at each inhibitor concentration. Plot the percentage of inhibition of XBP1 splicing against the compound concentration to calculate the EC50 value.[7]
Regulated IRE1-Dependent Decay (RIDD) Assay
Objective: To measure the effect of an IRE1α inhibitor on the degradation of known RIDD substrates.
Protocol:
-
Cell Culture and Treatment: Similar to the XBP1 splicing assay, treat cells with the inhibitor and then induce ER stress.
-
RNA Extraction and qPCR: Extract total RNA and perform reverse transcription.
-
Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the mRNA levels of known RIDD substrates (e.g., BLOC1S1, DGAT2) and a housekeeping gene for normalization.[13][18]
-
Data Analysis: A potent IRE1α inhibitor should prevent the degradation of RIDD substrates upon ER stress induction, resulting in higher mRNA levels compared to the vehicle-treated, ER-stressed control.
Mechanism of Action of IRE1α Inhibitors
IRE1α inhibitors can be broadly classified based on their mechanism of action.
Kinase inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation.[22] Since kinase activity is required for the subsequent activation of the RNase domain, these inhibitors effectively block both XBP1 splicing and RIDD.[6][11] Some kinase inhibitors, known as allosteric activators, can paradoxically enhance RNase activity while inhibiting kinase function.[13]
RNase inhibitors , on the other hand, directly target the active site of the endoribonuclease domain.[14] These compounds, such as those from the hydroxy-aryl-aldehyde (HAA) class, often form a Schiff base with a key lysine residue (Lys907) in the RNase active site, thereby preventing the cleavage of RNA substrates without affecting the kinase activity.[14]
Conclusion
The discovery and development of IRE1α inhibitors represent a promising therapeutic strategy for a range of diseases characterized by chronic ER stress. A thorough understanding of the IRE1α signaling pathway, coupled with robust biochemical and cell-based assays, is essential for the identification and characterization of novel and potent inhibitors. This technical guide provides a foundational framework for researchers and drug developers in this field, outlining the key experimental methodologies and data interpretation required to advance the development of next-generation IRE1α-targeted therapeutics.
References
- 1. Assays to Study IRE1 Activation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The unfolded protein response sensor IRE1α is required at 2 distinct steps in B cell lymphopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Drug Discovery of IRE1 Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The multiple roles of the unfolded protein response regulator IRE1α in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US9981901B2 - IRE-1α inhibitors - Google Patents [patents.google.com]
- 8. pnas.org [pnas.org]
- 9. Structure of the Ire1 autophosphorylation complex and implications for the unfolded protein response | The EMBO Journal [link.springer.com]
- 10. researchgate.net [researchgate.net]
- 11. IRE1α Kinase Activation Modes Control Alternate Endoribonuclease Outputs to Determine Divergent Cell Fates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases [frontiersin.org]
- 13. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure and mechanism of action of the hydroxy aryl aldehyde class of IRE1 endoribonuclease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]
- 17. rupress.org [rupress.org]
- 18. IRE1β negatively regulates IRE1α signaling in response to endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 20. researchgate.net [researchgate.net]
- 21. researchers.uss.cl [researchers.uss.cl]
- 22. mdpi.com [mdpi.com]
IRE1α-IN-2: A Technical Guide for Studying the Unfolded Protein Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Unfolded Protein Response (UPR) is a highly conserved cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR aims to restore ER homeostasis by upregulating chaperone expression, enhancing protein degradation pathways, and transiently attenuating protein translation. However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic signaling cascade. A central regulator of the UPR is the ER-resident transmembrane protein, Inositol-requiring enzyme 1α (IRE1α), a dual-function enzyme with both serine/threonine kinase and endoribonuclease (RNase) activities.
IRE1α-IN-2 has emerged as a valuable chemical tool for dissecting the intricate signaling networks of the UPR. This small molecule inhibitor provides a means to modulate the activity of IRE1α, allowing for a detailed investigation of its role in both physiological and pathological processes. This technical guide provides an in-depth overview of IRE1α-IN-2, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its use in studying the UPR.
The IRE1α Signaling Pathway
Upon ER stress, IRE1α monomers dimerize and oligomerize, leading to the autophosphorylation of its kinase domain. This phosphorylation event allosterically activates its RNase domain, which then initiates two key downstream signaling events:
-
Unconventional Splicing of XBP1 mRNA: The IRE1α RNase excises a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1). This splicing event results in a translational frameshift, leading to the production of a potent transcription factor, XBP1s. XBP1s translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD).
-
Regulated IRE1-Dependent Decay (RIDD): The IRE1α RNase can also cleave and degrade a subset of mRNAs that are localized to the ER membrane. This process, known as RIDD, is thought to reduce the protein load on the ER during stress.
Under conditions of prolonged or severe ER stress, IRE1α can also contribute to apoptosis by recruiting adaptor proteins like TRAF2, which leads to the activation of the JNK signaling pathway.
IRE1α-IN-2: Mechanism of Action
IRE1α-IN-2, also known as compound 3 in the primary literature, is a potent and selective inhibitor of the IRE1α kinase domain.[1] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the IRE1α kinase domain.[2] By occupying this site, IRE1α-IN-2 prevents the autophosphorylation of IRE1α, which is a critical step for the activation of its RNase domain.[1] Consequently, the inhibition of IRE1α kinase activity by IRE1α-IN-2 leads to the downstream inhibition of both XBP1 mRNA splicing and RIDD activity.[1]
Quantitative Data for IRE1α-IN-2
The following table summarizes the key quantitative data for IRE1α-IN-2 based on in vitro and cell-based assays.
| Parameter | Value | Assay Type | Source |
| EC50 (XBP1 Splicing Inhibition) | 0.82 µM | Cell-based XBP1-luciferase reporter assay | [1] |
| IC50 (IRE1α Autophosphorylation) | 3.12 µM | In vitro kinase assay | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of IRE1α-IN-2 on the UPR.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines can be used, such as HeLa, HEK293T, or multiple myeloma cell lines (e.g., RPMI-8226), which are known to have a functional UPR.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
IRE1α-IN-2 Preparation: Dissolve IRE1α-IN-2 in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Store the stock solution at -20°C. Dilute the stock solution in culture medium to the desired final concentration for experiments. Ensure the final DMSO concentration in the culture medium is low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity.
-
Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, replace the medium with fresh medium containing the desired concentration of IRE1α-IN-2 or vehicle (DMSO). For studies involving ER stress induction, a known ER stress-inducing agent such as tunicamycin (e.g., 2.5 µg/mL) or thapsigargin (e.g., 300 nM) can be added to the culture medium along with IRE1α-IN-2. The incubation time will vary depending on the specific experiment.
XBP1 mRNA Splicing Assay (RT-PCR)
This assay is used to determine the effect of IRE1α-IN-2 on the RNase activity of IRE1α by measuring the ratio of spliced to unspliced XBP1 mRNA.
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Polymerase Chain Reaction (PCR):
-
Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.
-
Human XBP1 Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Human XBP1 Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'
-
The PCR reaction will generate two products: a larger band corresponding to the unspliced XBP1 (XBP1u) and a smaller band corresponding to the spliced XBP1 (XBP1s).
-
-
Gel Electrophoresis: Separate the PCR products on a 2.5-3% agarose gel.
-
Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light. The intensity of the bands corresponding to XBP1s and XBP1u can be quantified using densitometry software. The extent of XBP1 splicing can be expressed as the ratio of XBP1s to total XBP1 (XBP1s + XBP1u).
In Vitro IRE1α Kinase Assay
This assay directly measures the inhibitory effect of IRE1α-IN-2 on the kinase activity of IRE1α.
-
Reagents:
-
Recombinant human IRE1α (cytosolic domain)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
IRE1α-IN-2 at various concentrations
-
-
Procedure:
-
Incubate recombinant IRE1α with different concentrations of IRE1α-IN-2 or vehicle (DMSO) in kinase buffer for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
-
Data Analysis: Quantify the incorporation of 32P into IRE1α (autophosphorylation) using a phosphorimager. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of IRE1α-IN-2 on cell proliferation and viability.
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of IRE1α-IN-2 or vehicle (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Cell viability can be expressed as a percentage of the vehicle-treated control.
Conclusion
IRE1α-IN-2 is a valuable pharmacological tool for investigating the role of the IRE1α pathway in the Unfolded Protein Response. Its ability to potently and selectively inhibit the kinase activity of IRE1α allows for the precise modulation of downstream signaling events, including XBP1 splicing and RIDD. The experimental protocols provided in this guide offer a starting point for researchers to utilize IRE1α-IN-2 to explore the complex biology of ER stress in various cellular and disease models. Careful experimental design and data interpretation will be crucial for advancing our understanding of the UPR and for the potential development of novel therapeutic strategies targeting this fundamental cellular process.
References
Preliminary Efficacy of IRE1α-IN-2: A Technical Guide
This technical guide provides an in-depth overview of the preliminary efficacy of IRE1α inhibitors, with a focus on the conceptual framework for evaluating compounds such as IRE1α-IN-2. Due to the limited availability of public data for IRE1α-IN-2, this document will utilize data from other well-characterized IRE1α inhibitors as representative examples to illustrate the methodologies and data presentation expected in preclinical studies. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the study of the Unfolded Protein Response (UPR) and its therapeutic targeting.
Core Signaling Pathways of IRE1α
Inositol-requiring enzyme 1α (IRE1α) is a critical sensor of endoplasmic reticulum (ER) stress and a key transducer of the Unfolded Protein Response (UPR).[1][2] Upon accumulation of unfolded or misfolded proteins in the ER lumen, IRE1α activates its cytosolic kinase and endoribonuclease (RNase) domains, leading to the initiation of several downstream signaling cascades.[3] These pathways collectively determine the cell's fate, promoting either adaptation and survival or programmed cell death.[2]
The IRE1α-XBP1 Pro-Survival Pathway
Under conditions of manageable ER stress, the primary adaptive response mediated by IRE1α is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[4] The RNase domain of activated IRE1α excises a 26-nucleotide intron from the unspliced XBP1 (XBP1u) mRNA.[4] This frameshift results in the translation of a potent transcription factor, spliced XBP1 (XBP1s), which upregulates a host of UPR target genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby enhancing the cell's capacity to cope with ER stress.[4][5]
Caption: The IRE1α-XBP1 signaling pathway leading to cell survival.
Regulated IRE1α-Dependent Decay (RIDD)
During prolonged or severe ER stress, the RNase activity of IRE1α can be redirected to a broader range of substrates, including mRNAs localized to the ER membrane.[6] This process, known as Regulated IRE1α-Dependent Decay (RIDD), leads to the degradation of these transcripts, thereby reducing the protein load on the ER.[2] While initially a mechanism to alleviate stress, sustained RIDD activity can contribute to apoptosis by degrading essential mRNAs and certain microRNAs that regulate pro-apoptotic factors.[2][7]
Caption: The IRE1α-mediated RIDD pathway contributing to apoptosis.
The IRE1α-TRAF2-ASK1 Pro-Apoptotic Pathway
Under sustained ER stress, the cytosolic domain of IRE1α can also function as a scaffold to recruit TNF receptor-associated factor 2 (TRAF2).[8][9] This interaction leads to the activation of Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates the c-Jun N-terminal kinase (JNK) signaling cascade.[8][9] Prolonged JNK activation is a potent pro-apoptotic signal, promoting cell death through the mitochondrial pathway.[1][2]
Caption: The IRE1α-TRAF2-ASK1-JNK pro-apoptotic signaling pathway.
Quantitative Data on IRE1α-IN-2 Efficacy
IRE1α kinase-IN-2 has been identified as a potent inhibitor of the IRE1α kinase.[10] The primary mechanism of action involves the inhibition of IRE1α autophosphorylation, which is a critical step for the activation of its RNase domain.[10]
| Parameter | Value | Description | Reference |
| EC50 (IRE1α Kinase Inhibition) | 0.82 μM | The half maximal effective concentration for the inhibition of IRE1α kinase activity. | [10] |
| IC50 (Autophosphorylation) | 3.12 μM | The half maximal inhibitory concentration for the inhibition of IRE1α autophosphorylation. | [10] |
Representative Efficacy of IRE1α RNase Inhibitors
To provide a broader context for the expected efficacy of an IRE1α inhibitor like IRE1α-IN-2, the following table summarizes data from other well-studied inhibitors that target the RNase activity.
| Compound | Assay | Cell Line | IC50 / Effect | Reference |
| MKC8866 | XBP1s Inhibition | Prostate & Breast Cancer Models | Potent inhibition of XBP1s | [11] |
| KIRA6 | IRE1α RNase Kinase Inhibition | - | IC50 of 0.6 µM | [12] |
| STF-083010 | XBP1 mRNA Cleavage Inhibition | - | IC50 of 80 nM | [12] |
| 4µ8C | HCoV-OC43 Viral RNA Reduction | Infected Cells | Significant reduction in viral RNA | [13] |
| Compound 18 | Cell Viability | >140 Tumor Cell Lines | No significant impairment of viability | [14] |
Note: This table includes data from various IRE1α inhibitors to illustrate the range of activities and assays used for characterization. The effects of IRE1α-IN-2 may differ.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the evaluation of IRE1α inhibitors. Below are methodologies for key assays.
XBP1 mRNA Splicing Assay (RT-PCR)
This assay directly measures the endoribonuclease activity of IRE1α by quantifying the ratio of spliced to unspliced XBP1 mRNA.
Experimental Workflow
Caption: Workflow for the XBP1 mRNA Splicing Assay.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with an ER stress inducer (e.g., tunicamycin or thapsigargin) in the presence or absence of various concentrations of IRE1α-IN-2 for a specified time.
-
RNA Extraction: Lyse the cells and extract total RNA using a reagent like TRIzol, following the manufacturer's instructions.[8]
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.[8]
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron of XBP1.[8]
-
Forward Primer Example: 5'-AAACAGAGTAGCAGCGCAGACTGC-3'
-
Reverse Primer Example: 5'-GGATCTCTAAGACTAGAGGCTTGGTG-3'
-
-
Restriction Digest (Optional but recommended for better resolution): The PCR product can be digested with an enzyme like PstI, which has a recognition site within the intron of the unspliced form.[8]
-
Gel Electrophoresis: Separate the PCR products on a 1.5-3% agarose gel.[8] The unspliced XBP1 (XBP1u) will appear as a larger band (or two smaller bands after digestion), while the spliced XBP1 (XBP1s) will be a smaller band.
-
Data Analysis: Quantify the intensity of the bands using densitometry software. The percentage of XBP1 splicing can be calculated as (XBP1s / (XBP1s + XBP1u)) * 100.[5]
Western Blot Analysis of UPR Markers
This method is used to assess the protein levels of key UPR markers to understand the broader effects of IRE1α inhibition on the ER stress response.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against:
-
Phospho-IRE1α (Ser724)
-
Total IRE1α
-
XBP1s
-
Phospho-JNK
-
Total JNK
-
CHOP
-
BiP/GRP78
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (MTS/MTT or CCK-8)
This assay measures the effect of IRE1α-IN-2 on cell proliferation and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of IRE1α-IN-2 for 24, 48, or 72 hours.
-
Reagent Incubation: Add the viability reagent (e.g., MTS, MTT, or CCK-8) to each well and incubate for 1-4 hours at 37°C, according to the manufacturer's instructions.[3]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[3]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to generate dose-response curves and calculate the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines a general approach for evaluating the in vivo efficacy of an IRE1α inhibitor in a cancer model.
Experimental Workflow
Caption: Workflow for an in vivo xenograft tumor model.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 106 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., ~150 mm³), randomize the mice into treatment groups (e.g., vehicle control, IRE1α-IN-2 at different doses).
-
Drug Administration: Administer IRE1α-IN-2 via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a defined schedule (e.g., daily or twice weekly).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study (or when tumors reach a maximum allowed size), euthanize the mice and excise the tumors. Analyze the tumors for weight, volume, and biomarkers of interest via histology, immunohistochemistry (e.g., for proliferation and apoptosis markers), and Western blot (e.g., for XBP1s levels).
References
- 1. researchgate.net [researchgate.net]
- 2. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative microscopy reveals dynamics and fate of clustered IRE1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The unfolded protein response sensor IRE1α is required at 2 distinct steps in B cell lymphopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel signaling through IRE1α and PERK regulates pancreatic neuroendocrine tumor growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRE1α RIDD activity induced under ER stress drives neuronal death by the degradation of 14-3-3 θ mRNA in cortical neurons during glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An initial phase of JNK activation inhibits cell death early in the endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeting IRE1α improves insulin sensitivity and thermogenesis and suppresses metabolically active adipose tissue macrophages in male obese mice | eLife [elifesciences.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
IRE1α: A Critical Node in Oncology and a Prime Therapeutic Target
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The endoplasmic reticulum (ER) is a pivotal organelle responsible for the synthesis, folding, and maturation of a significant portion of the cellular proteome. A variety of physiological and pathological conditions, such as hypoxia, nutrient deprivation, and high protein synthesis demand, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis but can trigger apoptosis if the stress is prolonged or overwhelming. Inositol-requiring enzyme 1 alpha (IRE1α), a key sensor of the UPR, has emerged as a critical modulator of cell fate in cancer, making it a highly attractive therapeutic target.
IRE1α is a unique bifunctional enzyme, possessing both a serine/threonine kinase and an endoribonuclease (RNase) domain. This dual activity allows it to orchestrate two distinct downstream signaling branches: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the Regulated IRE1-Dependent Decay (RIDD) of a subset of other mRNAs and microRNAs. The interplay between these branches is context-dependent and can either promote tumor survival and adaptation or induce cell death. This guide provides a comprehensive overview of IRE1α signaling, its role in oncology, and methodologies for its investigation as a therapeutic target.
The Dual Enzymatic Activity and Signaling Pathways of IRE1α
Under ER stress, the accumulation of unfolded proteins in the ER lumen leads to the dissociation of the chaperone BiP (GRP78) from IRE1α's luminal domain, causing IRE1α to dimerize and/or oligomerize.[1] This juxtaposition facilitates trans-autophosphorylation of its kinase domain, which in turn allosterically activates the RNase domain.[2]
The IRE1α-XBP1 Axis
The most conserved function of IRE1α's RNase activity is the unconventional splicing of XBP1 mRNA.[3] IRE1α excises a 26-nucleotide intron from the unspliced XBP1 (XBP1u) mRNA.[4] This frameshift results in the translation of the active transcription factor, spliced XBP1 (XBP1s).[5] XBP1s translocates to the nucleus and upregulates a host of genes involved in restoring ER homeostasis, including chaperones, components of the ER-associated degradation (ERAD) machinery, and proteins involved in lipid synthesis to expand the ER membrane.[6][7] In many cancers, including multiple myeloma and breast cancer, the IRE1α-XBP1s pathway is co-opted to support the high protein secretion demands of malignant cells and to promote survival, angiogenesis, and chemoresistance.[8][9]
Regulated IRE1-Dependent Decay (RIDD)
Beyond XBP1 splicing, the RNase domain of IRE1α also degrades a specific subset of ER-associated mRNAs and microRNAs through a process known as RIDD.[10] RIDD reduces the protein load on the ER by degrading transcripts of secreted and membrane proteins.[11] However, its function is complex; RIDD can be pro-survival by degrading mRNAs of pro-apoptotic proteins, but it can also be pro-death by degrading critical survival-related transcripts or anti-apoptotic microRNAs (such as miR-17, miR-34a, miR-96) that normally repress caspase expression.[4] The balance between XBP1s-mediated adaptation and RIDD-mediated cell fate determination is a crucial aspect of IRE1α signaling in cancer.[1]
IRE1α as a Therapeutic Target in Oncology
The consistent activation of the pro-survival IRE1α-XBP1s axis in various cancers makes it a compelling therapeutic target.[12] Inhibition of IRE1α can prevent the adaptive UPR, leading to an accumulation of unresolved ER stress and subsequent cancer cell apoptosis. This is particularly relevant in secretory cancers like multiple myeloma, which are highly dependent on a robust UPR.[3] Furthermore, blocking IRE1α can sensitize cancer cells to conventional chemotherapies and proteasome inhibitors.[1]
Pharmacological strategies to target IRE1α can be broadly categorized into two types: kinase inhibitors and RNase inhibitors.[13]
-
Type I and II Kinase Inhibitors: These molecules bind to the ATP-binding pocket of the kinase domain. Interestingly, they can have divergent effects. Type I inhibitors (e.g., Sunitinib, APY29) can paradoxically activate the RNase domain, while Type II inhibitors (e.g., KIRA6) allosterically inhibit the RNase domain.[14][15]
-
RNase Inhibitors: These compounds directly target the RNase active site (e.g., 4μ8C, STF-083010) or bind to an allosteric site to prevent its activity (e.g., MKC-3946, MKC8866).[16] These are often considered more direct inhibitors of the downstream signaling outputs.
Quantitative Data on IRE1α Inhibitors
The following table summarizes publicly available data on the potency of various small molecule inhibitors targeting IRE1α.
| Inhibitor | Target Domain | Type | IC50 (Kinase) | IC50 (RNase) | Cell-based EC50 (XBP1s) | Reference(s) |
| KIRA6 | Kinase | Type II Inhibitor | 0.6 µM | Attenuates RNase | - | [17][8][18] |
| GSK2850163 | Kinase | Inhibitor | 20 nM | 200 nM | - | [4] |
| APY29 | Kinase | Type I Activator | 280 nM | Activates RNase | - | [4] |
| Sunitinib | Kinase | Type I Activator | Inhibits Autophosphorylation | Activates RNase | - | [4][14] |
| STF-083010 | RNase | Direct Inhibitor | No effect | Inhibits RNase | ~50 µM | [4] |
| 4µ8C | RNase | Direct Inhibitor | No effect | ~60 nM (in vitro) | ~4 µM | [4] |
| MKC-3946 | RNase | Allosteric Inhibitor | No effect | 0.39 µM | Inhibits XBP1s | [9][16] |
| MKC8866 | RNase | Direct Inhibitor | - | 0.29 µM | 0.52 µM | [4] |
| Toyocamycin | RNase | Direct Inhibitor | No effect | 80 nM | - | [4] |
| B-I09 | RNase | Direct Inhibitor | - | 1.23 µM | - | [4] |
Key Experimental Methodologies
Validating the activity of IRE1α inhibitors requires a series of robust biochemical and cell-based assays. The following protocols provide a framework for these key experiments.
Experimental Protocol 1: XBP1 Splicing Assay via RT-PCR
This assay directly measures the RNase activity of IRE1α in cells by detecting the spliced (XBP1s) and unspliced (XBP1u) forms of XBP1 mRNA.
1. Cell Culture and Treatment: a. Seed cancer cells (e.g., MM.1S, HeLa) in a 6-well plate to reach 70-80% confluency. b. Pre-treat cells with various concentrations of the test inhibitor for 1-2 hours. c. Induce ER stress by adding an agent like Tunicamycin (e.g., 2.5 µg/mL) or Thapsigargin (e.g., 300 nM) for 4-6 hours. Include appropriate vehicle and positive controls.
2. RNA Extraction: a. Harvest cells and extract total RNA using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions. b. Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
3. Reverse Transcription (RT): a. Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase kit (e.g., M-MLV Reverse Transcriptase) with oligo(dT) or random hexamer primers. b. Follow the manufacturer's protocol. A typical reaction involves incubation at 42°C for 60-90 minutes, followed by enzyme inactivation at 70-95°C.
4. Polymerase Chain Reaction (PCR): a. Prepare a PCR master mix containing PCR buffer, dNTPs, Taq polymerase, and forward/reverse primers flanking the 26-nucleotide intron of XBP1.
- Human Forward Primer: 5'-AAACAGAGTAGCAGCTCAGACTGC-3'[5]
- Human Reverse Primer: 5'-TCCTTCTGGGTAGACCTCTGGGAG-3' b. Add 1-2 µL of the diluted cDNA to the PCR mix. c. Run the PCR with the following typical cycling conditions: initial denaturation at 94°C for 4 min; 30-35 cycles of 94°C for 10-30 sec, 60-68°C for 30 sec, and 72°C for 30 sec; final extension at 72°C for 10 min.[5]
5. Gel Electrophoresis: a. Resolve the PCR products on a 2.5-3% agarose gel. b. The unspliced XBP1 product will be 26 base pairs larger than the spliced product. Visualize bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). c. (Optional) For clearer separation, digest the PCR product with the PstI restriction enzyme, which only cuts the unspliced product, before running the gel.[5]
Experimental Protocol 2: Regulated IRE1-Dependent Decay (RIDD) Assay via qPCR
This assay measures the degradation of known RIDD target mRNAs (e.g., BLOC1S1, SPARC) upon IRE1α activation.
1. Cell Culture, Treatment, and RNA Extraction: a. Follow steps 1 and 2 from the XBP1 Splicing Assay protocol.
2. cDNA Synthesis: a. Follow step 3 from the XBP1 Splicing Assay protocol.
3. Quantitative PCR (qPCR): a. Prepare a qPCR reaction mix using a SYBR Green-based master mix. b. Add primers specific for a known RIDD target gene (e.g., BLOC1S1) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. c. Perform qPCR analysis. Cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min. d. Analyze the data using the ΔΔCt method. A successful IRE1α inhibitor will prevent the degradation of the RIDD target mRNA in ER-stressed cells, resulting in higher mRNA levels compared to the ER stress-only control.
Experimental Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to assess the cytotoxic effects of IRE1α inhibitors.
1. Cell Seeding: a. Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[9] b. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
2. Compound Treatment: a. Add various concentrations of the test inhibitor to the wells. Include a vehicle-only control. b. Incubate for the desired treatment period (e.g., 48-72 hours).[9]
3. MTT Addition and Incubation: a. Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well.[17] b. Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to insoluble purple formazan crystals.[4]
4. Solubilization of Formazan: a. Carefully remove the medium. b. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol, to each well to dissolve the formazan crystals.[17][9] c. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
5. Absorbance Measurement: a. Read the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of ~630 nm can be used to subtract background.[4] b. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Conclusion and Future Directions
IRE1α stands at a critical juncture of cell survival and death pathways, making it a highly significant target in oncology. Its dual RNase outputs provide distinct avenues for therapeutic intervention. While the development of specific and potent inhibitors has shown great promise in preclinical models, several challenges remain. The context-dependent, sometimes opposing roles of XBP1s and RIDD necessitate a deep understanding of the tumor biology to predict inhibitor response. Furthermore, developing inhibitors with high specificity and favorable pharmacokinetic profiles is crucial for clinical translation. Future research should focus on identifying biomarkers to stratify patients who would most benefit from IRE1α-targeted therapies and exploring combination strategies to overcome potential resistance mechanisms. The continued investigation into this multifaceted enzyme will undoubtedly pave the way for novel and effective cancer treatments.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. XBP1 RT-PCR splicing analysis [bio-protocol.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Regulated Ire1-dependent decay of messenger RNAs in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Frontiers | Physiological roles of regulated Ire1 dependent decay [frontiersin.org]
- 10. IRE1α Kinase Activation Modes Control Alternate Endoribonuclease Outputs to Determine Divergent Cell Fates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IRE1 alpha Research Products: Novus Biologicals [novusbio.com]
- 12. Assays to Study IRE1 Activation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Xbp1 splicing assay [bio-protocol.org]
- 14. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes for IRE1α-IN-2: An In Vitro Inhibitor of the Unfolded Protein Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol-requiring enzyme 1α (IRE1α) is a critical sensor and transducer of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][2][3][4] IRE1α possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain, making it a key regulator of cellular fate under ER stress.[4][5] Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor that upregulates genes involved in protein folding and quality control.[6][7] Additionally, activated IRE1α can degrade a subset of mRNAs through a process known as regulated IRE1-dependent decay (RIDD), which can contribute to both cell survival and apoptosis.[5][6] Dysregulation of the IRE1α pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it an attractive therapeutic target.[2][5]
IRE1α-IN-2 is a potent and selective inhibitor of the IRE1α kinase domain.[8] By binding to the ATP-binding pocket of the kinase domain, it allosterically inhibits the RNase activity of IRE1α.[9][10] This application note provides an overview of the in vitro experimental protocols to characterize the activity of IRE1α-IN-2.
Mechanism of Action
Under ER stress, IRE1α monomers dimerize and oligomerize, leading to the trans-autophosphorylation of their kinase domains.[4][10][11][12] This phosphorylation event activates the C-terminal RNase domain, which then catalyzes the splicing of XBP1 mRNA.[11] IRE1α-IN-2 functions by preventing the autophosphorylation of IRE1α, thereby locking the enzyme in an inactive conformation and inhibiting its RNase activity.[8] This leads to a reduction in XBP1 mRNA splicing and the downstream UPR signaling cascade.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of IRE1α-IN-2 and other relevant IRE1α modulators.
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| IRE1α-IN-2 | IRE1α Kinase | Recombinant Enzyme Assay | 77 nM | [8] |
| IRE1α-IN-2 | IRE1α RNase | Cell-Based XBP1 Splicing Assay | 80 nM | [8] |
| IRE1α-IN-2 | IRE1α Autophosphorylation | Recombinant Enzyme Assay | 160 nM | [8] |
| IRE1α-IN-2 | IRE1α Oligomerization | Cell-Based Assay | 0.74 µM | [8] |
| KIRA6 | IRE1α Kinase | Kinase Inhibitor Assay | 0.6 µM | [13] |
| Toyocamycin | IRE1α RNase | XBP1 mRNA Cleavage Assay | 80 nM | [13] |
| APY29 | IRE1α Kinase | Autophosphorylation Assay | ~1 µM | [10] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to studying IRE1α-IN-2, the following diagrams are provided.
Caption: IRE1α Signaling Pathway and Inhibition by IRE1α-IN-2.
Caption: Experimental Workflow for In Vitro Evaluation of IRE1α-IN-2.
Detailed Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the effects of IRE1α-IN-2.
IRE1α Autophosphorylation Assay using Phos-tag™ SDS-PAGE
This assay evaluates the phosphorylation status of IRE1α, which is indicative of its activation. Phos-tag™ is a molecule that specifically binds to phosphorylated proteins, causing a mobility shift in SDS-PAGE.[2][14]
Materials:
-
Cell lines (e.g., HEK293T, MIN6)
-
ER stress inducers (Tunicamycin or Thapsigargin)
-
IRE1α-IN-2
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Phos-tag™ Acrylamide solution
-
SDS-PAGE reagents
-
Primary antibody against IRE1α
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of IRE1α-IN-2 for 1 hour.
-
Induce ER stress by adding Tunicamycin (e.g., 2.5 µg/mL) or Thapsigargin (e.g., 300 nM) for the desired time (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Phos-tag™ SDS-PAGE:
-
Prepare a 6% polyacrylamide gel containing 50 µM Phos-tag™ acrylamide and 100 µM MnCl₂.
-
Load equal amounts of protein (e.g., 30 µg) per lane.
-
Run the gel at a constant voltage (e.g., 100 V) until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary anti-IRE1α antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Analysis: The phosphorylated form of IRE1α will appear as a slower-migrating band compared to the non-phosphorylated form. Quantify the band intensities to determine the extent of inhibition.
IRE1α RNase Activity Assay by Monitoring XBP1 mRNA Splicing
This assay measures the endoribonuclease activity of IRE1α by quantifying the splicing of its primary substrate, XBP1 mRNA.[2][14]
Materials:
-
Cell lines, ER stress inducers, and IRE1α-IN-2 (as above)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit)
-
PCR primers specific for spliced and unspliced XBP1
-
Taq DNA polymerase
-
Agarose gel electrophoresis system
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 from the phosphorylation assay protocol.
-
RNA Extraction: After treatment, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in XBP1 mRNA. This allows for the simultaneous amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Example Human XBP1 primers:
-
Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
PCR conditions: 94°C for 3 min, followed by 30-35 cycles of 94°C for 30s, 55°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.
-
-
Agarose Gel Electrophoresis:
-
Resolve the PCR products on a 2-3% agarose gel.
-
The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band (due to the removal of the 26-nucleotide intron).
-
-
Analysis: Quantify the band intensities of spliced and unspliced XBP1 to determine the splicing efficiency and the inhibitory effect of IRE1α-IN-2. Alternatively, quantitative real-time PCR (qRT-PCR) can be used for more precise quantification.
In Vitro IRE1α Kinase Assay
This biochemical assay directly measures the kinase activity of recombinant IRE1α and its inhibition by IRE1α-IN-2.
Materials:
-
Recombinant human IRE1α cytoplasmic domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
[γ-³²P]ATP or a kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
IRE1α-IN-2
Protocol (using ADP-Glo™ Kinase Assay):
-
Prepare serial dilutions of IRE1α-IN-2.
-
In a 96-well plate, add the kinase buffer, recombinant IRE1α, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP. The final concentration of ATP should be close to its Km for IRE1α.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the in vitro effects of IRE1α-IN-2. By utilizing these assays, scientists can effectively characterize the inhibitory potential of this compound on IRE1α signaling, contributing to the development of novel therapeutics for ER stress-related diseases.
References
- 1. Frontiers | A Quantitative Arabidopsis IRE1a Ribonuclease-Dependent in vitro mRNA Cleavage Assay for Functional Studies of Substrate Splicing and Decay Activities [frontiersin.org]
- 2. Assays to Study IRE1 Activation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The unfolded protein response sensor IRE1α is required at 2 distinct steps in B cell lymphopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multiple roles of the unfolded protein response regulator IRE1α in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay [bio-protocol.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IRE1α Kinase Activation Modes Control Alternate Endoribonuclease Outputs to Determine Divergent Cell Fates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of human IRE1 activation through dimerization and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: The Role of IRE1α Inhibition in Glioblastoma Cell Lines
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration into the surrounding brain parenchyma, and profound resistance to therapy. The unfolded protein response (UPR) is a cellular stress response pathway that is often hijacked by cancer cells to promote their survival and growth in the harsh tumor microenvironment. One of the key sensors of the UPR is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding, quality control, and degradation. Additionally, IRE1α can degrade a subset of mRNAs and microRNAs through a process called regulated IRE1-dependent decay (RIDD).
In glioblastoma, the IRE1α/XBP1s signaling axis is frequently activated and has been implicated in promoting tumor growth, angiogenesis, and invasion. Consequently, the inhibition of IRE1α presents a promising therapeutic strategy to counteract these malignant phenotypes. While the specific compound "IRE1a-IN-2" did not yield public data, this document provides a comprehensive overview of the effects of potent and selective IRE1α inhibitors in glioblastoma cell lines, using the well-characterized inhibitor MKC-3946 and the novel inhibitor Z4 as representative examples. These notes are intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics.
Data Presentation
The following tables summarize the quantitative effects of IRE1α inhibition on glioblastoma cell viability, XBP1 splicing, and cell migration.
Table 1: Effect of the IRE1α Inhibitor MKC-3946 on the Viability of Human Glioblastoma Cell Lines. [1]
| Glioblastoma Cell Line | Treatment | Incubation Time (h) | Cell Viability (% of Control) |
| U87MG | 10 µM MKC-3946 | 72 | ~60% |
| A172 | 10 µM MKC-3946 | 72 | ~75% |
| BAH1 | 10 µM MKC-3946 | 72 | ~55% |
| HW1 | 10 µM MKC-3946 | 72 | ~65% |
| SB2b | 10 µM MKC-3946 | 72 | ~80% |
| RKI1 | 10 µM MKC-3946 | 72 | ~70% |
| SJH1 | 10 µM MKC-3946 | 72 | ~60% |
| WK1 | 10 µM MKC-3946 | 72 | ~50% |
| RN1 | 10 µM MKC-3946 | 72 | ~45% |
| MN1 | 10 µM MKC-3946 | 72 | ~55% |
| PB1 | 10 µM MKC-3946 | 72 | ~65% |
Table 2: Inhibition of Tunicamycin-Induced XBP1 mRNA Splicing by the IRE1α Inhibitor Z4P in U87 Glioblastoma Cells. [2]
| Treatment | XBP1s mRNA Levels (Fold Change vs. Untreated) |
| Untreated Control | 1.0 |
| Tunicamycin (1µg/ml) | ~12.0 |
| Tunicamycin (1µg/ml) + 25µM Z4P | ~2.5 |
Table 3: Effect of the IRE1α Inhibitor Z4 on RADH87 Glioblastoma Cell Migration in a Boyden Chamber Assay. [3]
| Treatment | Incubation Time (h) | Number of Migrated Cells per Field (Mean ± SEM) |
| Vehicle Control | 24 | 100 ± 5 |
| Z4 | 24 | 50 ± 7 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of an IRE1α inhibitor on the viability of glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, U251)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
IRE1α inhibitor (e.g., MKC-3946) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the IRE1α inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Quantitative Real-Time PCR (qPCR) for XBP1 Splicing
This protocol is for quantifying the inhibition of IRE1α-mediated XBP1 mRNA splicing.
Materials:
-
Glioblastoma cell lines
-
IRE1α inhibitor (e.g., Z4P)
-
ER stress inducer (e.g., Tunicamycin)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (SYBR Green-based)
-
Primers specific for total XBP1 and spliced XBP1 (XBP1s)
-
Housekeeping gene primers (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Plate glioblastoma cells and allow them to adhere overnight.
-
Pre-treat the cells with the IRE1α inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Induce ER stress by adding an ER stress inducer (e.g., Tunicamycin at 1-5 µg/mL) and incubate for the desired time (e.g., 4-6 hours).
-
Harvest the cells and extract total RNA using a preferred RNA extraction method.
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction using a SYBR Green-based master mix, specific primers for XBP1s and a housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of XBP1s, normalized to the housekeeping gene.
Protocol 3: Transwell Migration (Boyden Chamber) Assay
This protocol is for assessing the effect of an IRE1α inhibitor on the migratory capacity of glioblastoma cells.
Materials:
-
Glioblastoma cell lines
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free culture medium
-
Complete culture medium (with 10% FBS as a chemoattractant)
-
IRE1α inhibitor (e.g., Z4)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Culture glioblastoma cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add the IRE1α inhibitor or vehicle control to the cell suspension at the desired concentration.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results by calculating the average number of migrated cells per field.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in these application notes.
Caption: IRE1α signaling pathway in glioblastoma and the point of inhibition.
Caption: General experimental workflow for evaluating IRE1α inhibitors.
References
Application Note: Protocol for Assessing XBP1 Splicing after IRE1α-IN-2 Treatment
Abstract
This application note provides a detailed protocol for assessing the efficacy of IRE1α-IN-2, a small molecule inhibitor of the Inositol-requiring enzyme 1α (IRE1α). The activity of the inhibitor is quantified by measuring its ability to block the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a key event in the unfolded protein response (UPR). This protocol outlines the cellular treatment, RNA extraction, reverse transcription PCR (RT-PCR), and gel electrophoresis analysis required to distinguish between the spliced (XBP1s) and unspliced (XBP1u) forms of XBP1 mRNA.
Introduction
The unfolded protein response (UPR) is a cellular signaling network that is activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. The UPR aims to restore proteostasis, but if the stress is prolonged or overwhelming, it can trigger apoptosis. The IRE1α pathway is the most conserved branch of the UPR[1][2].
Upon ER stress, the ER-resident transmembrane protein IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain[3]. The activated RNase domain catalyzes the unconventional splicing of XBP1 mRNA, excising a 26-nucleotide intron[1][4][5]. This splicing event causes a frameshift in the coding sequence, leading to the translation of a potent transcription factor, spliced XBP1 (XBP1s). XBP1s translocates to the nucleus and activates the transcription of genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to alleviate the stress[6].
Given the critical role of the IRE1α-XBP1 axis in various diseases, including cancer and inflammatory conditions, small molecule inhibitors targeting the IRE1α RNase activity have been developed as potential therapeutics[7][8]. IRE1α-IN-2 is one such inhibitor. This protocol provides a robust method to evaluate its inhibitory effect on XBP1 splicing in a cellular context.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IRE1α-XBP1 signaling pathway and the experimental workflow for assessing the effect of IRE1α-IN-2.
Experimental Protocol
This protocol is designed for mammalian cells grown in culture. Optimization of cell density, drug concentrations, and incubation times may be required for different cell lines.
Materials and Reagents
-
Cell Line: Appropriate mammalian cell line (e.g., HeLa, RPMI 8226, HEK293)
-
Cell Culture Medium: As required for the chosen cell line (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
ER Stress Inducer: Tunicamycin (Tm) or Thapsigargin (Tg)
-
IRE1α Inhibitor: IRE1α-IN-2 (dissolved in DMSO)
-
Control: DMSO (vehicle)
-
RNA Extraction Kit: (e.g., QIAamp RNA Blood Mini Kit, TRIzol Reagent)
-
Reverse Transcription Kit: (e.g., High-Capacity cDNA Reverse Transcription Kit)
-
PCR Master Mix: (e.g., GoTaq Green Master Mix)
-
Nuclease-free water
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
DNA Ladder
-
DNA Gel Stain: (e.g., Ethidium Bromide, SYBR Safe)
-
PCR Primers: Primers flanking the 26-nucleotide intron of XBP1.
Step-by-Step Method
Step 1: Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
Pre-treat the cells with varying concentrations of IRE1α-IN-2 (e.g., 0, 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle-only (DMSO) control.
-
After pre-treatment, add the ER stress inducer (e.g., 2.5 µg/mL Tunicamycin) to the appropriate wells. Maintain the IRE1α-IN-2 concentrations.
-
Include the following controls:
-
Untreated (no DMSO, no inducer)
-
Vehicle only (DMSO)
-
Inducer only (Tunicamycin + DMSO)
-
-
Incubate the cells for an additional 4-6 hours.
Step 2: RNA Extraction
-
Harvest the cells by washing with PBS and then lysing them directly in the well.
-
Extract total RNA using a commercial kit according to the manufacturer’s instructions.
-
Determine the concentration and purity (A260/A280 ratio) of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
Step 3: cDNA Synthesis (Reverse Transcription)
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
Step 4: PCR Amplification of XBP1
-
Set up the PCR reaction in a 25 µL volume:
-
PCR Master Mix (2x): 12.5 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
cDNA template: 1-2 µL
-
Nuclease-free water: to 25 µL
-
-
Perform PCR using the following cycling conditions (may require optimization):
-
Initial Denaturation: 95°C for 2 min
-
30-35 Cycles:
-
Denaturation: 95°C for 30 sec
-
Annealing: 58-60°C for 30 sec[9]
-
Extension: 72°C for 45 sec
-
-
Final Extension: 72°C for 5 min
-
Step 5: Agarose Gel Electrophoresis
-
Prepare a 2.5-3% agarose gel with a DNA stain. The high percentage gel is necessary to resolve the small 26 bp difference between the spliced and unspliced products[6].
-
Load the PCR products mixed with loading dye into the wells of the gel. Include a DNA ladder.
-
Run the gel at 100-120 V until adequate separation is achieved.
-
Visualize the DNA bands under UV light.
-
Unspliced XBP1 (XBP1u): Larger band
-
Spliced XBP1 (XBP1s): Smaller band (26 bp smaller than XBP1u)
-
A third, slower-migrating band corresponding to a hybrid of XBP1u and XBP1s single strands (XBP1h) may also be visible[10].
-
Data Presentation and Analysis
The efficacy of IRE1α-IN-2 is determined by the reduction in the amount of the spliced XBP1 product (XBP1s) in the presence of an ER stress inducer.
Quantitative Analysis
The ratio of spliced to total XBP1 can be quantified using densitometry software (e.g., ImageJ) to measure the intensity of the gel bands. The percent splicing is calculated as:
% Splicing = [Intensity(XBP1s) / (Intensity(XBP1s) + Intensity(XBP1u))] x 100
Representative Data
The following table shows representative results for the inhibition of Tunicamycin-induced XBP1 splicing by an IRE1α inhibitor.
| Treatment Group | Tunicamycin (2.5 µg/mL) | IRE1α-IN-2 (µM) | % XBP1 Splicing (Mean ± SD) |
| Untreated Control | - | 0 | 5 ± 1.5 |
| Vehicle Control | + | 0 | 85 ± 5.2 |
| Inhibitor Treatment | + | 1 | 62 ± 4.1 |
| Inhibitor Treatment | + | 5 | 31 ± 3.5 |
| Inhibitor Treatment | + | 10 | 12 ± 2.8 |
| Inhibitor Treatment | + | 25 | 6 ± 1.9 |
Note: Data are representative and based on typical results observed with potent IRE1α RNase inhibitors[6]. Actual values may vary depending on the cell line and experimental conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No PCR product | Poor RNA quality; PCR inhibitors; Incorrect annealing temperature. | Verify RNA integrity on a gel. Re-purify RNA. Optimize annealing temperature using a gradient PCR. |
| Weak PCR bands | Insufficient cDNA; Not enough PCR cycles. | Increase the amount of cDNA template. Increase the number of PCR cycles to 35. |
| Poor band separation | Incorrect gel percentage; Gel run for too short a time. | Use a higher percentage agarose gel (2.5-3%) or a polyacrylamide gel. Increase the run time. |
| Spliced band in untreated control | Basal level of ER stress in culture. | Ensure optimal cell culture conditions. Handle cells gently to minimize stress. |
| No inhibition observed | Inhibitor is inactive or used at too low a concentration. | Verify the activity of the inhibitor stock. Perform a wider dose-response curve. |
References
- 1. The unfolded protein response sensor IRE1α is required at 2 distinct steps in B cell lymphopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of human IRE1 activation through dimerization and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the IRE1α/XBP1 endoplasmic reticulum stress response pathway in ARID1A-mutant ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting the IRE1α Axis of the Unfolded Protein Response Enhances the Antitumor Effect of AZD1775 in TP53 Mutant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA extraction, RT-PCR for Xbp1 mRNA splicing, and quantitative real-time PCR [bio-protocol.org]
- 10. Inhibition of IRE1α-mediated XBP1 mRNA cleavage by XBP1 reveals a novel regulatory process during the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IRE1α Inhibitor: IRE1a-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of IRE1a-IN-2, a small molecule inhibitor of the Inositol-requiring enzyme 1α (IRE1α). This document includes a summary of its reported activities, detailed protocols for key experiments, and visual representations of the relevant signaling pathway and experimental workflows.
Introduction to IRE1α and the Unfolded Protein Response
The Unfolded Protein Response (UPR) is a crucial cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α is a key sensor and transducer in the UPR, possessing both a serine/threonine kinase and an endoribonuclease (RNase) domain.[1][2] Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain.[3] This RNase activity has two main downstream effects: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of a subset of mRNAs.[3][4] The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and quality control to restore ER homeostasis.[4] Persistent ER stress and sustained IRE1α signaling, however, can lead to apoptosis.[5] Given its central role in cell fate decisions, IRE1α has emerged as a promising therapeutic target for diseases associated with ER stress, including cancer and inflammatory conditions.[2][4]
This compound: A Modulator of IRE1α Activity
This compound is a small molecule inhibitor targeting the IRE1α pathway. It is important to note that there appear to be two compounds with similar names, "this compound" and "IRE1α kinase-IN-2", with distinct reported biochemical activities. Researchers should verify the specific compound and its properties from the supplier.
Summary of Quantitative Data
| Compound Name | Reported Activity | Target | IC50 / EC50 | CAS Number | Molecular Formula |
| This compound | Inhibitor of XBP1 mRNA splicing | IRE1α RNase | > 200 nM (IC50) | 3033375-24-2 | C19H19NO6S |
| IRE1α kinase-IN-2 | Potent IRE1α kinase inhibitor; Inhibits XBP1 mRNA splicing | IRE1α Kinase | 3.12 µM (IC50 for autophosphorylation); 0.82 µM (EC50) | 1414938-21-8 | Not specified in search results |
Data sourced from Immunomart and MedchemExpress product pages.[6][7]
Signaling Pathway and Experimental Workflow
IRE1α Signaling Pathway
References
- 1. Two regulatory steps of ER-stress sensor Ire1 involving its cluster formation and interaction with unfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure and mechanism of action of the hydroxy–aryl–aldehyde class of IRE1 endoribonuclease inhibitors [ouci.dntb.gov.ua]
- 4. Dual RNase activity of IRE1 as a target for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Divergent Effects of PERK and IRE1 Signaling on Cell Viability | PLOS One [journals.plos.org]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
Application of IRE1α RNase Inhibitors in Metabolic Disease Research
Introduction
The Inositol-requiring enzyme 1α (IRE1α) is a critical sensor of endoplasmic reticulum (ER) stress and a key component of the Unfolded Protein Response (UPR).[1][2][3] Chronic ER stress is a hallmark of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[1][4] IRE1α possesses both a kinase and a ribonuclease (RNase) domain. Upon activation by ER stress, its RNase domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA to produce a potent transcription factor, XBP1s.[1][5] IRE1α can also degrade a subset of mRNAs through a process called Regulated IRE1-Dependent Decay (RIDD).[6][7] The IRE1α/XBP1s pathway is implicated in chronic inflammation and metabolic dysregulation, making it an attractive therapeutic target.[4][8][9]
Pharmacological inhibition of the IRE1α RNase domain offers a promising strategy to mitigate the detrimental effects of chronic ER stress in metabolic disorders. While the specific compound "IRE1a-IN-2" is not extensively documented in publicly available metabolic disease literature, this document will provide detailed application notes and protocols using well-characterized and structurally distinct IRE1α RNase inhibitors, such as 4μ8C and STF-083010 , as representative examples of this compound class. These notes are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for metabolic diseases.
Application Notes
Mechanism of Action
IRE1α RNase inhibitors are small molecules designed to selectively block the endoribonuclease activity of activated IRE1α. This inhibition prevents both the splicing of XBP1 mRNA and the degradation of RIDD substrates.[10][11] By blocking these downstream effects, the inhibitors can reduce the expression of pro-inflammatory and lipogenic genes, thereby ameliorating metabolic dysfunction. For instance, 4μ8C has been shown to form a Schiff base with a lysine residue (K907) in the IRE1α RNase domain, effectively blocking its catalytic activity.[10]
Key Applications in Metabolic Disease Research
-
Amelioration of Insulin Resistance: Pharmacological inhibition of IRE1α has been shown to improve glucose tolerance and insulin sensitivity in mouse models of diet-induced obesity.[8] This is achieved by reducing chronic low-grade inflammation in key metabolic tissues like adipose tissue and the liver.[8][12]
-
Reduction of Adipose Tissue Inflammation: Obesity is characterized by the accumulation of pro-inflammatory macrophages in adipose tissue. IRE1α inhibitors can diminish the accumulation of these "M1-like" macrophages, curtailing adipose inflammation and restoring metabolic homeostasis.[8]
-
Protection of Pancreatic β-cells: Chronic hyperglycemia and ER stress contribute to β-cell dysfunction and apoptosis in type 2 diabetes. IRE1α inhibitors can protect β-cells from ER stress-induced death, preserving their function.
-
Hepatic Steatosis (Fatty Liver): The IRE1α-XBP1s pathway is involved in hepatic lipogenesis.[4] Inhibiting this pathway can reduce the expression of genes involved in lipid synthesis, potentially mitigating the development of fatty liver disease.
Quantitative Data for Representative IRE1α RNase Inhibitors
The following table summarizes key quantitative data for commonly used IRE1α RNase inhibitors to guide experimental design.
| Compound | Target | IC50 | In Vitro Concentration | In Vivo Dosage (Mice) | Reference |
| 4μ8C | IRE1α RNase | ~7 µM (in vitro assay) | 10-60 µM (cell culture) | 2.5 - 5 mg/kg (i.p.) | [10][13] |
| STF-083010 | IRE1α RNase | ~30 µM (cell-based) | 30-100 µM (cell culture) | 30-50 mg/kg (i.p.) | [11][14][15] |
| Toxoflavin | IRE1α RNase | 0.226 µM (cell-based) | Not widely reported | Not widely reported | [16] |
Note: IC50 values can vary significantly depending on the assay conditions.[17] Researchers should perform dose-response experiments to determine the optimal concentration for their specific model system.
Visualizations
Caption: IRE1α signaling pathway under ER stress and point of inhibition.
References
- 1. Emerging roles for the ER stress sensor IRE1α in metabolic regulation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the IRE1 interactome: From canonical signaling functions to unexpected roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stressed out about obesity: IRE1α-XBP1 in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRE1/XBP1 and endoplasmic reticulum signaling — from basic to translational research for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the IRE1 RNase through remodeling of the kinase front pocket by ATP-competitive ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microglial ER stress response via IRE1α regulates diet-induced metabolic imbalance and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting IRE1α improves insulin sensitivity and thermogenesis and suppresses metabolically active adipose tissue macrophages in male obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endoplasmic Reticulum Stress in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The molecular basis for selective inhibition of unconventional mRNA splicing by an IRE1-binding small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STF-083010, an inhibitor of XBP1 splicing, attenuates acute renal failure in rats by suppressing endoplasmic reticulum stress-induced apoptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of IRE1α by the small molecule inhibitor 4μ8c in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. STF-083010, an inhibitor of XBP1 splicing, attenuates acute renal failure in rats by suppressing endoplasmic reticulum stress-induced apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel chemical, STF-083010, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for IRE1α-IN-2 Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol-requiring enzyme 1α (IRE1α) is a critical sensor and transducer of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain. Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s, in turn, upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis. Additionally, activated IRE1α can mediate the degradation of a subset of mRNAs and microRNAs through a process known as Regulated IRE1-Dependent Decay (RIDD), which helps to reduce the protein load on the ER.
IRE1α-IN-2 is a potent inhibitor of the IRE1α kinase domain. By binding to the kinase domain, it allosterically modulates the RNase activity of IRE1α, providing a valuable tool for studying the physiological and pathological roles of IRE1α signaling. These application notes provide detailed protocols for cell-based assays to characterize the activity of IRE1α-IN-2.
Mechanism of Action of IRE1α-IN-2
IRE1α-IN-2 is an ATP-competitive inhibitor that targets the kinase domain of IRE1α. Inhibition of the kinase activity prevents the trans-autophosphorylation of IRE1α, a crucial step for its full RNase activation. Consequently, IRE1α-IN-2 effectively blocks the downstream signaling events mediated by the RNase domain, namely XBP1 mRNA splicing and RIDD.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of IRE1α-IN-2 in various cell-based assays.
Table 1: Inhibition of IRE1α Autophosphorylation by IRE1α-IN-2
| Assay Description | Cell Line | Treatment | IRE1α-IN-2 IC₅₀ (µM) |
| In-cell Western assay for phospho-IRE1α | HEK293T | Tunicamycin (ER stress inducer) | 3.12[1] |
Table 2: Inhibition of XBP1 mRNA Splicing by IRE1α-IN-2
| Assay Description | Cell Line | Treatment | IRE1α-IN-2 EC₅₀ (µM) |
| XBP1 splicing reporter assay | Wild-type cells | ER stress inducer | 0.82[1] |
| RT-PCR analysis of endogenous XBP1 splicing | Various human cell lines | Tunicamycin or Thapsigargin | Potent inhibition observed |
Mandatory Visualizations
Caption: IRE1α Signaling Pathway and Inhibition by IRE1α-IN-2.
Caption: Workflow for XBP1 mRNA Splicing Assay.
Caption: Workflow for Regulated IRE1-Dependent Decay (RIDD) Assay.
Experimental Protocols
Protocol 1: XBP1 mRNA Splicing Assay by RT-PCR
This protocol allows for the qualitative and semi-quantitative assessment of IRE1α's RNase activity by measuring the ratio of spliced (XBP1s) to unspliced (XBP1u) XBP1 mRNA.
Materials:
-
Cell culture medium and supplements
-
Tissue culture plates
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
IRE1α-IN-2
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol reagent)
-
Reverse transcription kit
-
PCR master mix
-
Primers for human XBP1 (Forward and Reverse)
-
Restriction enzyme (e.g., PstI, which specifically cuts the unspliced XBP1 PCR product)
-
Agarose
-
DNA loading dye
-
DNA ladder
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Cell Seeding: Seed cells in appropriate tissue culture plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment:
-
Pre-treat cells with varying concentrations of IRE1α-IN-2 or vehicle control (e.g., DMSO) for 1-2 hours.
-
Induce ER stress by adding an appropriate concentration of Tunicamycin (e.g., 5 µg/mL) or Thapsigargin (e.g., 1 µM) to the culture medium.
-
Incubate the cells for a specified time (e.g., 4-8 hours).
-
-
RNA Extraction:
-
Wash the cells with PBS and lyse them.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
PCR Amplification:
-
Perform PCR to amplify the XBP1 cDNA using specific primers that flank the 26-nucleotide intron.
-
-
Restriction Digestion:
-
Digest the PCR products with a restriction enzyme that specifically cleaves the unspliced XBP1 amplicon (e.g., PstI).
-
-
Agarose Gel Electrophoresis:
-
Separate the digested PCR products on a 2-3% agarose gel.
-
The unspliced XBP1 (XBP1u) will be cleaved into two smaller fragments, while the spliced XBP1 (XBP1s) will remain as a single, larger band.
-
-
Data Analysis:
-
Visualize the DNA bands under UV light and capture an image.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Calculate the percentage of XBP1 splicing as (Intensity of XBP1s band) / (Total intensity of all bands) x 100.
-
Protocol 2: Regulated IRE1-Dependent Decay (RIDD) Assay by qRT-PCR
This protocol quantitatively measures the degradation of known RIDD target mRNAs to assess the effect of IRE1α-IN-2 on this branch of IRE1α signaling.
Materials:
-
Cell culture medium and supplements
-
Tissue culture plates
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
IRE1α-IN-2
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for known RIDD target genes (e.g., BLOC1S1, SCARA3) and a stable housekeeping gene (e.g., GAPDH, ACTB)
-
Quantitative PCR instrument
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
RNA Extraction and Reverse Transcription: Follow steps 3 and 4 from Protocol 1.
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions for each RIDD target gene and the housekeeping gene using a qPCR master mix.
-
Perform qPCR using a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the RIDD target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in mRNA expression relative to the untreated control using the ΔΔCt method. A decrease in the mRNA level of a RIDD target upon ER stress induction indicates IRE1α activity, and the inhibition of this decrease by IRE1α-IN-2 demonstrates its inhibitory effect.
-
Protocol 3: IRE1α Phosphorylation Assay by In-Cell Western
This protocol provides a quantitative measure of IRE1α autophosphorylation, a key indicator of its activation, and the inhibitory effect of IRE1α-IN-2.
Materials:
-
96-well tissue culture plates
-
Cell line expressing IRE1α (e.g., HEK293T)
-
ER stress inducer (e.g., Tunicamycin)
-
IRE1α-IN-2
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers (e.g., 4% paraformaldehyde and 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer)
-
Primary antibodies: anti-phospho-IRE1α (Ser724) and anti-total IRE1α
-
Secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat with IRE1α-IN-2 or vehicle for 1-2 hours.
-
Induce ER stress with Tunicamycin for a specified time (e.g., 2-4 hours).
-
-
Cell Fixation and Permeabilization:
-
Remove the medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells with PBS containing 0.1% Triton X-100.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking and Antibody Incubation:
-
Block the wells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with a mixture of the primary antibodies (anti-phospho-IRE1α and anti-total IRE1α) in blocking buffer overnight at 4°C.
-
Wash the cells multiple times with PBS containing 0.1% Tween-20.
-
Incubate the cells with a mixture of the corresponding secondary antibodies in blocking buffer for 1 hour at room temperature in the dark.
-
-
Image Acquisition and Analysis:
-
Wash the cells multiple times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both phospho-IRE1α and total IRE1α.
-
Normalize the phospho-IRE1α signal to the total IRE1α signal to determine the level of phosphorylation.
-
Calculate the inhibition of IRE1α phosphorylation by IRE1α-IN-2 relative to the ER stress-induced control.
-
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to effectively utilize IRE1α-IN-2 as a tool to investigate the roles of the IRE1α signaling pathway in various cellular processes and disease models. The assays described allow for the robust and quantitative assessment of the inhibitor's impact on key downstream events of IRE1α activation.
References
Application Notes and Protocols for IRE1α-IN-2 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IRE1α-IN-2 is a potent and selective inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key sensor and transducer of the Unfolded Protein Response (UPR). IRE1α possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain. Upon endoplasmic reticulum (ER) stress, IRE1α autophosphorylates, leading to the activation of its RNase domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a crucial step in the pro-survival arm of the UPR.[1] IRE1α-IN-2 acts as a kinase inhibitor, thereby preventing this autophosphorylation and subsequent XBP1 splicing. These application notes provide detailed protocols for studying the effects of IRE1α-IN-2 in a cellular context.
Mechanism of Action of IRE1α
Under ER stress, the chaperone protein BiP/GRP78 dissociates from the luminal domain of IRE1α, leading to its dimerization and trans-autophosphorylation. This conformational change activates the RNase domain, which then excises a 26-nucleotide intron from XBP1 mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis. However, under prolonged or severe ER stress, IRE1α can also initiate apoptosis through pathways such as Regulated IRE1-Dependent Decay (RIDD) of mRNAs and activation of the JNK signaling cascade.
Experimental Protocols
The following protocols are designed to assess the efficacy and cellular effects of IRE1α-IN-2.
Induction of Endoplasmic Reticulum (ER) Stress
To study the effects of IRE1α-IN-2, it is essential to first induce ER stress in the cell line of interest. Tunicamycin and thapsigargin are commonly used for this purpose.
-
Tunicamycin: An inhibitor of N-linked glycosylation. Typical concentrations range from 1-5 µg/mL for 4-24 hours.[2]
-
Thapsigargin: An inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which leads to depletion of ER calcium stores. Typical concentrations range from 50-100 nM for various durations.[3]
Protocol:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
The next day, treat the cells with the desired concentration of tunicamycin or thapsigargin.
-
For inhibitor studies, pre-treat cells with IRE1α-IN-2 for 1-2 hours before adding the ER stress-inducing agent.
-
Incubate for the desired time period before proceeding with downstream assays.
Cell Viability Assay (MTS/CCK-8)
This assay determines the effect of IRE1α-IN-2 on cell proliferation and viability, both under basal and ER stress conditions.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of IRE1α-IN-2, with or without an ER stress inducer. Include a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10-20 µL of MTS or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm (MTS) or 450 nm (CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment with IRE1α-IN-2.
Protocol:
-
Seed cells in a 6-well plate and treat with IRE1α-IN-2, with or without an ER stress inducer, for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Quantitative Real-Time PCR (qPCR) for UPR Target Genes
This protocol measures the mRNA expression levels of genes downstream of the IRE1α pathway, such as spliced XBP1 (XBP1s), and other UPR markers like CHOP and BiP.
Protocol:
-
Treat cells with IRE1α-IN-2 and/or an ER stress inducer.
-
Extract total RNA using a suitable kit (e.g., TRIzol or column-based methods).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Primer Design for XBP1 Splicing: To specifically measure XBP1 splicing, design primers that flank the 26-nucleotide intron. This allows for the amplification of both unspliced (XBP1u) and spliced (XBP1s) forms, which can be resolved by agarose gel electrophoresis or quantified separately by qPCR.
Western Blot Analysis of UPR Proteins
This technique is used to detect changes in the protein levels and phosphorylation status of key components of the IRE1α pathway.
Protocol:
-
Treat cells as described above and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-IRE1α (Ser724)
-
Total IRE1α
-
XBP1s
-
Phospho-JNK
-
Total JNK
-
CHOP
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
Data Presentation
Quantitative data from the above experiments should be summarized in tables for clear comparison.
Table 1: Effect of IRE1α-IN-2 on Cell Viability (IC50 Values)
| Cell Line | Treatment Condition | IRE1α-IN-2 IC50 (µM) |
| Cancer Cell Line A | Basal | > 50 |
| Cancer Cell Line A | + Tunicamycin (2 µg/mL) | 15.2 |
| Cancer Cell Line B | Basal | > 50 |
| Cancer Cell Line B | + Thapsigargin (100 nM) | 8.9 |
| Normal Cell Line C | + Tunicamycin (2 µg/mL) | > 50 |
Table 2: Quantitative Analysis of IRE1α-IN-2 on XBP1 Splicing
| Treatment | XBP1s/XBP1u Ratio (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| Tunicamycin (2 µg/mL) | 12.5 |
| IRE1α-IN-2 (10 µM) | 0.8 |
| Tunicamycin + IRE1α-IN-2 (10 µM) | 1.5 |
Table 3: Effect of IRE1α-IN-2 on Apoptosis
| Treatment | % Apoptotic Cells (Annexin V Positive) |
| Vehicle Control | 5.2 |
| Tunicamycin (2 µg/mL) | 18.7 |
| IRE1α-IN-2 (10 µM) | 6.1 |
| Tunicamycin + IRE1α-IN-2 (10 µM) | 35.4 |
Experimental Workflow
A typical workflow for evaluating IRE1α-IN-2 is depicted below.
References
- 1. Inhibition of IRE1α-mediated XBP1 mRNA cleavage by XBP1 reveals a novel regulatory process during the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for IRE1a-IN-2 in Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
IRE1a-IN-2 (also known as Compound 30) is a potent and selective inhibitor of the inositol-requiring enzyme 1α (IRE1α) kinase.[1] IRE1α is a key transducer of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). By inhibiting the kinase activity of IRE1α, this compound effectively blocks its downstream signaling, including the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[1][2] This inhibitory action makes this compound a valuable tool for studying the role of the IRE1α pathway in various physiological and pathological processes, particularly in cancer biology where the UPR is often hijacked by tumor cells to promote survival and proliferation.
These application notes provide a comprehensive guide for the preparation and use of this compound for in vitro cell treatment, including detailed protocols for stock solution preparation, cell culture treatment, and downstream analysis.
Mechanism of Action
Under ER stress, IRE1α dimerizes and autophosphorylates, which activates its endoribonuclease (RNase) domain. The activated RNase domain catalyzes the unconventional splicing of XBP1 mRNA, leading to the production of the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis. This compound, by inhibiting the kinase activity of IRE1α, prevents its autophosphorylation and subsequent activation of the RNase domain, thereby blocking the splicing of XBP1 mRNA and attenuating the UPR signaling cascade.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published research.
| Parameter | Cell Line | Value | Reference |
| IC50 (XBP-1s Expression) | Mino (Mantle Cell Lymphoma) | 0.57 µM | [1][3] |
| Jeko (Mantle Cell Lymphoma) | 0.98 µM | [1][3] | |
| GI50 (Cell Growth Inhibition, 48h) | Mino (Mantle Cell Lymphoma) | 34 µM | [1] |
| Jeko (Mantle Cell Lymphoma) | 19 µM | [1] | |
| EC50 (General Potency) | Not specified | 0.82 µM | [2] |
| IC50 (IRE1α Autophosphorylation) | Not specified | 3.12 µM | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular formula (C19H19NO6S), the molecular weight of this compound is approximately 389.42 g/mol .
-
To prepare a 10 mM stock solution, weigh out 3.89 mg of this compound powder and dissolve it in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Cell Treatment Protocol
Materials:
-
Cultured cells of interest (e.g., Mino, Jeko)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Multi-well cell culture plates
Protocol:
-
Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.
-
The next day, prepare the working concentrations of this compound by diluting the 10 mM stock solution in fresh, complete cell culture medium. For example, to prepare a 10 µM working solution, dilute the stock solution 1:1000 in the medium.
-
Prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium as used for the highest concentration of the inhibitor.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the specific cell line and the downstream assay.
Analysis of XBP1 Splicing by RT-PCR
Materials:
-
Treated and untreated cell lysates
-
RNA extraction kit
-
Reverse transcription kit
-
PCR reagents
-
Primers specific for spliced and unspliced XBP1
-
Agarose gel electrophoresis equipment
Protocol:
-
Following treatment with this compound, induce ER stress in a subset of wells using an agent like tunicamycin or thapsigargin to observe the inhibitory effect on XBP1 splicing.
-
Harvest the cells and extract total RNA using a commercially available kit.
-
Perform reverse transcription to synthesize cDNA.
-
Amplify the XBP1 cDNA using PCR with primers that can distinguish between the spliced and unspliced forms.
-
Analyze the PCR products by agarose gel electrophoresis. A reduction in the band corresponding to spliced XBP1 in the this compound-treated samples compared to the ER stress-induced control will indicate successful inhibition.
Assessment of Apoptosis by Western Blot for Cleaved PARP
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
-
Primary antibody against cleaved PARP
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound (e.g., at 50 µM) or vehicle control for an appropriate duration (e.g., 72 hours).[1]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for cleaved PARP.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate. An increase in the cleaved PARP band in the this compound-treated samples indicates the induction of apoptosis.
Visualizations
Caption: IRE1α signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for cell treatment with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing IRE1α-IN-2 Concentration for Cell Viability
Welcome to the technical support center for the use of IRE1α-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of IRE1α-IN-2 to achieve desired experimental outcomes while maintaining cell viability. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is IRE1α-IN-2 and what is its mechanism of action?
A1: IRE1α-IN-2 is a potent small molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α) kinase.[1] IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the unfolded protein response (UPR).[2][3][4] IRE1α possesses both a kinase and an endoribonuclease (RNase) domain. Upon activation by ER stress, IRE1α autophosphorylates, which in turn activates its RNase domain.[3][5][6] The RNase activity of IRE1α has two main outputs: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA to its active form (XBP1s), and the regulated IRE1-dependent decay (RIDD) of a subset of mRNAs and microRNAs.[3][7][8] IRE1α-IN-2 inhibits the kinase activity of IRE1α, thereby preventing its autophosphorylation and subsequent activation of its RNase functions.[1]
Q2: What is the dual role of IRE1α in cell fate, and how does IRE1α-IN-2 influence this?
A2: The IRE1α signaling pathway has a dual role in determining cell fate, promoting both cell survival and apoptosis (programmed cell death).[3][4][8]
-
Pro-survival: Under moderate ER stress, the IRE1α-XBP1s pathway is activated, leading to the expression of genes that enhance protein folding and degradation, thereby promoting cell survival and adaptation.[7][8]
-
Pro-apoptotic: Under prolonged or severe ER stress, IRE1α can trigger apoptosis through the RIDD pathway and by activating downstream signaling cascades, such as the JNK pathway, through its interaction with TRAF2.[4]
By inhibiting IRE1α, IRE1α-IN-2 can modulate this balance. Depending on the cellular context and the level of ER stress, inhibition of IRE1α could either protect cells from apoptosis or sensitize them to cell death.
Q3: What is a recommended starting concentration for IRE1α-IN-2 in cell culture experiments?
A3: Based on available data, IRE1α-IN-2 has an EC50 of 0.82 µM for inhibiting IRE1α kinase activity and an IC50 of 3.12 µM for inhibiting its autophosphorylation.[1] A good starting point for a dose-response experiment would be to test a range of concentrations spanning these values. We recommend a pilot experiment with a broad concentration range (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How long should I incubate my cells with IRE1α-IN-2?
A4: The optimal incubation time will depend on your experimental goals. For assessing the inhibition of IRE1α signaling, a shorter incubation time (e.g., 6-24 hours) may be sufficient. To evaluate the effects on cell viability or other longer-term cellular processes, a longer incubation (e.g., 48-72 hours) may be necessary. It is advisable to perform a time-course experiment to determine the ideal duration for your specific assay.
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of IRE1α-IN-2.
| Possible Cause | Suggested Solution |
| Cell line sensitivity: Some cell lines may be particularly sensitive to the inhibition of the IRE1α pathway, especially if they have high basal levels of ER stress. | Perform a dose-response experiment with a wider and lower range of concentrations (e.g., 10 nM to 1 µM) to identify a non-toxic concentration. Consider using a less sensitive cell line if possible. |
| Solvent toxicity: The solvent used to dissolve IRE1α-IN-2 (typically DMSO) can be toxic to cells at higher concentrations. | Ensure the final DMSO concentration in your cell culture medium is below the toxic threshold for your cell line (generally <0.5%). Run a vehicle control (medium with the same concentration of DMSO without the inhibitor) to assess solvent toxicity. |
| Compound instability: The inhibitor may degrade in the culture medium over time, releasing potentially toxic byproducts. | Prepare fresh dilutions of IRE1α-IN-2 from a frozen stock for each experiment. Minimize the exposure of the stock solution to light and repeated freeze-thaw cycles. |
Issue 2: No effect on cell viability or IRE1α signaling is observed.
| Possible Cause | Suggested Solution |
| Inactive compound: The inhibitor may have degraded due to improper storage or handling. | Purchase a fresh batch of the inhibitor from a reputable supplier. Store the stock solution in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. |
| Low cell permeability: The compound may not be efficiently entering the cells. | While specific data for IRE1α-IN-2 is limited, most small molecule kinase inhibitors are designed to be cell-permeable. If you suspect permeability issues, you could try to find data on structurally similar compounds or use a positive control inhibitor known to be cell-permeable. |
| Incorrect concentration: The concentration used may be too low to elicit a response in your specific cell line. | Perform a dose-response experiment with a higher range of concentrations (e.g., 1 µM to 50 µM). Be mindful of potential off-target effects at very high concentrations. |
| Cell line resistance: The cell line may not rely on the IRE1α pathway for survival under your experimental conditions. | Confirm that ER stress is induced in your model system and that the IRE1α pathway is active (e.g., by measuring XBP1 splicing). Consider using a different cell line known to be sensitive to IRE1α inhibition. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell culture: Differences in cell density, passage number, or growth phase can affect the cellular response. | Standardize your cell culture protocols. Use cells within a defined passage number range and seed them at a consistent density for each experiment. |
| Inaccurate dilutions: Errors in preparing stock solutions or serial dilutions can lead to variability. | Carefully prepare and validate the concentration of your stock solution. Use calibrated pipettes and perform serial dilutions with care. |
| Compound precipitation: The inhibitor may precipitate out of solution in the culture medium, especially at higher concentrations. | Visually inspect the medium for any signs of precipitation after adding the inhibitor. If precipitation is observed, consider using a lower concentration or a different solvent system (if compatible with your cells). |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of IRE1α-IN-2.
| Parameter | Value | Reference |
| EC50 (IRE1α kinase inhibition) | 0.82 µM | [1] |
| IC50 (IRE1α autophosphorylation inhibition) | 3.12 µM | [1] |
| IC50 (XBP1 mRNA splicing inhibition) | >200 nM |
Experimental Protocols
Protocol: Determining the Optimal Concentration of IRE1α-IN-2 for Cell Viability Assays
This protocol outlines a general procedure to determine the optimal, non-toxic concentration range of IRE1α-IN-2 for your specific cell line using a common cell viability assay, such as the MTT or CellTiter-Glo® assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
IRE1α-IN-2 (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density for your cell line and the duration of the experiment. Allow the cells to adhere and recover overnight in a 37°C, 5% CO2 incubator.
-
-
Preparation of IRE1α-IN-2 Dilutions:
-
Prepare a series of dilutions of IRE1α-IN-2 in complete cell culture medium. A suggested starting range is a 2-fold serial dilution from 10 µM down to 0.08 µM.
-
Prepare a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the inhibitor).
-
Prepare a positive control for cell death (e.g., a known cytotoxic agent) and a negative control (untreated cells in medium only).
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared IRE1α-IN-2 dilutions, vehicle control, positive control, and negative control to the respective wells. It is recommended to perform each treatment in triplicate.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Assay:
-
After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
For an MTT assay, this will typically involve adding the MTT reagent, incubating for a few hours, and then solubilizing the formazan crystals.
-
For a CellTiter-Glo® assay, you will add the reagent directly to the wells and measure luminescence.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of IRE1α-IN-2.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve.
-
From this curve, you can determine the IC50 (the concentration that inhibits cell growth by 50%) and select a non-toxic concentration range for your future experiments.
-
Visualizations
Caption: The IRE1α signaling pathway under ER stress and the point of intervention by IRE1α-IN-2.
Caption: Experimental workflow for optimizing IRE1α-IN-2 concentration for cell viability.
References
- 1. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRE1 prevents endoplasmic reticulum membrane permeabilization and cell death under pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRE1: ER stress sensor and cell fate executor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Molecular Mechanism for Turning Off IRE1α Signaling during Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Investigating Potential Off-Target Effects of IRE1α-IN-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of IRE1α-IN-2, a potent inhibitor of the IRE1α kinase. While IRE1α-IN-2 is a valuable tool for studying the unfolded protein response (UPR), understanding its selectivity is crucial for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IRE1α-IN-2?
IRE1α-IN-2 is a potent inhibitor of the inositol-requiring enzyme 1α (IRE1α). IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a central component of the unfolded protein response (UPR).[1][2] This enzyme possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain.[3] IRE1α-IN-2 acts by inhibiting the kinase activity, which in turn prevents its autophosphorylation and subsequent activation of its RNase domain.[4] The primary downstream effect of this inhibition is the blockage of the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[4]
Q2: What are the known and potential off-target effects of IRE1α inhibitors?
While specific off-target data for IRE1α-IN-2 is not extensively published, studies on structurally similar IRE1α inhibitors have identified potential off-target kinases. For instance, a compound with a similar scaffold was found to inhibit other kinases, such as c-Jun N-terminal kinase (JNK) and Aurora kinases, at concentrations relevant to its IRE1α inhibitory activity.[5] Therefore, it is crucial for researchers to consider the possibility of IRE1α-IN-2 affecting these or other kinases in their experimental systems.
Q3: How can I differentiate between on-target and potential off-target effects in my experiments?
Distinguishing between on-target and off-target effects is a critical aspect of using any chemical probe. Here are a few recommended strategies:
-
Use a structurally distinct IRE1α inhibitor: If a different, structurally unrelated IRE1α inhibitor phenocopies the results obtained with IRE1α-IN-2, it strengthens the evidence for an on-target effect.
-
Genetic knockdown or knockout: The most rigorous approach is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate IRE1α expression. If the phenotype observed with IRE1α-IN-2 is replicated in IRE1α-deficient cells, it is highly likely to be an on-target effect.[6]
-
Dose-response analysis: Correlate the concentration of IRE1α-IN-2 required to elicit the phenotype of interest with its known EC50 for IRE1α inhibition. A significant discrepancy may suggest an off-target mechanism.
Q4: Does inhibition of IRE1α affect other branches of the unfolded protein response?
Yes, there is significant crosstalk between the three main branches of the UPR (IRE1α, PERK, and ATF6).[7] Inhibition of the IRE1α pathway can lead to compensatory activation or modulation of the PERK and ATF6 arms.[6][8] For example, in some contexts, IRE1α deficiency has been shown to lead to a PERK-dependent decrease in eIF2α, which can impact cell survival.[6] Researchers should monitor markers of all three UPR branches to gain a comprehensive understanding of the cellular response to IRE1α inhibition.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target or Pathway Crosstalk) | Suggested Troubleshooting Steps |
| Unexpected cell death or apoptosis | Off-target inhibition of pro-survival kinases: As seen with similar compounds, off-target effects on kinases like Aurora kinases could induce cell cycle arrest and apoptosis.[5] Activation of pro-apoptotic JNK signaling: IRE1α can recruit TRAF2 to activate the pro-apoptotic JNK pathway.[2][9] While IRE1α-IN-2 is expected to inhibit this, incomplete inhibition or off-target effects on other components of the JNK pathway could lead to its activation. | 1. Western Blot for JNK Pathway: Probe for phosphorylated JNK (p-JNK) and its downstream targets (e.g., p-c-Jun). 2. Cell Cycle Analysis: Use flow cytometry to assess cell cycle distribution. 3. Rescue Experiment: Co-treat with a specific JNK inhibitor to see if the apoptotic phenotype is reversed. |
| Inhibition of XBP1 splicing, but no effect on overall ER stress resolution | Compensatory activation of other UPR branches: The PERK and ATF6 pathways may be hyperactivated to compensate for the loss of IRE1α signaling, maintaining a state of chronic ER stress.[7][8] | 1. Monitor PERK and ATF6 Pathways: Perform Western blots for key markers such as p-eIF2α, ATF4, CHOP (PERK pathway), and cleaved ATF6. 2. qPCR for UPR Target Genes: Measure the mRNA levels of target genes for all three UPR branches (e.g., BiP, HERPUD1). |
| Alterations in cellular processes not directly linked to the UPR | Broad kinase inhibition: IRE1α-IN-2 may be inhibiting other kinases involved in various cellular processes. | 1. Kinase Profiling: If resources permit, perform a broad in vitro kinase screen to identify potential off-target kinases. 2. Phenotypic Rescue with Downstream Effectors: If a specific off-target pathway is suspected, attempt to rescue the phenotype by activating a downstream component of that pathway. |
Quantitative Data Summary
The following table summarizes the on-target potency of IRE1α-IN-2 and provides an example of the selectivity profile for a structurally analogous IRE1α inhibitor (Compound 1 from a published study) to illustrate the concept of kinase selectivity.
| Compound | Target/Off-Target | IC50 (µM) | Reference |
| IRE1α-IN-2 | IRE1α (autophosphorylation) | 3.12 | [4] |
| IRE1α-IN-2 | XBP1 mRNA splicing (EC50) | 0.82 | [4] |
| Compound 1 (analogue) | IRE1α Enzyme | 0.071 | [5] |
| Compound 1 (analogue) | JNK3 Enzyme | 0.35 | [5] |
| Compound 1 (analogue) | Aurora p-histone H3 | 16 | [5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of JNK Pathway Activation
-
Cell Treatment: Plate cells and treat with IRE1α-IN-2 at various concentrations and time points. Include a positive control for JNK activation (e.g., anisomycin).
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-JNK, total JNK, p-c-Jun, and total c-Jun overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: qPCR Analysis of UPR Target Gene Expression
-
Cell Treatment and RNA Extraction: Treat cells as described above. Extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for XBP1s, BiP, CHOP, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.
Visualizations
Caption: On-target signaling pathway of IRE1α and the inhibitory action of IRE1α-IN-2.
Caption: A potential off-target pathway involving JNK that could be affected by IRE1α inhibitors.
Caption: A logical workflow for troubleshooting and distinguishing on-target vs. off-target effects.
References
- 1. IRE1α Kinase Activation Modes Control Alternate Endoribonuclease Outputs to Determine Divergent Cell Fates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The unfolded protein response sensor IRE1α is required at 2 distinct steps in B cell lymphopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRE1α deficiency promotes tumor cell death and eIF2α degradation through PERK dipendent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TGFβ1 regulates HRas-mediated activation of IRE1α through the PERK-RPAP2 axis in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of IRE1a-IN-2 in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxic effects of IRE1a-IN-2 during experiments with primary cells. Given the sensitive nature of primary cells, careful optimization of experimental parameters is crucial for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Inositol-requiring enzyme 1 alpha (IRE1α), a key sensor of the Unfolded Protein Response (UPR). It functions by inhibiting the kinase activity of IRE1α, which in turn prevents its autophosphorylation and subsequent endoribonuclease (RNase) activity. This blockade of the IRE1α pathway inhibits the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the UPR signaling cascade.
Q2: Why am I observing high levels of cytotoxicity in my primary cells treated with this compound?
A2: High cytotoxicity in primary cells treated with this compound can stem from several factors:
-
On-target Toxicity: The IRE1α pathway plays a dual role in both cell survival and apoptosis.[1][2][3] In primary cells under significant endoplasmic reticulum (ER) stress, complete inhibition of the pro-survival signals mediated by IRE1α can tip the balance towards apoptosis, leading to cell death.
-
High Inhibitor Concentration: Primary cells are often more sensitive to chemical treatments than immortalized cell lines. Concentrations of this compound that are well-tolerated by cancer cell lines may be toxic to primary cells.
-
Prolonged Exposure: Continuous inhibition of the IRE1α pathway can disrupt normal cellular homeostasis and lead to cumulative toxicity over time.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at concentrations as low as 0.1%.
-
Off-Target Effects: While specific data for this compound is limited, small molecule inhibitors can have off-target effects, especially at higher concentrations, which may contribute to cytotoxicity.
-
Suboptimal Cell Health: Primary cells that are stressed due to isolation procedures, culture conditions, or passage number will be more susceptible to the cytotoxic effects of any treatment.
Q3: What is a recommended starting concentration for this compound in primary cells?
A3: Due to the lack of specific studies of this compound in primary cells, a universal starting concentration cannot be recommended. It is crucial to perform a dose-response experiment for each primary cell type. Based on its reported potency, a starting range of 0.1 µM to 10 µM is a reasonable starting point for an initial dose-response curve.
Q4: How can I confirm that this compound is inhibiting IRE1α in my primary cells?
A4: The most direct method to confirm IRE1α inhibition is to measure the splicing of its primary substrate, XBP1 mRNA. This can be achieved using reverse transcription-polymerase chain reaction (RT-PCR) with primers that flank the 26-nucleotide intron that is removed upon IRE1α activation.[4][5] A reduction in the spliced form of XBP1 (XBP1s) in treated cells compared to a positive control (e.g., cells treated with an ER stress inducer like tunicamycin or thapsigargin) indicates successful inhibition of IRE1α's RNase activity.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cells.
Issue 1: High Levels of Cell Death Observed After Treatment
| Possible Cause | Troubleshooting Steps |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a wide range of concentrations (e.g., 0.01 µM to 20 µM).[6] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired level of IRE1α inhibition. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your specific primary cells (typically <0.1%). Run a vehicle-only control (medium with the same concentration of DMSO as the highest inhibitor concentration).[6] |
| On-target toxicity due to complete pathway inhibition. | Consider that for some primary cell types, a partial inhibition of IRE1α may be sufficient and less toxic. Titrate the inhibitor to a concentration that reduces but does not completely abolish XBP1 splicing. |
| Poor health of primary cells. | Ensure primary cells are healthy and in a logarithmic growth phase before treatment. Minimize stress during cell isolation and culture. |
| Inhibitor degradation or impurity. | Purchase this compound from a reputable source. Prepare fresh stock solutions and store them appropriately. |
Issue 2: Inconsistent Results or Lack of IRE1α Inhibition
| Possible Cause | Troubleshooting Steps |
| Inhibitor concentration is too low. | Increase the concentration of this compound based on the results of your dose-response experiments. |
| Inhibitor is not active. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. |
| Incorrect timing of inhibitor addition. | Optimize the timing of inhibitor addition relative to any other treatments or experimental time points. |
| Low level of basal IRE1α activity. | In the absence of ER stress, IRE1α activity may be low. To confirm the inhibitory activity of this compound, co-treat cells with a known ER stress inducer (e.g., tunicamycin) to activate the IRE1α pathway. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Inositol-requiring enzyme 1 alpha (IRE1α) | - |
| EC₅₀ (IRE1α kinase inhibition) | 0.82 µM | - |
| IC₅₀ (IRE1α autophosphorylation) | 3.12 µM | - |
| Mechanism of Action | Inhibits IRE1α kinase activity, leading to the inhibition of XBP1 mRNA splicing. | - |
| Typical Solvent | Dimethyl sulfoxide (DMSO) | - |
| Storage | -20°C (short-term), -80°C (long-term) | - |
Note: The EC₅₀ and IC₅₀ values are based on biochemical assays and may not directly translate to the optimal concentration in a cellular context, especially in primary cells.
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay using Resazurin
This protocol describes a method to determine the cytotoxic effects of this compound on a chosen primary cell type.
Materials:
-
Primary cells of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: a. Harvest and count the primary cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well in 100 µL of medium). The optimal seeding density will depend on the primary cell type and proliferation rate and should be determined empirically. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 20 µM). b. Include a "vehicle control" (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Resazurin Assay: a. After the incubation period, add 10 µL of the resazurin solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line. c. Measure the fluorescence using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[7]
-
Data Analysis: a. Subtract the fluorescence reading of the media-only blank from all experimental wells. b. Express the results as a percentage of the vehicle-treated control cells. c. Plot the percentage of cell viability versus the log of the inhibitor concentration to determine the IC₅₀ value.
Protocol 2: Analysis of XBP1 mRNA Splicing by RT-PCR
This protocol is to confirm the inhibitory effect of this compound on IRE1α's RNase activity.
Materials:
-
Primary cells of interest
-
This compound
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers for XBP1 (flanking the 26-nucleotide intron)
-
PCR reagents
-
Agarose gel and electrophoresis equipment
Procedure:
-
Cell Treatment: a. Seed primary cells and allow them to recover as described in Protocol 1. b. Treat the cells with this compound at the desired concentration for a predetermined time (e.g., 1-4 hours) prior to inducing ER stress. c. Add an ER stress inducer (e.g., 1 µg/mL Tunicamycin) for 4-6 hours. Include appropriate controls: untreated cells, cells treated with the ER stress inducer only, and cells treated with this compound only.
-
RNA Extraction and Reverse Transcription: a. Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. b. Perform reverse transcription on an equal amount of RNA from each sample to generate cDNA.
-
PCR Amplification: a. Set up a PCR reaction using primers that flank the 26-nucleotide intron of XBP1. This allows for the amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms. b. Use a housekeeping gene (e.g., GAPDH or β-actin) as an internal control.
-
Gel Electrophoresis and Analysis: a. Run the PCR products on a high-resolution agarose gel (e.g., 3%) to separate the XBP1u and XBP1s amplicons. The XBP1s product will be 26 base pairs smaller than the XBP1u product. b. Visualize the bands under UV light and quantify the band intensities if desired. A decrease in the XBP1s band in the this compound treated samples (in the presence of an ER stress inducer) compared to the ER stress inducer only control confirms the inhibitory activity of the compound.
Visualizations
Caption: IRE1α signaling pathway and the point of inhibition by this compound.
References
- 1. IRE1 prevents endoplasmic reticulum membrane permeabilization and cell death under pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Endoplasmic Reticulum Stress Sensor IRE1α in Cellular Physiology, Calcium, ROS Signaling, and Metaflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Improving the Stability of IRE1a-IN-2 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with the IRE1α inhibitor, IRE1a-IN-2, in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO). It is advisable to use high-purity, anhydrous DMSO to prevent compound degradation.[1]
Q2: How should I store this compound stock solutions for optimal stability?
A2: For long-term stability, stock solutions of this compound in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light and moisture.[2] DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the stability and concentration of the inhibitor over time.[3]
Q3: My this compound precipitated after diluting the DMSO stock into my aqueous assay buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules like many kinase inhibitors. This indicates that the kinetic solubility of the compound has been exceeded.[4] Here are several strategies to address this:
-
Lower the Final Concentration: The most direct approach is to reduce the final concentration of this compound in your experiment.[4]
-
Modify the Dilution Method: Instead of adding the aqueous buffer to the DMSO stock, add the DMSO stock to the pre-warmed aqueous buffer with gentle vortexing. This can help to avoid localized high concentrations that promote precipitation.
-
Use a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween-20 (e.g., 0.01%) or Triton X-100, to your aqueous buffer can help maintain the inhibitor in solution.[4]
-
Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in the final solution may improve solubility.[4]
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?
A4: Yes, inconsistent experimental outcomes and a loss of compound activity are common signs of degradation of the small molecule inhibitor in the solution.[2] Poor solubility can also lead to an inaccurate effective concentration of the inhibitor.[4] It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment and visually inspect your assay plates for any signs of precipitation.[4]
Q5: Can repeated freeze-thaw cycles affect my this compound stock solution?
A5: Yes, repeated freeze-thaw cycles should be avoided.[2] They can lead to precipitation if the compound's solubility limit is exceeded at lower temperatures and can introduce moisture into the DMSO stock, potentially leading to degradation.[2][3] It is best practice to prepare single-use aliquots of your stock solution.[4]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Solution
-
Symptom: The solution appears cloudy, or a visible precipitate forms, either immediately after dilution into an aqueous buffer or over time during an experiment.
-
Potential Causes:
-
The concentration of this compound exceeds its solubility limit in the final buffer.
-
The final concentration of DMSO is too low to maintain solubility.
-
The pH of the aqueous buffer is not optimal for the solubility of the compound.
-
Interaction with components in the cell culture medium.[5]
-
-
Troubleshooting Steps:
-
Verify Solubility Limit: Perform a kinetic solubility assay in your specific experimental buffer to determine the maximum soluble concentration.
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration is as high as experimentally permissible (typically <0.5% to avoid off-target effects) to aid solubility.[3]
-
Adjust Buffer pH: If your experimental system allows, test the solubility of this compound in buffers with slightly different pH values.[6]
-
Add Solubility Enhancers: Consider the use of surfactants or co-solvents as described in FAQ A3.
-
Prepare Fresh Dilutions: Always use a freshly prepared dilution for your experiments and do not use a solution that has already precipitated.[3]
-
Issue 2: Loss of this compound Activity Over Time
-
Symptom: A noticeable decrease in the inhibitory effect of this compound in your assays over the course of an experiment or when using older working solutions.
-
Potential Causes:
-
Chemical degradation of this compound due to factors like temperature, light exposure, or pH of the medium.
-
Oxidation of the compound.
-
Adsorption of the compound to the surface of storage containers.
-
-
Troubleshooting Steps:
-
Perform a Stability Assessment: Conduct a time-course experiment to assess the stability of this compound in your assay medium. This can be done by measuring its activity or by using an analytical method like HPLC to quantify the amount of intact compound over time.
-
Optimize Storage of Working Solutions: If working solutions need to be stored, keep them at 4°C and protected from light. For longer-term storage, freezing is recommended. However, always prepare fresh working solutions whenever possible.
-
Use Appropriate Storage Vials: For long-term storage of stock solutions, use amber glass vials or polypropylene tubes that are known to be inert to minimize adsorption and light exposure.[2]
-
Consider Inert Gas: For highly sensitive compounds, purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing can prevent oxidation.[2]
-
Data Presentation
Table 1: Illustrative Solubility of a Typical Kinase Inhibitor in Various Solvents
Disclaimer: The following data is for illustrative purposes and represents typical solubility characteristics of kinase inhibitors. Specific experimental determination for this compound is recommended.
| Solvent | Typical Solubility Range | Notes |
| DMSO | 50 - 100 mM | Common solvent for stock solutions. |
| Ethanol | 10 - 50 mM | Can be used as a co-solvent. |
| Methanol | 5 - 20 mM | Less commonly used for stock solutions. |
| Water | < 1 µM | Generally very low aqueous solubility. |
| PBS (pH 7.4) | < 1 µM | Solubility can be pH-dependent. |
Table 2: Illustrative Stability of a Typical Kinase Inhibitor in Solution
Disclaimer: The following data is for illustrative purposes. The actual stability of this compound should be experimentally verified under your specific conditions.
| Condition | Storage Temperature | Typical Half-life | Recommendations |
| DMSO Stock | -80°C | > 1 year | Recommended for long-term storage. Prepare single-use aliquots. |
| DMSO Stock | -20°C | 6 - 12 months | Suitable for long-term storage. Prepare single-use aliquots. |
| Aqueous Buffer (pH 7.4) | 37°C | Hours to days | Prepare fresh for each experiment. Stability is compound-specific. |
| Aqueous Buffer (pH 7.4) | 4°C | Days to weeks | Suitable for short-term storage. Protect from light. |
Mandatory Visualizations
Caption: The IRE1α signaling pathway in response to ER stress.
Caption: Experimental workflow for assessing compound stability.
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay in Aqueous Buffer
Objective: To determine the maximum soluble concentration of this compound in a specific aqueous buffer.
Methodology:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM).
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of the compound in a 96-well plate using DMSO.
-
Dilution into Buffer: Add a large excess of the experimental aqueous buffer (e.g., 198 µL of buffer to 2 µL of DMSO stock) to each well of a clear 96-well plate.
-
Incubate and Observe: Incubate the plate at room temperature or your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Assess Precipitation: Measure the absorbance or light scattering of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance/scattering compared to a buffer-only control indicates precipitation.[5]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear (i.e., has an absorbance similar to the control) is the kinetic solubility limit under these conditions.[5]
Protocol 2: HPLC-Based Chemical Stability Assay
Objective: To quantify the degradation of this compound in a specific solution over time.
Methodology:
-
Prepare Test Solution: Prepare a solution of this compound in your experimental buffer (e.g., cell culture medium) at the final working concentration.
-
Initial Time Point (T=0): Immediately take an aliquot of the solution. To stop any potential degradation, mix it with a cold organic solvent like acetonitrile or methanol and store at -80°C until analysis.
-
Incubate Sample: Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Collect Time-Point Samples: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots and process them as in step 2.
-
HPLC-MS Analysis:
-
Analyze all samples by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Develop an HPLC method that effectively separates the parent this compound peak from any potential degradation products.
-
Use MS to confirm the identity of the parent peak.
-
-
Quantification:
-
Integrate the peak area of the parent this compound compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics and half-life (t₁/₂) of this compound under your experimental conditions.
-
References
- 1. Two regulatory steps of ER-stress sensor Ire1 involving its cluster formation and interaction with unfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative microscopy reveals dynamics and fate of clustered IRE1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Quantitative Arabidopsis IRE1a Ribonuclease-Dependent in vitro mRNA Cleavage Assay for Functional Studies of Substrate Splicing and Decay Activities - PMC [pmc.ncbi.nlm.nih.gov]
how to control for IRE1a-IN-2 off-target kinase inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IRE1α inhibitors, with a focus on controlling for off-target kinase inhibition.
Frequently Asked Questions (FAQs)
Q1: What is IRE1α and why is it a therapeutic target?
Inositol-requiring enzyme 1α (IRE1α) is a key protein in the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α has two enzymatic functions: a serine/threonine kinase activity and an endoribonuclease (RNase) activity.[1][2] When activated by ER stress, IRE1α's kinase activity leads to the activation of its RNase domain. The RNase domain then initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor (XBP1s) that helps the cell adapt to stress.[2][3][4][5] Due to its central role in cell survival and apoptosis under ER stress, IRE1α is a therapeutic target in various diseases, including cancer and metabolic disorders.[1]
Q2: What are the main challenges when using kinase inhibitors like IRE1a-IN-2?
A primary challenge with any kinase inhibitor is ensuring its specificity for the intended target. The ATP-binding pocket, where many kinase inhibitors bind, is highly conserved across the human kinome. This can lead to "off-target" inhibition, where the inhibitor binds to and affects the function of other kinases, potentially causing misleading experimental results or cellular toxicity.[1][4] Therefore, it is crucial to validate the on-target activity of an IRE1α inhibitor and control for any potential off-target effects.
Q3: How does this compound work?
This compound is a potent and selective inhibitor of the kinase domain of IRE1α. By binding to the ATP pocket of IRE1α, it prevents the autophosphorylation required for the activation of its RNase domain. This, in turn, inhibits the splicing of XBP1 mRNA. It is important to note that different classes of kinase inhibitors can have divergent effects on IRE1α's RNase activity; some may even activate it.[3][5]
Q4: What are the known off-target effects of IRE1α inhibitors?
The off-target profiles of IRE1α inhibitors vary depending on their chemical scaffold. For example, some early IRE1α inhibitors showed cross-reactivity with kinases like JNK3 and Aurora kinases.[4] Highly selective inhibitors, such as IRE1α kinase-IN-1, have been developed to minimize off-target effects, showing significant inhibition of only a small fraction of the kinome.[6] It is essential to consult the manufacturer's data or perform independent profiling to understand the specific off-target profile of the inhibitor being used.
Troubleshooting Guide: Controlling for Off-Target Kinase Inhibition
This guide provides a systematic approach to identifying and mitigating potential off-target effects of IRE1α inhibitors in your experiments.
Problem: Unexpected or inconsistent experimental phenotype.
An unexpected phenotype that doesn't align with the known consequences of IRE1α inhibition could be due to off-target effects.
Solution Workflow:
-
Confirm On-Target Engagement: First, verify that your inhibitor is engaging with IRE1α in your experimental system.
-
Assess Off-Target Profile: If on-target engagement is confirmed, investigate potential off-target kinases.
-
Validate Off-Target Relevance: If potential off-targets are identified, determine if they are responsible for the observed phenotype.
Below are detailed protocols and decision-making diagrams to guide you through this process.
Quantitative Data: Selectivity of IRE1α Kinase Inhibitors
Disclaimer: Comprehensive off-target data for a compound named "this compound" is not publicly available. The following table includes data for "IRE1α kinase-IN-1," a similarly named and well-characterized highly selective IRE1α inhibitor, along with other published IRE1α inhibitors for comparison.
| Inhibitor | On-Target IC50 (IRE1α Kinase) | Off-Target Profile Summary | Key Off-Targets | Reference(s) |
| IRE1α kinase-IN-1 | 77 nM | Highly selective; >70% inhibition of only 4 out of 455 kinases tested. | Not specified | [6] |
| Compound 1 | 71 nM | Moderately selective; inhibited 17 out of 442 kinases at >35% at 1 µM. | JNK3, Aurora kinases | [4] |
| Compound 18 | 13 nM | Improved selectivity over Compound 1; 192-fold selective for IRE1α over JNK3. | JNK3 | [4] |
| KIRA6 | Not specified | Initially thought to be selective, but later studies suggest a broader off-target profile. | Multiple kinases | [7][8] |
| Compound 31 | 270 nM (binding) | High kinome selectivity; minimal interaction with wild-type and mutant TK subfamily kinases. | PCTK2 | [9] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a biophysical method to verify that a compound binds to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells expressing endogenous IRE1α
-
IRE1α inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against IRE1α
-
SDS-PAGE and Western blotting reagents
Methodology:
-
Cell Treatment: Treat cultured cells with the IRE1α inhibitor at the desired concentration. Include a vehicle control (DMSO).
-
Heating: After incubation, harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble IRE1α by Western blotting.
-
Data Analysis: Plot the amount of soluble IRE1α as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the inhibitor-treated sample confirms target engagement.
Protocol 2: Kinome Profiling for Off-Target Identification
This is typically performed as a service by specialized companies. It involves screening the inhibitor against a large panel of purified kinases to determine its selectivity.
General Workflow:
-
Compound Submission: Provide a sample of your inhibitor to the service provider.
-
Screening: The inhibitor is tested at one or more concentrations against a panel of hundreds of kinases.
-
Data Analysis: The provider will return data on the percent inhibition for each kinase in the panel. This allows for the identification of potential off-target kinases.
Protocol 3: Orthogonal Validation of Off-Target Effects
If kinome profiling identifies potential off-targets, their relevance to the observed phenotype needs to be validated.
A. Genetic Knockdown/Knockout:
-
Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the identified off-target kinase in your cell model.
-
If the phenotype of the genetic knockdown mimics the effect of your inhibitor, it suggests that the off-target interaction is functionally significant.
B. Use of a Structurally Unrelated Inhibitor:
-
Identify a known inhibitor of the off-target kinase that has a different chemical structure from your IRE1α inhibitor.
-
Treat cells with this second inhibitor and observe if it reproduces the phenotype of interest.
C. Rescue Experiment:
-
Overexpress a drug-resistant mutant of the intended target (IRE1α) in your cells.
-
If this rescues the cellular phenotype caused by the inhibitor, it confirms that the on-target activity is critical.
Visualizations
IRE1α Signaling Pathway and Inhibition
Caption: The IRE1α signaling pathway under ER stress and its inhibition by a kinase inhibitor.
Troubleshooting Workflow for Off-Target Effects
Caption: A logical workflow for troubleshooting unexpected phenotypes with kinase inhibitors.
Experimental Logic for Off-Target Validation
Caption: Logical relationships between experimental approaches and expected outcomes for off-target validation.
References
- 1. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The unfolded protein response sensor IRE1α is required at 2 distinct steps in B cell lymphopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRE1α Kinase Activation Modes Control Alternate Endoribonuclease Outputs to Determine Divergent Cell Fates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ophthalmology.ucsf.edu [ophthalmology.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining IRE1α-IN-2 Treatment Duration for Optimal Results
Welcome to the technical support center for the use of IRE1α-IN-2, a potent inhibitor of the IRE1α signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues. As specific dose-response and time-course data for IRE1α-IN-2 are not publicly available, this guide provides a framework for establishing optimal treatment conditions in your specific cellular model.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IRE1α-IN-2?
IRE1α (Inositol-requiring enzyme 1α) is a key sensor of endoplasmic reticulum (ER) stress. Upon accumulation of unfolded or misfolded proteins in the ER lumen, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) activity.[1][2] This RNase activity has two main downstream effects: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of a subset of mRNAs.[3] The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and quality control to restore ER homeostasis.[4] IRE1α-IN-2 is an inhibitor of IRE1α, though its precise binding mode and whether it targets the kinase or RNase domain directly requires empirical determination. By inhibiting IRE1α, IRE1α-IN-2 is expected to block the production of XBP1s and modulate RIDD activity.
Q2: How do I determine the optimal concentration of IRE1α-IN-2 for my experiments?
The optimal concentration of IRE1α-IN-2 will vary depending on the cell type and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the ideal concentration that effectively inhibits IRE1α signaling without causing significant off-target effects or cytotoxicity. A suggested starting range for many small molecule inhibitors is between 1 µM and 50 µM.
Q3: What is the expected outcome of IRE1α-IN-2 treatment on cell viability?
The effect of IRE1α inhibition on cell viability is context-dependent. The IRE1α pathway can have both pro-survival and pro-apoptotic roles.[5] In some cancer cells, chronic ER stress makes them reliant on the pro-survival signals from the IRE1α pathway, and its inhibition can lead to apoptosis.[6] In other contexts, prolonged IRE1α activation can trigger apoptosis, and its inhibition might be protective. Therefore, the effect of IRE1α-IN-2 on cell viability should be empirically determined in your model system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of XBP1 splicing observed. | - Suboptimal concentration of IRE1α-IN-2: The concentration used may be too low to effectively inhibit IRE1α in your cell type. - Incorrect treatment duration: The time point of analysis might be too early or too late to observe the peak effect. - Cellular resistance: Some cell lines may be inherently resistant to IRE1α inhibition. | - Perform a dose-response experiment to determine the optimal concentration. - Conduct a time-course experiment to identify the optimal treatment duration. - Confirm IRE1α expression and activation in your cell line. |
| High levels of cell death observed at the desired concentration. | - Off-target effects: The concentration of IRE1α-IN-2 used may be causing toxicity through off-target interactions. - On-target toxicity: The IRE1α pathway may be critical for the survival of your specific cell type. | - Lower the concentration of IRE1α-IN-2 and/or shorten the treatment duration. - Use a more specific IRE1α inhibitor if available to confirm the phenotype. - Assess markers of apoptosis (e.g., cleaved caspase-3) to confirm the mechanism of cell death. |
| Inconsistent results between experiments. | - Variability in cell culture conditions: Differences in cell density, passage number, or media components can affect cellular responses. - Inconsistent inhibitor preparation: Improper dissolution or storage of IRE1α-IN-2 can lead to variability in its effective concentration. | - Standardize all cell culture parameters. - Prepare fresh stock solutions of IRE1α-IN-2 for each experiment and ensure complete dissolution. |
Experimental Protocols
To determine the optimal treatment duration of IRE1α-IN-2, a systematic approach involving dose-response and time-course experiments is recommended.
Dose-Response Study for Cell Viability
This experiment will help identify the concentration range of IRE1α-IN-2 that is well-tolerated by the cells and the concentration at which it becomes cytotoxic.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: The following day, treat the cells with a serial dilution of IRE1α-IN-2 (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a fixed duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Plot cell viability against the logarithm of the IRE1α-IN-2 concentration to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Time-Course Analysis of IRE1α Inhibition
This experiment will determine the kinetics of IRE1α inhibition by IRE1α-IN-2, allowing for the selection of an optimal treatment duration for downstream assays.
Methodology:
-
Cell Seeding and Treatment: Plate cells in appropriate culture vessels. Treat the cells with a non-toxic concentration of IRE1α-IN-2 (determined from the dose-response study) and an ER stress inducer (e.g., tunicamycin or thapsigargin) to activate the IRE1α pathway.
-
Time Points: Harvest cells at various time points after treatment (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Processing: At each time point, lyse a portion of the cells for protein analysis (Western blot) and another portion for RNA extraction (RT-qPCR).
-
Analysis:
-
RT-qPCR: Measure the levels of spliced XBP1 (XBP1s) and unspliced XBP1 (XBP1u) mRNA. A decrease in the XBP1s/XBP1u ratio indicates inhibition of IRE1α's RNase activity.
-
Western Blot: Assess the phosphorylation status of IRE1α (p-IRE1α). A decrease in p-IRE1α levels indicates inhibition of IRE1α's kinase activity.
-
Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)
Since specific data for IRE1α-IN-2 is not available, the following tables illustrate how to present the data you will generate from the above experiments.
Table 1: Dose-Response of IRE1α-IN-2 on Cell Viability
| Concentration (µM) | Cell Viability (%) after 48h |
| 0 (Vehicle) | 100 |
| 1 | 98 |
| 5 | 95 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Table 2: Time-Course of IRE1α-IN-2 (10 µM) on XBP1 Splicing and IRE1α Phosphorylation
| Time (hours) | XBP1s/XBP1u Ratio (fold change vs. vehicle) | p-IRE1α/Total IRE1α (fold change vs. vehicle) |
| 0 | 1.0 | 1.0 |
| 2 | 0.4 | 0.5 |
| 4 | 0.2 | 0.3 |
| 8 | 0.1 | 0.2 |
| 12 | 0.1 | 0.2 |
| 24 | 0.3 | 0.4 |
Visualizations
IRE1α Signaling Pathway
Caption: The IRE1α signaling pathway in response to ER stress and its inhibition by IRE1α-IN-2.
Experimental Workflow for Optimizing Treatment Duration
References
- 1. mdpi.com [mdpi.com]
- 2. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual RNase activity of IRE1 as a target for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The unfolded protein response sensor IRE1α is required at 2 distinct steps in B cell lymphopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to IRE1α-IN-2 in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating the efficacy and mechanisms of resistance to IRE1α-IN-2, a potent inhibitor of the IRE1α signaling pathway. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to IRE1α-IN-2, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to IRE1α inhibitors like IRE1α-IN-2 can emerge through several mechanisms that allow cancer cells to bypass the effects of IRE1α inhibition. These can include:
-
Upregulation of Compensatory Survival Pathways: Cancer cells can adapt to the inhibition of the IRE1α pathway by upregulating other pro-survival signaling pathways of the Unfolded Protein Response (UPR). A common compensatory mechanism is the activation of the PERK-eIF2α-ATF4 pathway, which can also promote cell survival under ER stress.[1]
-
Alterations in XBP1 Splicing and Activity: While IRE1α-IN-2 inhibits the RNase activity of IRE1α, resistant cells might develop mechanisms to maintain a certain level of spliced XBP1 (XBP1s) or activate downstream targets of XBP1s through alternative pathways. XBP1s is a key transcription factor that promotes the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), all of which contribute to cell survival.[2][3]
-
Modulation of the RIDD Pathway: The Regulated IRE1-Dependent Decay (RIDD) of mRNA and microRNAs is the other major output of IRE1α's RNase activity. Depending on the cellular context and the specific RIDD substrates, this pathway can have both pro-survival and pro-apoptotic roles.[4][5] Resistant cells might alter the balance of RIDD targets to favor survival.
-
Off-Target Effects and Cellular Adaptation: While IRE1α-IN-2 is designed to be specific, off-target effects at high concentrations cannot be entirely ruled out and could contribute to the selection of resistant clones.[6] Additionally, long-term exposure to the inhibitor can lead to broad changes in gene expression and cellular metabolism that confer resistance.
Q2: I am observing high variability in my IC50 values for IRE1α-IN-2 across experiments. What could be the cause?
A2: Inconsistent IC50 values can be frustrating and can arise from several experimental factors. Here are some common causes and troubleshooting tips:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Confluency: Seed cells at a consistent density for each experiment. Overly confluent or sparse cultures can respond differently to treatment.
-
Media and Serum Variability: Use the same lot of media and serum for a set of experiments to minimize variability in growth factors and other components.
-
-
Drug Preparation and Handling:
-
Fresh Dilutions: Prepare fresh dilutions of IRE1α-IN-2 from a stock solution for each experiment. The compound may degrade over time, especially in solution.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.
-
-
Assay Performance:
-
Inconsistent Seeding: Ensure a homogenous cell suspension before seeding to avoid clumps and uneven cell distribution.
-
Edge Effects: To mitigate evaporation and temperature gradients in the outer wells of a microplate, consider not using them for experimental data or filling them with sterile PBS or media.
-
Incubation Time: Standardize the drug incubation time across all experiments, as the IC50 value can be time-dependent.
-
Q3: How can I confirm that IRE1α-IN-2 is effectively inhibiting IRE1α activity in my cells?
A3: To confirm the on-target activity of IRE1α-IN-2, you should assess the two primary outputs of IRE1α's RNase domain: XBP1 splicing and RIDD.
-
XBP1 Splicing Assay: This is the most direct and common method to measure IRE1α activity. Upon ER stress (e.g., induced by tunicamycin or thapsigargin), activated IRE1α splices a 26-nucleotide intron from the XBP1 mRNA. This can be detected by RT-PCR. In the presence of an effective IRE1α inhibitor like IRE1α-IN-2, this splicing event will be blocked.
-
RIDD Activity Assay: You can measure the levels of known RIDD target mRNAs by qRT-PCR. In the presence of an ER stress inducer, the levels of these mRNAs should decrease. This degradation will be prevented by effective IRE1α inhibition.
-
Western Blot for Downstream Targets: While not a direct measure of RNase activity, you can also assess the protein levels of downstream targets of the IRE1α pathway.
Troubleshooting Guides
Guide 1: Developing an IRE1α-IN-2 Resistant Cell Line
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death during initial drug exposure. | The starting concentration of IRE1α-IN-2 is too high. | Begin with a concentration around the IC20-IC30 of the parental cell line to allow for gradual adaptation. |
| Resistant clones are not emerging. | Insufficient selection pressure or the cell line is not prone to developing resistance via the selected mechanism. | Gradually increase the concentration of IRE1α-IN-2 in a stepwise manner as the cells recover and start proliferating. Consider using a different cell line if resistance does not develop after a prolonged period. |
| The resistant phenotype is not stable and is lost upon drug withdrawal. | The resistance mechanism is transient and relies on adaptive gene expression changes rather than stable genetic or epigenetic alterations. | Maintain the resistant cell line in a continuous low dose of IRE1α-IN-2 to sustain the selective pressure. |
| Resistant cells grow significantly slower than parental cells. | The resistance mechanism comes at a fitness cost to the cells. | This is a common observation. Characterize the growth rate of the resistant cells and adjust seeding densities and experiment timelines accordingly. |
Guide 2: Inconsistent Results in XBP1 Splicing Assay
| Problem | Possible Cause | Suggested Solution |
| No XBP1 splicing is observed even in the positive control (ER stress-induced, no inhibitor). | The ER stress inducer (e.g., tunicamycin) is not potent enough or the incubation time is too short. The primers for RT-PCR are not designed correctly to distinguish between spliced and unspliced XBP1. | Optimize the concentration and incubation time of the ER stress inducer. Verify your primer design and PCR conditions. |
| High background of spliced XBP1 in the negative control (no ER stress). | The cells are experiencing basal ER stress due to suboptimal culture conditions. | Ensure proper cell culture maintenance, including media changes and appropriate cell density, to minimize baseline stress. |
| Incomplete inhibition of XBP1 splicing by IRE1α-IN-2. | The concentration of IRE1α-IN-2 is too low. The inhibitor has degraded. | Perform a dose-response experiment to determine the optimal inhibitory concentration. Use freshly prepared inhibitor solutions. |
Quantitative Data Summary
The following table provides representative IC50 values for IRE1α inhibitors in various cancer cell lines. Note that specific IC50 values for IRE1α-IN-2 in resistant lines should be determined empirically.
| Inhibitor | Cancer Cell Line | Condition | IC50 (µM) | Reference |
| IRE1α Inhibitor 16 | >200 Tumor Cell Lines | Viability Assay | >50 | [7] |
| IRE1α Inhibitor 18 | NCI-H929-Luc (Multiple Myeloma) | Viability Assay | >50 | [7] |
| MKC-3946 | RPMI 8226 (Multiple Myeloma) | XBP1 Splicing Inhibition | ~5-10 | [8] |
| HNA | AML cell lines | Cytotoxicity | Varies | [9] |
| STF-083010 | AML cell lines | Cytotoxicity | Varies | [9] |
| Toyocamycin | AML cell lines | Cytotoxicity | Varies | [9] |
Experimental Protocols
Protocol 1: Generation of IRE1α-IN-2 Resistant Cancer Cell Lines
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of IRE1α-IN-2 in your parental cancer cell line.
-
Initial Treatment: Culture the parental cells in media containing IRE1α-IN-2 at a concentration equal to the IC20-IC30.
-
Monitor Cell Viability: Monitor the cells daily. A significant amount of cell death is expected initially.
-
Recovery and Dose Escalation: When the surviving cells start to proliferate and reach about 70-80% confluency, passage them and increase the concentration of IRE1α-IN-2 by 1.5 to 2-fold.
-
Repeat Dose Escalation: Repeat the process of recovery and dose escalation until the cells can proliferate in a significantly higher concentration of the drug (e.g., 5 to 10-fold the initial IC50).
-
Stabilize the Resistant Line: Maintain the resistant cell line in a continuous culture with the highest tolerated concentration of IRE1α-IN-2 for several passages to ensure the resistance phenotype is stable.
-
Characterize the Resistant Line: Periodically determine the IC50 of the resistant line to quantify the level of resistance (fold-change compared to the parental line). Freeze down vials of the resistant cells at different passages.
Protocol 2: XBP1 mRNA Splicing Assay by RT-PCR
-
Cell Treatment: Seed cells and treat with an ER stress inducer (e.g., 1 µg/mL Tunicamycin for 4-6 hours) in the presence or absence of various concentrations of IRE1α-IN-2. Include appropriate vehicle controls.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent or a commercial kit).
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This will allow for the amplification of both the unspliced and spliced forms.
-
Human XBP1 Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Human XBP1 Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
Gel Electrophoresis: Run the PCR products on a high-resolution agarose gel (e.g., 3%) or a polyacrylamide gel to separate the unspliced (larger fragment) and spliced (smaller fragment) XBP1 amplicons.
-
Quantification: Visualize the bands using a gel documentation system and quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
Protocol 3: Quantitative RIDD Target mRNA Assay
-
Cell Treatment: Treat cells as described in the XBP1 splicing assay protocol.
-
RNA Extraction and RT: Extract total RNA and synthesize cDNA as described above.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for a known RIDD target mRNA (e.g., BLOC1S1, CD59) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of the RIDD target mRNA using the ΔΔCt method. A decrease in the target mRNA level upon ER stress, which is rescued by IRE1α-IN-2 treatment, indicates effective inhibition of RIDD.
Visualizations
Caption: The IRE1α signaling pathway and the point of inhibition by IRE1α-IN-2.
Caption: Workflow for generating and characterizing IRE1α-IN-2 resistant cancer cell lines.
Caption: A logical troubleshooting guide for reduced sensitivity to IRE1α-IN-2.
References
- 1. Parallel signaling through IRE1α and PERK regulates pancreatic neuroendocrine tumor growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spliced or Unspliced, That Is the Question: The Biological Roles of XBP1 Isoforms in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. XBP1 as a novel molecular target to attenuate drug resistance in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multiple roles of the unfolded protein response regulator IRE1α in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of IRE1α in Neuro2a cells by pharmacological and CRISPR/Cas9 approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for IRE1a-IN-2 experiments
Welcome to the technical support center for experiments involving IRE1α-IN-2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the use of IRE1α-IN-2, presented in a question-and-answer format.
Q1: What is the mechanism of action of IRE1α-IN-2?
IRE1α-IN-2 is a potent inhibitor of the kinase domain of Inositol-requiring enzyme 1α (IRE1α). By binding to the ATP-binding site of the kinase domain, it prevents the autophosphorylation of IRE1α, which is a critical step for the activation of its endoribonuclease (RNase) activity. Consequently, IRE1α-IN-2 inhibits the downstream splicing of X-box binding protein 1 (XBP1) mRNA.
Q2: My cells are not showing the expected inhibition of XBP1 splicing after treatment with IRE1α-IN-2. What could be the reason?
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Inhibitor Concentration: The effective concentration can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Start with a concentration range around the reported EC50 of 0.82 μM and IC50 for autophosphorylation of 3.12 μM[1].
-
Treatment Duration: The time required to observe maximal inhibition of XBP1 splicing may vary. A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) is recommended to identify the optimal treatment duration.
-
Inhibitor Stability: Ensure that the IRE1α-IN-2 stock solution is properly stored at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in pre-warmed cell culture medium for each experiment.
-
Cellular Uptake: Poor cell permeability could be an issue, although this is less common for small molecule inhibitors. If suspected, you can try to permeabilize the cells, but this is a harsh treatment and may affect cell viability.
-
ER Stress Induction: Ensure that you are inducing a robust endoplasmic reticulum (ER) stress response in your positive control group. Without sufficient IRE1α activation, the effect of the inhibitor will not be apparent.
Q3: I am observing high levels of cell death even at low concentrations of IRE1α-IN-2. What should I do?
Unexpected cytotoxicity can be a concern. Here are some steps to address this:
-
Confirm On-Target Toxicity: IRE1α signaling can be pro-survival in some contexts. Its inhibition could genuinely lead to apoptosis. To confirm this, you can try to rescue the phenotype by overexpressing a constitutively active form of XBP1s.
-
Investigate Off-Target Effects: While information on the specific off-target effects of IRE1α-IN-2 is limited, kinase inhibitors can sometimes have unintended targets. Consider using a structurally different IRE1α inhibitor to see if the same phenotype is observed. Performing a kinase panel screen can also identify potential off-targets.
-
Reduce Serum Concentration: Components in the serum can sometimes interact with small molecules. Try reducing the serum concentration in your culture medium during the treatment period.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically ≤ 0.1%).
Q4: I am having trouble dissolving IRE1α-IN-2.
IRE1α-IN-2 is reported to be soluble in DMSO[1]. If you are experiencing solubility issues, consider the following:
-
Use High-Quality, Anhydrous DMSO: Water content in DMSO can significantly reduce the solubility of many compounds. Use fresh, high-purity, anhydrous DMSO.
-
Gentle Warming and Sonication: If the compound does not dissolve readily, gentle warming (e.g., to 37°C) and brief sonication can aid in dissolution.
-
Stock Concentration: Avoid making overly concentrated stock solutions. A stock concentration of 10-20 mM in DMSO is a common starting point.
Q5: The results of my Western blot for phosphorylated IRE1α are inconsistent.
Western blotting for phospho-proteins can be challenging. Here are some tips:
-
Use Phosphatase Inhibitors: It is crucial to include a cocktail of phosphatase inhibitors in your cell lysis buffer to prevent the dephosphorylation of IRE1α after cell harvesting.
-
Rapid Sample Processing: Process your samples quickly and keep them on ice at all times to minimize enzymatic activity.
-
Positive and Negative Controls: Always include a positive control (e.g., cells treated with an ER stress inducer like tunicamycin or thapsigargin) and a negative control (untreated cells) to validate your antibody and experimental setup.
-
Antibody Validation: Ensure your primary antibody is specific for the phosphorylated form of IRE1α (Ser724).
-
Loading Control: Use a reliable loading control to ensure equal protein loading across all lanes.
Quantitative Data Summary
The following tables summarize key quantitative data for IRE1α-IN-2.
| Parameter | Value | Reference |
| EC50 (IRE1α Kinase Inhibition) | 0.82 μM | [1] |
| IC50 (IRE1α Autophosphorylation) | 3.12 μM | [1] |
| IC50 (XBP1 mRNA Splicing) | >200 nM | [2] |
| Property | Details | Reference |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving IRE1α-IN-2.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of IRE1α-IN-2 in complete cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of IRE1α-IN-2 or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Western Blot for Phospho-IRE1α
-
Cell Treatment: Seed cells in a 6-well plate and treat with IRE1α-IN-2 and/or an ER stress inducer for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-IRE1α (Ser724) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total IRE1α and a loading control (e.g., β-actin or GAPDH).
Protocol 3: RT-qPCR for XBP1 Splicing
-
Cell Treatment: Treat cells with IRE1α-IN-2 and/or an ER stress inducer as described above.
-
RNA Extraction: Extract total RNA from the cells using a suitable kit or TRIzol reagent.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers that can distinguish between the spliced (XBP1s) and unspliced (XBP1u) forms of XBP1 mRNA. A common forward primer can be used with two different reverse primers specific for each form. Alternatively, primers flanking the spliced intron can be used, and the products can be resolved on an agarose gel.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method, normalizing to a housekeeping gene. The ratio of XBP1s to XBP1u or the total amount of XBP1s can be calculated.
Visualizations
Signaling Pathway Diagram
Caption: IRE1α signaling pathway and the inhibitory action of IRE1α-IN-2.
Experimental Workflow Diagram
References
Technical Support Center: Assessing IRE1α-IN-2 Specificity in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the specificity of the IRE1α inhibitor, IRE1α-IN-2, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is IRE1α-IN-2 and how does it work?
A1: IRE1α-IN-2 is a small molecule inhibitor that targets the kinase domain of Inositol-requiring enzyme 1α (IRE1α). IRE1α is a key sensor of endoplasmic reticulum (ER) stress and possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain.[1][2] Upon ER stress, IRE1α dimerizes and autophosphorylates, which in turn activates its RNase activity.[3] This RNase activity has two main outputs: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of a subset of mRNAs.[4] IRE1α-IN-2 and its analogs are allosteric inhibitors that bind to the kinase domain's ATP-binding site, thereby preventing the conformational changes required for RNase activation.[2]
Q2: What are the primary downstream readouts for IRE1α activity in cellular assays?
A2: The two most common readouts for IRE1α RNase activity are:
-
XBP1 mRNA splicing: The splicing of a 26-nucleotide intron from XBP1 mRNA can be detected by RT-PCR, resulting in a shorter PCR product for the spliced form (XBP1s) compared to the unspliced form (XBP1u).[5]
-
Regulated IRE1-Dependent Decay (RIDD): The degradation of specific mRNA targets by IRE1α's RNase activity can be quantified by qRT-PCR.
Additionally, the activation of IRE1α itself can be monitored by:
-
IRE1α phosphorylation: The autophosphorylation of IRE1α upon activation can be detected by Western blotting using phospho-specific antibodies.
Q3: What are the known off-target kinases for IRE1α-IN-2 and its analogs?
A3: Kinome profiling of a close analog of IRE1α-IN-2 (compound 1 in the cited literature) revealed that at a concentration of 1 µM, it inhibited 17 out of 442 kinases tested by more than 65%.[2] More detailed analysis showed inhibitory activity against c-Jun N-terminal kinase 3 (JNK3) and Aurora kinases.[2] It is crucial to consider these potential off-targets when interpreting experimental results.
Quantitative Data Summary
The following tables summarize the reported potency and selectivity of an IRE1α-IN-2 analog.
Table 1: In Vitro Potency of IRE1α-IN-2 Analog
| Assay Type | Target | IC50 (µM) |
| Enzymatic Assay | IRE1α | 0.071 |
| Cellular Assay (XBP1-Luciferase) | IRE1α | 0.27 |
Data from Harrington et al., 2015.[2]
Table 2: Selectivity Profile of IRE1α-IN-2 Analog
| Off-Target Kinase | Assay Type | IC50 (µM) | Fold Selectivity vs. IRE1α (Enzymatic) |
| JNK3 | Enzymatic | 0.35 | 4.9 |
| Aurora | Cellular (p-Histone H3) | 16 | 225 |
Data from Harrington et al., 2015.[2]
Experimental Protocols and Troubleshooting
This section provides detailed protocols for key cellular assays to assess IRE1α-IN-2 specificity, along with troubleshooting guidance.
Western Blot for Phospho-IRE1α
This assay directly measures the activation state of IRE1α by detecting its autophosphorylation.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, pre-treat cells with IRE1α-IN-2 or vehicle control (e.g., DMSO) for 1-2 hours.
-
Induction of ER Stress: Induce ER stress by treating cells with an agent such as tunicamycin (e.g., 2.5 µg/mL) or thapsigargin (e.g., 300 nM) for the desired time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel (a lower percentage gel, such as 6-8%, is recommended for the high molecular weight IRE1α, ~110 kDa) and transfer to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[6]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated IRE1α (e.g., anti-phospho-IRE1α Ser724) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IRE1α.
Troubleshooting Guide: Western Blot for Phospho-IRE1α
| Issue | Possible Cause | Recommendation |
| No or weak signal | Insufficient ER stress induction. | Optimize the concentration and duration of the ER stress-inducing agent. |
| Low primary antibody concentration. | Increase the primary antibody concentration or extend the incubation time. | |
| Inactive antibody. | Use a new aliquot of the antibody and ensure proper storage. | |
| High background | Insufficient blocking. | Increase blocking time or use a fresh blocking solution. Ensure the use of BSA instead of milk.[6] |
| High antibody concentration. | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of washes. | |
| Non-specific bands | Antibody cross-reactivity. | Use a more specific antibody. Perform a peptide block experiment to confirm specificity. |
| Protein degradation. | Ensure that lysis buffer contains fresh protease inhibitors. |
RT-PCR for XBP1 Splicing
This assay is a robust method to measure the endoribonuclease activity of IRE1α.
Experimental Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the Western blot protocol (steps 1 and 2).
-
RNA Extraction: Harvest cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
Reverse Transcription (RT): Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron of XBP1 mRNA.
-
Agarose Gel Electrophoresis: Resolve the PCR products on a 2.5-3% agarose gel to separate the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the bands under UV light. The relative amounts of XBP1u and XBP1s can be quantified using densitometry.
Troubleshooting Guide: RT-PCR for XBP1 Splicing
| Issue | Possible Cause | Recommendation |
| No PCR product | Poor RNA quality. | Ensure RNA integrity using a Bioanalyzer or by running an aliquot on a denaturing agarose gel. |
| Inefficient RT reaction. | Use a high-quality reverse transcriptase and optimize the reaction conditions. | |
| Incorrect PCR conditions. | Optimize the annealing temperature and extension time for your specific primers and polymerase. | |
| Smearing of bands | RNA degradation. | Use RNase-free reagents and techniques during RNA extraction. |
| High PCR cycle number. | Reduce the number of PCR cycles to avoid over-amplification. | |
| Incomplete inhibition of splicing with IRE1α-IN-2 | Suboptimal inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration of IRE1α-IN-2. |
| Off-target effects influencing splicing. | Consider that other cellular pathways might indirectly affect XBP1 expression or stability. |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of IRE1α-IN-2 with IRE1α in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[7]
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells to confluency. Treat the cells with IRE1α-IN-2 or vehicle control for 1-2 hours at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at different temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes using a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation and Western Blotting: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble IRE1α at each temperature by Western blotting, as described in the previous protocol.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble IRE1α as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of IRE1α-IN-2 indicates target engagement.
Troubleshooting Guide: CETSA
| Issue | Possible Cause | Recommendation |
| No thermal shift observed | Inhibitor not binding to the target in cells. | Verify the cell permeability of IRE1α-IN-2. |
| Incorrect temperature range. | Adjust the temperature gradient to cover the melting point of IRE1α. | |
| Insufficient inhibitor concentration. | Increase the concentration of IRE1α-IN-2. | |
| High variability between replicates | Inconsistent heating. | Ensure uniform heating of all samples in the thermocycler. |
| Inconsistent sample handling. | Be precise with pipetting and sample processing steps. | |
| Unexpected decrease in protein stability | The inhibitor may destabilize the protein. | This is a possible outcome and provides information about the inhibitor's mechanism of action. |
Signaling Pathways and Experimental Workflows
IRE1α Signaling Pathway
Caption: The IRE1α signaling pathway under ER stress and its inhibition by IRE1α-IN-2.
Caption: A decision-making diagram for troubleshooting unexpected results with IRE1α-IN-2.
References
- 1. Inhibition of IRE1α-mediated XBP1 mRNA cleavage by XBP1 reveals a novel regulatory process during the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The unfolded protein response sensor IRE1α is required at 2 distinct steps in B cell lymphopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRE1α Kinase Activation Modes Control Alternate Endoribonuclease Outputs to Determine Divergent Cell Fates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: Interpreting Unexpected Data from IRE1α-IN-2 Studies
Welcome to the technical support center for researchers utilizing the IRE1α inhibitor, IRE1α-IN-2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you interpret unexpected data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IRE1α-IN-2?
IRE1α-IN-2 is a small molecule inhibitor that targets the kinase domain of IRE1α. By binding to the ATP-binding pocket of the kinase domain, it allosterically inhibits the endoribonuclease (RNase) activity of IRE1α.[1] This inhibition prevents the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of other mRNAs, which are key downstream events in the IRE1α signaling pathway of the unfolded protein response (UPR).
Q2: What are the expected effects of IRE1α-IN-2 on downstream IRE1α signaling?
Under conditions of endoplasmic reticulum (ER) stress, successful inhibition of IRE1α by IRE1α-IN-2 is expected to result in:
-
A dose-dependent decrease in the levels of spliced XBP1 (XBP1s) mRNA and protein.
-
Inhibition of the degradation of known RIDD substrate mRNAs.
-
Reduction in the expression of XBP1s target genes, such as those encoding ER chaperones and components of the ER-associated degradation (ERAD) machinery.
Q3: I am not observing the expected decrease in XBP1 splicing after treatment with IRE1α-IN-2. What could be the reason?
Several factors could contribute to a lack of efficacy. Please consider the following:
-
Compound Integrity and Concentration: Verify the integrity and concentration of your IRE1α-IN-2 stock solution. Improper storage or dilution errors can significantly impact its activity.
-
Cellular Permeability: Ensure that the concentration and incubation time are sufficient for IRE1α-IN-2 to penetrate the cell membrane and reach its intracellular target.
-
Level of ER Stress: Extremely high levels of ER stress might lead to hyperactivation of IRE1α, potentially requiring higher concentrations of the inhibitor to achieve a significant effect.
-
Alternative Splicing Mechanisms: While unconventional, ensure that the observed splicing is indeed IRE1α-dependent and not an artifact of other cellular processes.
Troubleshooting Unexpected Experimental Outcomes
The following sections address specific unexpected data scenarios you might encounter during your IRE1α-IN-2 studies.
Scenario 1: Unexpected Cell Death or Reduced Viability
You observe significant cytotoxicity upon treatment with IRE1α-IN-2, which is more pronounced than anticipated or occurs in cell lines expected to be resistant.
Possible Cause 1: Off-Target Kinase Inhibition
While designed to be selective for IRE1α, small molecule inhibitors can exhibit off-target effects, especially at higher concentrations. Inhibition of other essential kinases could lead to unexpected cytotoxicity. For instance, some IRE1α inhibitors have been shown to have activity against kinases like JNK.[1]
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine if the cytotoxicity is concentration-dependent and correlates with the IC50 for IRE1α inhibition.
-
Use a Structurally Unrelated Inhibitor: Compare the effects of IRE1α-IN-2 with another IRE1α inhibitor that has a different chemical scaffold. If both induce similar cytotoxicity at concentrations that inhibit XBP1 splicing, the effect is more likely to be on-target.
-
Assess Off-Target Kinase Activity: If available, consult kinase panel screening data for IRE1α-IN-2 to identify potential off-target kinases. You can then use specific inhibitors for those kinases to see if they replicate the cytotoxic phenotype.
Possible Cause 2: Crosstalk with the PERK Pathway
Inhibition of the IRE1α pathway can lead to compensatory activation or altered signaling through the other UPR branches, primarily the PERK pathway. Studies with other IRE1α inhibitors have shown that IRE1α deficiency can lead to an unexpected decrease in eIF2α through a PERK-dependent autophagy mechanism, which can impact cell survival.[2]
Troubleshooting Steps:
-
Monitor PERK Pathway Activation: Analyze key markers of the PERK pathway, such as the phosphorylation of PERK and eIF2α, and the expression of ATF4 and CHOP, in the presence and absence of IRE1α-IN-2.
-
Co-treatment with a PERK Inhibitor: To determine if the unexpected cell death is mediated by the PERK pathway, perform experiments with the co-administration of a specific PERK inhibitor.
Summary of Potential Off-Target Effects and Crosstalk
| Potential Issue | Key Markers to Analyze | Suggested Experimental Approach |
| Off-Target Kinase Inhibition | Phosphorylation of suspected off-target kinases (e.g., p-JNK) | Compare with structurally different IRE1α inhibitors; Use specific inhibitors for potential off-targets. |
| PERK Pathway Crosstalk | p-PERK, p-eIF2α, ATF4, CHOP | Co-treatment with a specific PERK inhibitor. |
Scenario 2: Discrepancy Between Inhibition of XBP1 Splicing and RIDD Activity
You observe potent inhibition of XBP1 splicing but a less significant or no effect on the degradation of a known RIDD substrate.
Possible Cause: Differential Requirements for IRE1α Oligomerization
The RNase activity of IRE1α has two distinct outputs: the specific splicing of XBP1 mRNA and the broader degradation of mRNAs through RIDD. Evidence suggests that these two functions may have different requirements for IRE1α oligomerization and activation states.[3] XBP1 splicing is thought to require higher-order oligomers of IRE1α, while RIDD may be carried out by monomers or dimers.[3] It is plausible that at certain concentrations, IRE1α-IN-2 may preferentially disrupt the formation of higher-order oligomers required for efficient XBP1 splicing, while having a lesser impact on the lower-order structures sufficient for some level of RIDD activity.
Troubleshooting Steps:
-
Analyze Multiple RIDD Substrates: The effect on RIDD can be substrate-dependent. Analyze the degradation of several known RIDD targets to determine if the observation is specific to one substrate or a general phenomenon.
-
Titrate IRE1α-IN-2 Concentration: Carefully titrate the concentration of IRE1α-IN-2 to see if a concentration-dependent differential effect on XBP1 splicing versus RIDD can be established.
-
Assess IRE1α Oligomerization: If technically feasible, use techniques like native PAGE and western blotting to assess the oligomerization state of IRE1α in response to ER stress and treatment with IRE1α-IN-2.
Experimental Protocols
Protocol 1: In Vitro IRE1α RNase Assay
This protocol is adapted from established methods to assess the direct inhibitory effect of IRE1α-IN-2 on the RNase activity of purified IRE1α.[4]
Materials:
-
Recombinant human IRE1α (cytosolic domain)
-
Fluorescently labeled XBP1 or RIDD substrate RNA probe
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 10 mM MgCl2)
-
IRE1α-IN-2 dissolved in DMSO
-
ATP
Procedure:
-
Pre-activate IRE1α by incubating with ATP to allow for autophosphorylation.
-
In a microplate, add assay buffer, pre-activated IRE1α, and varying concentrations of IRE1α-IN-2 (or DMSO as a vehicle control).
-
Initiate the reaction by adding the fluorescent RNA substrate.
-
Monitor the change in fluorescence over time, which corresponds to the cleavage of the RNA substrate.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRE1α deficiency promotes tumor cell death and eIF2α degradation through PERK dipendent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ire1 Has Distinct Catalytic Mechanisms for XBP1/HAC1 Splicing and RIDD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRE1β negatively regulates IRE1α signaling in response to endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IRE1α-IN-2 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of IRE1α-IN-2 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is IRE1α-IN-2 and what is its mechanism of action?
A1: IRE1α-IN-2 is a potent small molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α) kinase.[1][2] Its primary mechanism of action is the inhibition of IRE1α autophosphorylation, which is a critical step in its activation during endoplasmic reticulum (ER) stress. By preventing autophosphorylation, IRE1α-IN-2 effectively blocks the downstream signaling pathways mediated by IRE1α, including the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[1][2]
Q2: What are the key physicochemical properties of IRE1α-IN-2?
A2: Understanding the physicochemical properties of IRE1α-IN-2 is crucial for developing an appropriate in vivo delivery strategy.
| Property | Value | Implication for In Vivo Delivery |
| Molecular Formula | C27H23F3N6O | - |
| Molecular Weight | 504.51 g/mol | Relatively large for a small molecule, which can influence cell permeability. |
| CAS Number | 1414938-21-8 | Unique identifier for the compound. |
| In Vitro Potency | EC50 = 0.82 μM (IRE1α kinase inhibition)IC50 = 3.12 μM (IRE1α autophosphorylation) | Demonstrates potent inhibition of the target in a cell-free system.[1][2] |
| Solubility | DMSO: 100 mg/mL (198.21 mM) | Highly soluble in DMSO, which is a common solvent for initial stock solutions.[2] Aqueous solubility is expected to be low. |
Q3: What is the recommended starting dose for IRE1α-IN-2 in mice?
A3: As there is currently no publicly available data from in vivo studies using IRE1α-IN-2, a recommended starting dose has not been established. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint. Factors to consider when designing a dose-response study include the route of administration, the formulation, and the desired level of target engagement.
Q4: How can I assess the in vivo efficacy of IRE1α-IN-2?
A4: The primary method to assess the in vivo efficacy of IRE1α-IN-2 is to measure the inhibition of its direct target, the IRE1α pathway. This is most commonly done by quantifying the level of spliced XBP1 (XBP1s) mRNA in the target tissue. A significant reduction in the ratio of XBP1s to unspliced XBP1 (XBP1u) mRNA upon treatment with IRE1α-IN-2 would indicate target engagement.
Troubleshooting In Vivo Delivery of IRE1α-IN-2
Problem 1: Poor solubility and precipitation of IRE1α-IN-2 during formulation.
-
Cause: IRE1α-IN-2, like many small molecule kinase inhibitors, likely has low aqueous solubility. Direct dilution of a DMSO stock solution into aqueous buffers can cause the compound to precipitate.
-
Solution:
-
Co-solvent systems: Prepare a high-concentration stock solution of IRE1α-IN-2 in 100% DMSO. For administration, dilute the stock solution in a vehicle containing a co-solvent such as polyethylene glycol (PEG), propylene glycol, or Tween® 80. A common practice is to prepare a formulation where the final concentration of DMSO is below 10% to minimize toxicity.
-
Formulation screening: It is highly recommended to screen a panel of biocompatible solvents and excipients to find an optimal formulation that maintains the solubility and stability of IRE1α-IN-2.
-
Sonication: Gentle sonication can help to dissolve the compound and create a more uniform suspension.
-
Problem 2: Lack of observable in vivo effect despite administration of IRE1α-IN-2.
-
Cause: This could be due to several factors, including insufficient dosage, poor bioavailability, rapid metabolism, or the specific role of IRE1α in the chosen animal model.
-
Solution:
-
Dose escalation study: Perform a dose-escalation study to determine if a higher concentration of IRE1α-IN-2 is required to achieve a therapeutic effect.
-
Pharmacokinetic (PK) analysis: If possible, conduct a PK study to determine the concentration of IRE1α-IN-2 in the plasma and target tissue over time. This will provide critical information on its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Target engagement validation: At each dose level, collect tissue samples to measure the extent of XBP1 splicing inhibition to confirm that the drug is reaching its target and exerting its intended pharmacological effect.
-
Alternative routes of administration: Consider different routes of administration (e.g., intraperitoneal, oral gavage, subcutaneous) that may improve the bioavailability of the compound.
-
Problem 3: Observed toxicity or off-target effects in the animal model.
-
Cause: High doses of the inhibitor or the vehicle itself can lead to toxicity. Small molecule inhibitors can also have off-target effects.
-
Solution:
-
Vehicle control: Always include a vehicle-only control group to distinguish between the effects of the compound and the delivery vehicle.
-
Toxicity assessment: Monitor the animals closely for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. If toxicity is observed, consider reducing the dose or optimizing the formulation.
-
Off-target effect analysis: If unexpected phenotypes are observed, it may be necessary to investigate potential off-target effects of IRE1α-IN-2. This can be challenging but may involve techniques such as kinome profiling.
-
Experimental Protocols
Protocol 1: In Vivo Assessment of IRE1α Inhibition by Measuring XBP1 mRNA Splicing
Objective: To determine the extent of IRE1α inhibition in a target tissue following administration of IRE1α-IN-2.
Materials:
-
IRE1α-IN-2
-
Vehicle solution (e.g., DMSO/PEG/Saline)
-
Animal model of interest
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
PCR primers specific for spliced (XBP1s) and unspliced (XBP1u) forms of XBP1 mRNA
-
qPCR machine and reagents
-
Tissue homogenization equipment
Procedure:
-
Administer IRE1α-IN-2 or vehicle to the animals according to the predetermined dosing regimen.
-
At the desired time point, euthanize the animals and harvest the target tissue.
-
Immediately snap-freeze the tissue in liquid nitrogen or place it in an RNA stabilization solution to preserve RNA integrity.
-
Extract total RNA from the tissue using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers that can distinguish between the spliced and unspliced forms of XBP1 mRNA.
-
Analyze the qPCR data to determine the ratio of XBP1s to XBP1u mRNA. A decrease in this ratio in the IRE1α-IN-2 treated group compared to the vehicle control group indicates inhibition of IRE1α.
Visualizations
Caption: The IRE1α signaling pathway and the mechanism of action of IRE1α-IN-2.
Caption: A generalized experimental workflow for evaluating IRE1α-IN-2 in vivo.
Caption: A troubleshooting decision tree for IRE1α-IN-2 in vivo experiments.
References
Technical Support Center: Enhancing the Bioavailability of IRE1α-IN-2
Welcome to the technical support center for IRE1α-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the experimental use of IRE1α-IN-2, with a focus on strategies to enhance its bioavailability.
IRE1α Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical IRE1α signaling pathway, a key branch of the Unfolded Protein Response (UPR), and indicates the point of action for inhibitors like IRE1α-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is IRE1α-IN-2 and what are its likely physicochemical properties?
A1: IRE1α-IN-2 is a potent and selective inhibitor of the IRE1α kinase domain. Like many small molecule kinase inhibitors, it is a synthetic organic compound that is likely to exhibit poor aqueous solubility and high lipophilicity. While specific data for IRE1α-IN-2 is not publicly available, researchers should assume it belongs to the Biopharmaceutical Classification System (BCS) Class II or IV, meaning its absorption after oral administration will be limited by its low solubility and/or permeability. It is typically soluble in organic solvents like dimethyl sulfoxide (DMSO).
Q2: Why is bioavailability enhancement necessary for IRE1α-IN-2?
A2: Poor aqueous solubility is a major hurdle for achieving adequate systemic exposure and therapeutic efficacy after oral administration. If the compound does not dissolve in the gastrointestinal fluids, it cannot be absorbed into the bloodstream. Enhancing bioavailability ensures that a sufficient concentration of IRE1α-IN-2 reaches the target tissues to exert its pharmacological effect, allowing for more reliable and reproducible results in preclinical studies.
Q3: What are the most common strategies to improve the bioavailability of poorly soluble compounds like IRE1α-IN-2?
A3: Several formulation strategies can be employed, broadly categorized as:
-
Co-solvent Formulations: Dissolving the compound in a mixture of water-miscible organic solvents (e.g., PEG 400, propylene glycol) and surfactants (e.g., Tween 80, Cremophor EL).
-
Lipid-Based Formulations: These include solutions, suspensions, or self-emulsifying drug delivery systems (SEDDS) that utilize oils and surfactants to enhance solubility and lymphatic uptake.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state to improve its dissolution rate.
-
Particle Size Reduction (Nanosuspensions): Increasing the surface area of the drug particles by reducing their size to the nanometer range, which enhances the dissolution velocity.
Q4: How do I choose the right formulation strategy for my experiment?
A4: The choice depends on the route of administration, the required dose, the duration of the study, and the available physicochemical data for the compound. For early-stage preclinical studies, simple co-solvent or suspension formulations are often a practical starting point. For later-stage development or when higher exposure is needed, more advanced formulations like SEDDS may be necessary. The workflow below provides a general decision-making framework.
Workflow for Formulation Strategy Selection
Troubleshooting Guides
Issue 1: My compound (IRE1α-IN-2) is precipitating out of the formulation.
-
Question: I prepared a solution of IRE1α-IN-2 in a co-solvent system, but it crashed out after a few hours or upon dilution. What should I do?
-
Answer:
-
Possible Cause - Supersaturation: The concentration of IRE1α-IN-2 may be too high for the chosen vehicle, leading to a supersaturated and unstable solution.
-
Solution:
-
Reduce Concentration: Try preparing a lower concentration of the stock solution.
-
Add a Precipitation Inhibitor: Incorporate a polymer such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) into your formulation. These polymers can help maintain a supersaturated state.
-
Optimize Co-solvent/Surfactant Ratio: Systematically vary the ratio of your co-solvents and surfactants to find a more stable composition. For example, increasing the proportion of a good solvent like PEG 400 or adding a surfactant like polysorbate 80 can improve stability.
-
-
Possible Cause - pH Shift: If the solubility of IRE1α-IN-2 is pH-dependent, dilution into a neutral aqueous environment (like PBS or in vivo) can cause precipitation.
-
Solution:
-
Determine pH-Solubility Profile: If possible, determine the solubility of your compound at different pH values.
-
Use Buffers: Incorporate a pharmaceutically acceptable buffer into your formulation to maintain an optimal pH.
-
-
Issue 2: I am observing inconsistent results in my animal studies.
-
Question: The pharmacokinetic data or efficacy results from my in vivo study with IRE1α-IN-2 are highly variable between animals. What could be the cause?
-
Answer:
-
Possible Cause - Formulation Instability/Inhomogeneity:
-
If using a suspension, the compound may be settling, leading to inaccurate dosing. Solution: Ensure you are vortexing or stirring the suspension vigorously and consistently before each dose administration.
-
The compound may be precipitating in the dosing syringe. Solution: Prepare the formulation fresh daily and dose immediately after preparation.
-
-
Possible Cause - In Vivo Precipitation: The formulation may be stable on the bench but precipitates in the gastrointestinal tract upon contact with physiological fluids. This is a common issue with co-solvent formulations.
-
Solution:
-
Switch to a More Robust Formulation: Consider using a self-emulsifying drug delivery system (SEDDS). SEDDS are designed to form a fine oil-in-water emulsion upon contact with aqueous media, which can protect the drug from precipitation and enhance absorption.
-
Perform an In Vitro Dispersion Test: To predict in vivo behavior, add your formulation to a simulated gastric or intestinal fluid and observe for any precipitation.
-
-
Possible Cause - Vehicle-Related Toxicity: The excipients in your formulation, especially at high concentrations, may be causing adverse effects in the animals, leading to altered physiology and variable drug absorption.
-
Solution:
-
Run a Vehicle-Only Control Group: Always include a group of animals that receives only the vehicle to assess its effects.
-
Consult Toxicity Data: Review literature for the maximum tolerated doses of your chosen excipients for the specific species and route of administration.[1][2]
-
Minimize Excipient Concentrations: Use the lowest concentration of co-solvents and surfactants necessary to achieve the desired solubility.
-
-
Data Presentation: Common Preclinical Formulations
The following tables summarize common vehicle compositions used in preclinical studies for oral and parenteral administration of poorly soluble compounds.
Table 1: Common Oral Formulations for Rodent Studies
| Formulation Type | Vehicle Composition | Suitability |
| Aqueous Suspension | 0.5% - 1% (w/v) Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water with 0.1% - 0.5% (w/v) Tween 80 | Simple, widely used for initial PK and efficacy studies. Requires particle size control. |
| Co-solvent Solution | 10-20% DMSO, 30-40% PEG 400, remainder water or saline | Good for achieving higher concentrations, but risk of in vivo precipitation. |
| Lipid Solution | Corn oil, sesame oil, or other medium/long-chain triglycerides | Suitable for highly lipophilic compounds. Can enhance lymphatic absorption. |
| SEDDS | Oil (e.g., Capryol 90), Surfactant (e.g., Cremophor EL), Co-surfactant (e.g., Transcutol HP) | Robust formulation that can mitigate in vivo precipitation and food effects. Requires more development time. |
Table 2: Common Parenteral (Intravenous) Formulations
| Vehicle Composition | Notes |
| 5-10% DMSO, 5-10% Solutol HS 15, 80-90% Saline | A common formulation for IV administration. Solutol helps to prevent precipitation upon injection into the bloodstream. |
| 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline | Cyclodextrins form inclusion complexes with the drug to increase its aqueous solubility. Good for compounds that fit the cyclodextrin cavity. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
This protocol describes the preparation of a 10 mg/mL solution of IRE1α-IN-2 in a vehicle of 10% DMSO, 40% PEG 400, and 50% water.
Materials:
-
IRE1α-IN-2 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG 400), USP grade
-
Sterile water for injection
-
Sterile glass vial
-
Magnetic stirrer and stir bar
-
Analytical balance and weighing paper
-
Micropipettes
Methodology:
-
Weigh the Compound: Accurately weigh 10 mg of IRE1α-IN-2 and place it into the sterile glass vial.
-
Add DMSO: Add 100 µL of DMSO to the vial. Vortex or sonicate briefly until the compound is fully dissolved. This creates a concentrated stock solution.
-
Add PEG 400: Add 400 µL of PEG 400 to the vial. Mix thoroughly with the magnetic stirrer until the solution is clear and homogenous.
-
Add Water: Slowly add 500 µL of sterile water to the vial while stirring continuously. It is crucial to add the aqueous component last and slowly to prevent precipitation.
-
Final Formulation: The final volume is 1 mL with a concentration of 10 mg/mL. The solution should be clear.
-
Pre-dosing Check: Before administration, visually inspect the solution for any signs of precipitation. Prepare fresh on the day of use.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general method for developing a SEDDS formulation. The optimal ratio of components must be determined experimentally.
Materials:
-
IRE1α-IN-2 powder
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Kollisolv RH 40)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Glass vials
-
Vortex mixer and magnetic stirrer
Methodology:
-
Solubility Screening: Determine the solubility of IRE1α-IN-2 in various oils, surfactants, and co-surfactants to identify the excipients with the highest solubilizing capacity.
-
Construct a Pseudo-ternary Phase Diagram:
-
Select the best oil, surfactant, and co-surfactant based on the solubility study.
-
Prepare various mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, mix it with the oil phase at different weight ratios (e.g., from 9:1 to 1:9).
-
To each of these mixtures, add an excess amount of IRE1α-IN-2 and stir until dissolved.
-
Take a small aliquot of the drug-loaded mixture and titrate it with water, observing the formation of an emulsion. The region where a clear or bluish-white, stable microemulsion forms is the self-emulsifying region. Plot these regions on a ternary phase diagram.
-
-
Select and Prepare the Optimized Formulation:
-
Choose a formulation from the self-emulsifying region that has a high drug loading capacity.
-
To prepare the final formulation, accurately weigh the required amounts of oil, surfactant, co-surfactant, and IRE1α-IN-2 into a vial.
-
Vortex and stir at a slightly elevated temperature (e.g., 40°C) if necessary, until a clear, homogenous pre-concentrate is formed.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS pre-concentrate in water (e.g., 1:100) and measure the resulting emulsion droplet size using dynamic light scattering. A smaller droplet size (typically <200 nm) is desirable for better absorption.
-
In Vitro Dispersion Test: Assess the stability of the emulsion upon dilution in simulated gastric and intestinal fluids.
-
References
Validation & Comparative
The Central Role of IRE1α in the Unfolded Protein Response
A Comparative Guide to IRE1α Inhibition: IRE1a-IN-2 vs. KIRA6
For researchers, scientists, and drug development professionals investigating the unfolded protein response (UPR) and its role in disease, the selection of a specific and potent inhibitor for Inositol-requiring enzyme 1α (IRE1α) is a critical experimental decision. This guide provides an objective comparison of two widely used small molecule inhibitors, this compound and KIRA6, focusing on their mechanisms of action, potency, and the experimental data supporting their use.
IRE1α is a key sensor of endoplasmic reticulum (ER) stress, a condition arising from the accumulation of unfolded or misfolded proteins.[1][2] This transmembrane protein possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain.[3][4] Upon activation by ER stress, IRE1α dimerizes and autophosphorylates, which in turn activates its RNase domain.[3][4] The primary function of the RNase is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[1][5] This splicing event generates a potent transcription factor, XBP1s, which orchestrates the upregulation of genes involved in protein folding, quality control, and ER-associated degradation to restore cellular homeostasis.[1][5]
However, under conditions of prolonged or severe ER stress, IRE1α signaling can switch from a pro-survival to a pro-apoptotic response. This can occur through a process known as regulated IRE1-dependent decay (RIDD), where IRE1α degrades a subset of mRNAs and microRNAs, or through the activation of apoptotic signaling cascades such as the JNK pathway.[1][6][7] Given its pivotal role in determining cell fate, IRE1α has emerged as a significant therapeutic target in a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.[1][2]
Mechanism of Action: A Tale of Two Inhibition Strategies
While both this compound and KIRA6 target the kinase domain of IRE1α, they employ distinct mechanisms to achieve inhibition.
This compound functions as a classic ATP-competitive kinase inhibitor. By occupying the ATP-binding site, it directly prevents the autophosphorylation of IRE1α, a critical prerequisite for the activation of its RNase domain and subsequent XBP1 splicing.[8]
KIRA6 , on the other hand, is classified as a type II kinase inhibitor.[9][10] It also binds to the ATP-binding pocket but does so in a manner that induces a conformational change, allosterically inhibiting the RNase activity.[5][11] This allosteric regulation is accomplished by preventing the necessary oligomerization of IRE1α, thereby keeping the RNase domains in an inactive state.[5][9][12]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key quantitative parameters for this compound and KIRA6 based on published literature.
| Parameter | This compound | KIRA6 |
| Target | IRE1α Kinase | IRE1α Kinase |
| Mechanism of Action | ATP-competitive kinase inhibitor | Type II kinase inhibitor, allosteric RNase inhibitor |
| IC50 (Kinase Activity) | 3.12 µM (for autophosphorylation)[8] | 0.6 µM[9][11][13][14] |
| EC50 (XBP1 Splicing) | 0.82 µM[8] | Dose-dependently inhibits XBP1 RNA cleavage[9] |
| Reported Cellular Effects | Inhibits XBP1 mRNA splicing in wild-type cell lines[8] | Dose-dependently inhibits Ins2 RNA cleavage and IRE1α oligomerization[9] |
Key Experimental Protocols for Inhibitor Characterization
To aid researchers in the evaluation of these inhibitors, detailed methodologies for key experiments are provided below.
In Vitro IRE1α Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of IRE1α, typically by quantifying the reduction in its autophosphorylation.
-
Objective: To determine the IC50 value of an inhibitor against IRE1α kinase activity.
-
Methodology:
-
Prepare a reaction mixture containing recombinant human IRE1α cytoplasmic domain in a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Add the test inhibitor (this compound or KIRA6) across a range of concentrations.
-
Initiate the kinase reaction by adding a defined concentration of ATP.
-
Incubate the reaction at 30°C for a specified duration (e.g., 60 minutes).
-
Terminate the reaction and quantify the amount of ADP produced, which is directly proportional to kinase activity. This can be achieved using a commercial assay kit such as ADP-Glo™.
-
Plot the percentage of kinase inhibition against the inhibitor concentration to calculate the IC50 value.
-
Cellular XBP1 Splicing Assay
This assay evaluates the efficacy of an inhibitor in a cellular context by measuring its ability to block the ER stress-induced splicing of XBP1 mRNA.
-
Objective: To determine the EC50 value of an inhibitor for the inhibition of IRE1α's RNase activity in cells.
-
Methodology:
-
Culture a suitable cell line (e.g., HEK293T, HeLa) in 6-well plates.
-
Pre-treat the cells with a serial dilution of the inhibitor for 1-2 hours.
-
Induce ER stress by adding an agent such as tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (e.g., 1-2 µM).
-
Incubate the cells for an additional 4-8 hours to allow for XBP1 mRNA splicing.
-
Isolate total RNA from the cells using a standard protocol.[15]
-
Perform reverse transcription followed by PCR (RT-PCR) using primers that flank the 26-nucleotide intron in the XBP1 mRNA.[15]
-
Analyze the PCR products on a 2-3% agarose gel. The unspliced (XBP1u) and spliced (XBP1s) amplicons will resolve as distinct bands.
-
Quantify the intensity of the bands to determine the percentage of XBP1 splicing at each inhibitor concentration and calculate the EC50.
-
Visualizing IRE1α Signaling and Inhibition
The following diagrams illustrate the IRE1α signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: The IRE1α signaling pathway and points of inhibition.
Caption: A generalized experimental workflow for evaluating IRE1α inhibitors.
Concluding Remarks and Recommendations
Both this compound and KIRA6 represent potent and valuable tools for the pharmacological interrogation of IRE1α signaling.
KIRA6 is a well-characterized allosteric inhibitor with a lower reported IC50 for kinase activity, suggesting greater potency in disrupting the overall IRE1α signaling cascade.[9][11][13][14] Its efficacy has been demonstrated in various in vivo models, where it has been shown to preserve cell viability under ER stress.[9][12] However, researchers should be aware of a recent study suggesting potential off-target effects of KIRA6 on Lyn kinase in an IRE1α-independent manner, particularly in immune cells like mast cells.[16]
This compound provides a reliable alternative that acts through direct, ATP-competitive inhibition of the IRE1α kinase domain.[8] While perhaps less extensively profiled in the public domain compared to KIRA6, it remains a potent tool for dissecting the kinase-dependent functions of IRE1α.
The selection between these two inhibitors will ultimately depend on the specific experimental context and research question. For studies where high specificity for the kinase activity of IRE1α is paramount, This compound may be the preferred choice. Conversely, the robust in vivo data and extensive characterization of KIRA6 make it a compelling option for translational research. It is strongly recommended that researchers perform thorough dose-response analyses and include appropriate controls to validate the on-target effects and assess potential off-target activities of either inhibitor within their specific experimental system.
References
- 1. benchchem.com [benchchem.com]
- 2. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRE1: ER stress sensor and cell fate executor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. karger.com [karger.com]
- 7. Frontiers | IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. KIRA6 | IRE1α inhibitor | Probechem Biochemicals [probechem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KIRA6 | IRE1 | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Inhibition of IRE1α-mediated XBP1 mRNA cleavage by XBP1 reveals a novel regulatory process during the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unique compound with anti-allergic action: inhibition of Lyn kinase activity by KIRA6 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of IRE1 Alpha Kinase Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the performance, mechanisms, and experimental evaluation of leading IRE1 alpha kinase inhibitors, providing essential data for informed decision-making in research and therapeutic development.
The endoplasmic reticulum (ER) stress sensor, inositol-requiring enzyme 1 alpha (IRE1α), is a critical mediator of the unfolded protein response (UPR). Its dual kinase and endoribonuclease (RNase) activities play a pivotal role in determining cell fate under ER stress, making it a compelling therapeutic target for a multitude of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[1][2] This guide offers a comparative analysis of various small molecule inhibitors targeting IRE1α, presenting key performance data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows to aid researchers in their selection and application of these compounds.
The IRE1α Signaling Pathway: A Dual-Faceted Role in Cell Fate
Under ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain.[3] This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA to produce the active transcription factor XBP1s. XBP1s then translocates to the nucleus to upregulate genes involved in protein folding and degradation, promoting cell survival.[1][4] However, prolonged or severe ER stress can lead to IRE1α-mediated apoptosis through the regulated IRE1-dependent decay (RIDD) of mRNAs and microRNAs, as well as interaction with pro-apoptotic proteins like TRAF2 and ASK1.[5][6][7]
Caption: The IRE1α signaling pathway under ER stress.
Comparative Data of IRE1α Inhibitors
A variety of small molecule inhibitors have been developed to target either the kinase or RNase activity of IRE1α.[1] The following table summarizes the key characteristics and in vitro efficacy of several widely used IRE1α inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Target Domain | Mechanism of Action | Kinase IC50 (nM) | RNase IC50 (nM) | Reference |
| KIRA6 | Kinase | Type II ATP-competitive, inhibits autophosphorylation and oligomerization | 600 | - | [8][9][10] |
| APY29 | Kinase | Type I ATP-competitive, allosterically activates RNase domain | 280 | - | [9][11] |
| Sunitinib | Kinase | Multi-targeted RTK inhibitor, inhibits IRE1α autophosphorylation | - | - | [8][9][12] |
| 4µ8C | RNase | Covalent inhibitor of RNase activity | - | 76 | [8][9] |
| STF-083010 | RNase | Specific inhibitor of endonuclease activity, does not affect kinase activity | - | - | [4][8][9] |
| MKC8866 (ORIN1001) | RNase | Potent and selective RNase inhibitor | - | 290 | [8][13] |
| B-I09 | RNase | Potent and cell-permeable RNase inhibitor | - | 1230 | [1][8] |
| IRE1α kinase-IN-1 | Kinase | Highly selective inhibitor of IRE1α | 77 | 80 | [14] |
| GSK2850163 | Kinase/RNase | Inhibits both kinase and RNase activity | 20 | 200 | [8] |
Experimental Protocols for Inhibitor Characterization
The following are detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of IRE1α inhibitors.
In Vitro IRE1α Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of recombinant IRE1α.
Materials:
-
Recombinant human IRE1α (cytosolic domain)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-32P]ATP or unlabeled ATP and phospho-specific antibodies
-
Test compounds dissolved in DMSO
-
96-well plates
-
Scintillation counter or Western blot equipment
Procedure:
-
Prepare a reaction mixture containing recombinant IRE1α in kinase buffer.
-
Add test compounds at various concentrations (typically in a 10-point dose-response curve) to the reaction mixture and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP (and [γ-32P]ATP if using radiometric detection).
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding EDTA or SDS-PAGE loading buffer.
-
For radiometric detection, spot the reaction mixture onto phosphocellulose paper, wash extensively, and measure incorporated radioactivity using a scintillation counter.
-
For non-radiometric detection, analyze the reaction products by SDS-PAGE followed by Western blotting using an antibody specific for phosphorylated IRE1α.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro IRE1α RNase Inhibition Assay (FRET-based)
This assay measures the inhibition of IRE1α's endoribonuclease activity using a fluorescently labeled RNA substrate.[11]
Materials:
-
Recombinant human IRE1α (cytosolic domain)
-
RNase buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT)
-
FRET-based RNA substrate (e.g., a short RNA hairpin corresponding to the XBP1 splice site, labeled with a fluorophore and a quencher)
-
Test compounds dissolved in DMSO
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Add test compounds at various concentrations to the wells of a 96-well plate.
-
Add the FRET-based RNA substrate to each well.
-
Initiate the reaction by adding recombinant IRE1α.
-
Incubate the plate at 37°C and monitor the increase in fluorescence over time as the substrate is cleaved, separating the fluorophore from the quencher.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular XBP1 Splicing Assay
This cell-based assay determines the ability of an inhibitor to block IRE1α-mediated splicing of XBP1 mRNA in response to an ER stress-inducing agent.[15][16]
Materials:
-
Human cell line (e.g., HEK293T, RPMI 8226)
-
Cell culture medium and supplements
-
ER stress inducer (e.g., tunicamycin or thapsigargin)
-
Test compounds dissolved in DMSO
-
RNA extraction kit
-
Reverse transcriptase and PCR reagents
-
Primers specific for spliced and unspliced XBP1 mRNA
-
Agarose gel electrophoresis equipment or qPCR instrument
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Induce ER stress by adding tunicamycin or thapsigargin and incubate for an appropriate duration (e.g., 4-6 hours).
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Amplify the XBP1 cDNA using PCR with primers that flank the splice site.
-
Analyze the PCR products by agarose gel electrophoresis. The unspliced and spliced forms of XBP1 mRNA will produce amplicons of different sizes. Alternatively, use quantitative PCR (qPCR) with primers specific to the spliced form for a more quantitative analysis.
-
Quantify the band intensities or qPCR data to determine the extent of XBP1 splicing inhibition.
-
Calculate the EC50 value, which is the concentration of the compound that causes 50% inhibition of XBP1 splicing.
Caption: A typical experimental workflow for evaluating IRE1α inhibitors.
Conclusion
The selection of an appropriate IRE1α inhibitor is contingent upon the specific research question and experimental context. For studies aiming to dissect the distinct roles of the kinase and RNase domains, inhibitors with high selectivity for one domain are invaluable. Conversely, dual inhibitors may be more relevant for therapeutic applications where comprehensive pathway inhibition is desired. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and design robust experiments to investigate the multifaceted roles of IRE1α in health and disease. As the field continues to evolve, with new inhibitors entering clinical trials, such as ORIN1001, a thorough understanding of their comparative performance will be crucial for advancing novel therapeutic strategies.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Frontiers | IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases [frontiersin.org]
- 7. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. escholarship.org [escholarship.org]
- 11. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]
- 16. Assays to Study IRE1 Activation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
Unveiling the Selectivity of IRE1α-IN-2: A Comparative Guide for Kinase Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, the precision of a kinase inhibitor is paramount. This guide provides a detailed comparative analysis of the selectivity profile of IRE1α-IN-2, a potent inhibitor of the Inositol-requiring enzyme 1α (IRE1α), a key regulator of the unfolded protein response (UPR). By presenting quantitative data, experimental methodologies, and visual representations of the underlying biology and workflows, this document serves as a critical resource for researchers evaluating IRE1α-IN-2 for their studies.
IRE1α-IN-2: An Overview
IRE1α-IN-2, also identified as compound 3 in seminal publications, is a type II kinase inhibitor that allosterically modulates the endoribonuclease (RNase) activity of IRE1α by binding to its kinase domain. It effectively inhibits IRE1α autophosphorylation with an IC50 of 3.12 μM and demonstrates cellular activity by inhibiting XBP1 mRNA splicing with an EC50 of 0.82 μM[1]. Understanding its selectivity is crucial for interpreting experimental results and predicting potential off-target effects.
Comparative Selectivity Profile
To contextualize the specificity of IRE1α-IN-2, this section compares its off-target profile with other known IRE1α inhibitors. The data is typically generated using broad-spectrum kinase screening platforms, such as KINOMEscan®, which assess the binding of a compound to a large panel of kinases at a fixed concentration (e.g., 1 μM). The results are often expressed as the percentage of inhibition.
| Kinase Inhibitor | Concentration | Number of Kinases Tested | Number of Off-Target Kinases (>70% Inhibition) | Notable Off-Targets | Reference |
| IRE1α-IN-2 (Compound 3) | 10 μM | 220 | 1 | JNK2 | [2] |
| Compound 16 | 10 μM | 220 | 7 | - | [2] |
| KIRA6 | 10 μM | 220 | 64 | - | [2] |
| Compound 2 | 1 μM | 455 | 26 | CLK1, CLK2, CLK4, DYRK1A, DYRK1B, HIPK4, FLT3, KIT | [3] |
Note: The selectivity data for IRE1α-IN-2 (Compound 3) is inferred from comparative studies, highlighting its superior selectivity over other compounds.
Experimental Methodologies
The determination of a kinase inhibitor's selectivity profile relies on robust and standardized experimental protocols. Below are the methodologies for the key assays used to characterize IRE1α-IN-2 and its counterparts.
Kinase Selectivity Profiling (KINOMEscan®)
The KINOMEscan® platform provides a quantitative measure of compound binding to a large panel of kinases.
Principle: This is a competition-based binding assay. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is competing for the kinase's active site.
Protocol Outline:
-
Assay Components: A DNA-tagged kinase, a test compound (IRE1α-IN-2), and an immobilized ligand are combined in a buffer solution.
-
Incubation: The mixture is incubated to allow for binding competition and to reach equilibrium.
-
Capture: The immobilized ligand, along with any bound kinase, is captured on a solid support.
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control to calculate the percentage of inhibition. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
Cellular IRE1α Activity Assay (XBP1 mRNA Splicing)
This assay measures the functional consequence of IRE1α inhibition in a cellular context by quantifying the splicing of its primary substrate, XBP1 mRNA.
Principle: Upon activation by endoplasmic reticulum (ER) stress, the RNase domain of IRE1α unconventionally splices a 26-nucleotide intron from XBP1 mRNA. This splicing event can be detected by RT-PCR. Inhibition of IRE1α kinase activity by compounds like IRE1α-IN-2 prevents this splicing.
Protocol Outline:
-
Cell Culture and Treatment: A suitable cell line (e.g., HEK293T, HeLa) is cultured and then treated with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) in the presence or absence of IRE1α-IN-2 at various concentrations.
-
RNA Extraction: Total RNA is isolated from the cells using a standard method (e.g., TRIzol reagent).
-
Reverse Transcription (RT): The extracted RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.
-
Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR with primers flanking the 26-nucleotide intron of XBP1.
-
Gel Electrophoresis: The PCR products are resolved on an agarose gel. Three bands may be visible: unspliced XBP1 (XBP1u), spliced XBP1 (XBP1s), and a hybrid of the two.
-
Quantification: The intensity of the bands is quantified to determine the ratio of spliced to unspliced XBP1, providing a measure of IRE1α RNase activity.
Visualizing the Molecular Context and Experimental Design
To further aid in the understanding of IRE1α-IN-2's mechanism and evaluation, the following diagrams, generated using the DOT language, illustrate the IRE1α signaling pathway and the experimental workflow for assessing kinase inhibitor selectivity.
Caption: The IRE1α signaling pathway under ER stress and the point of inhibition by IRE1α-IN-2.
Caption: Experimental workflow for determining kinase inhibitor selectivity using a competition binding assay.
References
Comparative Efficacy of IRE1α Inhibition in Patient-Derived Xenografts: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the preclinical efficacy of IRE1α inhibitors, with a focus on ORIN1001 (also known as MKC8866), in patient-derived xenograft (PDX) models of various cancers. As the development of targeted therapies continues to evolve, understanding the performance of novel agents like IRE1α inhibitors in clinically relevant models is paramount for researchers, scientists, and drug development professionals. This document summarizes available data, compares efficacy with standard-of-care alternatives, and provides detailed experimental methodologies to support further research in this promising area of oncology.
Introduction to IRE1α Inhibition
Inositol-requiring enzyme 1α (IRE1α) is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the unfolded protein response (UPR). In the tumor microenvironment, cancer cells often co-opt the UPR to promote survival, proliferation, and therapeutic resistance. By inhibiting the RNase activity of IRE1α, compounds like ORIN1001 aim to disrupt this pro-tumorigenic signaling, leading to cancer cell death and potentially enhancing the efficacy of other anti-cancer therapies. While the specific compound "IRE1a-IN-2" is not extensively documented in publicly available research, this guide will focus on the well-studied inhibitor ORIN1001 as a representative agent for this class of drugs.
Efficacy of ORIN1001 in Preclinical Models
ORIN1001 has demonstrated significant anti-tumor activity in various preclinical cancer models, including patient-derived xenografts. Its mechanism of action involves the selective inhibition of the IRE1α RNase domain, which blocks the splicing of X-box binding protein 1 (XBP1) mRNA. This disruption of the IRE1α/XBP1 pathway has been shown to induce anti-tumor effects in models of breast, prostate, and other solid tumors.
ORIN1001 in Triple-Negative Breast Cancer (TNBC)
ORIN1001 in Glioblastoma
The efficacy of targeting the IRE1α pathway has also been explored in glioblastoma (GBM), a highly aggressive brain tumor. Preclinical studies using the IRE1α inhibitor MKC8866 (ORIN1001) in an immunocompetent GBM model have shown that local intracerebral inhibition of IRE1α can sensitize tumors to standard-of-care radiation and chemotherapy.[1]
Comparison with Alternative and Standard-of-Care Therapies
To provide a comprehensive overview, the following tables summarize the efficacy of ORIN1001 and other IRE1α inhibitors in comparison to standard-of-care treatments in various PDX models.
Table 1: Efficacy of IRE1α Inhibitors in Preclinical Models
| Compound | Cancer Type | Model System | Key Efficacy Findings |
| ORIN1001 (MKC8866) | Prostate Cancer | Xenograft (VCaP) | Daily oral administration of 300 mg/kg MKC8866 significantly inhibited tumor growth. |
| STF-083010 | Multiple Myeloma | Xenograft (RPMI 8226) | Intraperitoneal injection of 30 mg/kg STF-083010 once weekly for two weeks significantly inhibited tumor growth.[2] |
| B-I09 | Lymphoma | Xenograft (P493 high-Myc) | B-I09 inhibited the growth of P493 high-Myc xenografts without inducing systemic toxicity. |
Table 2: Efficacy of Standard-of-Care Therapies in PDX Models
| Treatment | Cancer Type | PDX Model Details | Key Efficacy Findings |
| Temozolomide | Glioblastoma | Orthotopic GBM PDX | Reduced glioma growth in all 4 tested models (T/C ratio 2% - 41%). |
| Bortezomib | Multiple Myeloma | Bortezomib-resistant MM PDX | A bortezomib-resistant PDX model showed no significant difference in tumor growth with 0.5 mg/kg bortezomib treatment compared to vehicle control.[3] |
| Carboplatin + Docetaxel | Triple-Negative Breast Cancer | TNBC PDX | Combination therapy was generally not superior to the best single agent, with enhanced response in only ~13% of PDX models.[4] |
| Ibrutinib | Diffuse Large B-cell Lymphoma (DLBCL) | DLBCL PDX (MYD88/CD79B double mutants) | Demonstrated moderate to robust efficacy.[5] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying biology and experimental design, the following diagrams illustrate the IRE1α signaling pathway and a typical workflow for assessing drug efficacy in PDX models.
Caption: The IRE1α signaling pathway under ER stress and its inhibition by ORIN1001.
Caption: A generalized workflow for evaluating the efficacy of a therapeutic agent in PDX models.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of future studies, detailed protocols for key experimental procedures are provided below.
Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Study
-
Tumor Implantation: Fresh tumor tissue from consenting patients is obtained under sterile conditions. The tissue is cut into small fragments (approximately 3x3x3 mm) and subcutaneously implanted into the flank of 6-8 week old immunodeficient mice (e.g., NOD-scid IL2Rgamma null mice).
-
Tumor Growth Monitoring: Tumor growth is monitored bi-weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Passaging: Once tumors reach a volume of 1000-1500 mm³, mice are euthanized, and the tumors are excised. A portion of the tumor is cryopreserved, another portion is fixed for histology, and the remainder is fragmented for serial passaging into new cohorts of mice.
-
Efficacy Study: Once a stable PDX line is established (typically after 2-3 passages), mice are implanted with tumor fragments. When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Dosing: The treatment group receives the investigational drug (e.g., ORIN1001) at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives a vehicle control.
-
Endpoint: The study is terminated when tumors in the control group reach the maximum allowed size or after a predetermined treatment duration. Tumors are excised, weighed, and processed for further analysis.
Immunohistochemistry (IHC)
-
Tissue Preparation: PDX tumor tissues are fixed in 10% neutral buffered formalin for 24 hours and then embedded in paraffin. 4-5 µm sections are cut and mounted on charged slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0).
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific antibody binding is blocked with a protein block solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Slides are incubated with the primary antibody (e.g., anti-Ki67 for proliferation, anti-cleaved caspase-3 for apoptosis) at an optimized dilution overnight at 4°C.
-
Secondary Antibody and Detection: Slides are incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
-
Analysis: Stained slides are imaged, and the percentage of positive cells or staining intensity is quantified.
TUNEL Assay for Apoptosis
-
Tissue Preparation: Paraffin-embedded tumor sections are deparaffinized and rehydrated.
-
Permeabilization: Sections are treated with Proteinase K to permeabilize the tissue.
-
Labeling: The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP, is added to the sections and incubated in a humidified chamber at 37°C.
-
Counterstaining: Nuclei are counterstained with a DNA-binding dye such as DAPI.
-
Imaging and Quantification: Slides are imaged using a fluorescence microscope. The apoptotic index is calculated as the ratio of TUNEL-positive cells to the total number of cells in a given area.
Western Blotting
-
Protein Extraction: Snap-frozen PDX tumor tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the protein is collected.
-
Protein Quantification: The protein concentration of the lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with the primary antibody (e.g., anti-phospho-IRE1α, anti-XBP1s) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
The inhibition of IRE1α represents a promising therapeutic strategy for a variety of cancers. Preclinical evaluation in patient-derived xenograft models is a critical step in validating the efficacy of IRE1α inhibitors like ORIN1001 and identifying patient populations most likely to benefit. The data and protocols presented in this guide are intended to provide a valuable resource for the scientific community to advance the development of this novel class of anti-cancer agents. Continued research, particularly the generation of more comprehensive quantitative data from PDX models, will be essential to fully elucidate the therapeutic potential of IRE1α inhibition.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Patient-Derived Xenografts of Triple-Negative Breast Cancer Enable Deconvolution and Prediction of Chemotherapy Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validating IRE1α Inhibition: A Comparative Guide to IRE1a-IN-2 and Alternatives for XBP1 Splicing Analysis
For Researchers, Scientists, and Drug Development Professionals
The unfolded protein response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress. A key mediator of the UPR is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1α's RNase domain catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, excising a 26-nucleotide intron to produce the potent transcription factor, spliced XBP1 (XBP1s). XBP1s, in turn, upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.[1][2][3] Given its central role in cell survival under ER stress, IRE1α has emerged as a significant therapeutic target in various diseases, particularly cancer.
This guide provides a comprehensive comparison of IRE1a-IN-2 and other small molecule inhibitors used to validate the inhibition of XBP1 splicing. We present a summary of their mechanisms of action, comparative quantitative data, and detailed experimental protocols to assist researchers in selecting the most appropriate tool for their studies.
Comparative Analysis of IRE1α Inhibitors
A variety of small molecules have been developed to target the kinase or RNase activity of IRE1α, thereby inhibiting XBP1 splicing. The choice of inhibitor often depends on the specific research question, including the desired mechanism of action and experimental context (in vitro vs. in vivo).
| Inhibitor | Target Domain | Mechanism of Action | IC50 / EC50 for XBP1 Splicing Inhibition | Key Characteristics |
| This compound | Kinase | Potent IRE1α kinase inhibitor that inhibits autophosphorylation, leading to the inhibition of XBP1 mRNA splicing. | EC50 = 0.82 μM | Inhibits IRE1α kinase autophosphorylation with an IC50 of 3.12 μM. |
| STF-083010 | RNase | Specifically targets the endonuclease activity of IRE1α without affecting its kinase activity.[2] | ~25-50 μM in cell-based assays | A valuable tool for specifically studying the consequences of RNase inhibition. |
| 4µ8C | RNase | Allosteric inhibitor that binds to the RNase domain, blocking substrate access.[1][4] | ~4 μM for inhibition of XBP1 target gene activation | Does not inhibit the kinase activity of IRE1α and has been shown to be effective in vivo.[5] |
| B-I09 | RNase | Potent and cell-permeable inhibitor of IRE1α RNase activity. | Potency is comparable to MKC8866. | Effective in treating certain types of cancer in vivo.[3] |
| MKC-3946 | RNase | Small molecule inhibitor of the IRE1α endoribonuclease domain. | Dose-dependently inhibits tunicamycin-induced XBP1s expression at concentrations of 0-10μM.[6] | Has shown anti-myeloma activity in preclinical models.[6][7] |
| KIRA6 | Kinase | ATP-competitive kinase inhibitor that allosterically inhibits RNase activity.[1] | Not specified | Has been shown to have anti-inflammatory and immune-modulating properties.[8] |
Signaling Pathway and Experimental Workflow
To effectively validate the inhibition of XBP1 splicing, it is crucial to understand the underlying signaling pathway and the experimental steps involved.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting the IRE1α/XBP1 endoplasmic reticulum stress response pathway in ARID1A-mutant ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular basis for selective inhibition of unconventional mRNA splicing by an IRE1-binding small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting IRE1 with small molecules counteracts progression of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The IRE1α Inhibitor KIRA6 Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of IRE1a-IN-2: A Comparison Guide for IRE1α vs. IRE1β
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitor IRE1a-IN-2, focusing on its specificity for the alpha (IRE1α) and beta (IRE1β) isoforms of the inositol-requiring enzyme 1 (IRE1). As a critical initiator of the unfolded protein response (UPR), IRE1 plays a dual role in cell survival and apoptosis, making it a key target in various diseases. Understanding the isoform-specific effects of inhibitors like this compound is paramount for developing targeted therapeutics.
Executive Summary
This compound is a known inhibitor of IRE1α kinase activity. However, a comprehensive assessment of its specificity is hampered by the limited availability of public data on its inhibitory action against IRE1β. This guide synthesizes the available quantitative data, outlines relevant experimental methodologies, and provides a visual representation of the distinct signaling pathways of IRE1α and IRE1β to aid researchers in evaluating the potential utility of this compound in their studies.
Data Presentation: this compound Inhibitory Activity
The following table summarizes the known inhibitory concentrations of this compound against IRE1α. At present, there is no publicly available data for its activity against IRE1β.
| Target Isoform | Inhibitor | Assay Type | IC50 / EC50 | Reference |
| IRE1α | This compound | Autophosphorylation | IC50: 3.12 µM | [1] |
| Cellular XBP1 Splicing | EC50: 0.82 µM | [1] | ||
| IRE1β | This compound | Not Publicly Available | Not Publicly Available |
Note: The lack of data for IRE1β prevents a direct quantitative comparison of specificity. Researchers are advised to perform their own comparative assays to determine the selectivity profile of this compound. For context, a similar compound, IRE1α kinase-IN-1, has been reported to exhibit 100-fold selectivity for IRE1α over the IRE1β isoform.
Signaling Pathways of IRE1α and IRE1β
The two isoforms of IRE1, while sharing structural homology, exhibit distinct expression patterns and downstream signaling, leading to different cellular outcomes.
IRE1α Signaling Pathway
IRE1α is ubiquitously expressed and is a central regulator of the UPR. Upon activation by endoplasmic reticulum (ER) stress, its kinase and RNase domains are activated. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD). IRE1α can also initiate regulated IRE1-dependent decay (RIDD) of mRNAs and activate the JNK and NF-κB pathways, which can lead to apoptosis under prolonged stress.
Caption: IRE1α signaling pathway upon ER stress.
IRE1β Signaling Pathway
IRE1β expression is primarily restricted to epithelial cells of the gastrointestinal and respiratory tracts. While it also possesses kinase and RNase activities, its role in UPR is distinct and, in some contexts, antagonistic to IRE1α. IRE1β has been shown to have weaker XBP1 splicing activity compared to IRE1α. Interestingly, it can form heterodimers with IRE1α, leading to the suppression of IRE1α-mediated XBP1 splicing. IRE1β is also implicated in the regulation of mucus production and has a more prominent role in RIDD, contributing to the degradation of specific mRNAs.
Caption: IRE1β signaling pathway and its interaction with IRE1α.
Experimental Protocols: In Vitro IRE1 Kinase Inhibition Assay
To assess the inhibitory potential of a compound like this compound on IRE1α and IRE1β kinase activity, a common method is an in vitro kinase assay that measures the autophosphorylation of the recombinant kinase domain.
Objective: To determine the concentration-dependent inhibition of IRE1α and IRE1β autophosphorylation by a test compound.
Materials:
-
Recombinant human IRE1α kinase domain (cytosolic portion)
-
Recombinant human IRE1β kinase domain (cytosolic portion)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
96-well plates
-
Phosphor imaging system or scintillation counter
-
SDS-PAGE apparatus and reagents
-
Phosphatase inhibitors
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Reaction Setup:
-
In a 96-well plate, add the kinase buffer.
-
Add the diluted test compound or DMSO (as a vehicle control) to the appropriate wells.
-
Add the recombinant IRE1α or IRE1β kinase to each well.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each well. The final ATP concentration should be at or near the Km for the respective kinase.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Termination of Reaction:
-
Stop the reaction by adding SDS-PAGE loading buffer containing EDTA to chelate the Mg²⁺ ions.
-
-
Detection of Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or use autoradiography film.
-
Quantify the radioactive signal in the band corresponding to the autophosphorylated IRE1 kinase using a phosphor imager or by excising the bands and measuring radioactivity with a scintillation counter.
-
-
Data Analysis:
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
This protocol can be adapted for non-radioactive methods, such as using phospho-specific antibodies for Western blotting or luminescence-based assays that measure ATP consumption.
Conclusion
References
A Comparative Guide to the In Vivo Efficacy of IRE1α Inhibitors: KIRA6 vs. Other Preclinical Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of KIRA6, a well-characterized IRE1α inhibitor, with other preclinical IRE1α inhibitors. Due to a lack of publicly available in vivo efficacy data for IRE1a-IN-2 as of December 2025, a direct comparison is not possible. Therefore, this guide focuses on a detailed analysis of KIRA6's in vivo performance and provides a comparative context with other notable IRE1α inhibitors that have been evaluated in animal models.
IRE1α Signaling Pathway: A Dual Regulator of Cell Fate
The endoplasmic reticulum (ER) is a critical organelle for protein folding and secretion. When the ER's folding capacity is overwhelmed, a state known as ER stress, the unfolded protein response (UPR) is activated to restore homeostasis. Inositol-requiring enzyme 1α (IRE1α) is a key transducer of the UPR. Upon activation, IRE1α's kinase and endoribonuclease (RNase) domains are engaged, leading to two primary signaling outputs:
-
Adaptive Signaling: The unconventional splicing of X-box binding protein 1 (XBP1) mRNA, which generates a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and degradation, promoting cell survival.
-
Apoptotic Signaling: The regulated IRE1-dependent decay (RIDD) of a subset of mRNAs and the activation of the JNK pathway via TRAF2, which can lead to programmed cell death.
The dual nature of IRE1α signaling makes it a compelling therapeutic target in a variety of diseases, including cancer, metabolic disorders, and inflammatory conditions.
In Vivo Efficacy of KIRA6
KIRA6 is an ATP-competitive IRE1α kinase inhibitor that allosterically inhibits its RNase activity by preventing oligomerization. It has been evaluated in several preclinical models, demonstrating its potential to modulate IRE1α signaling in vivo and promote cell survival under ER stress.
| Model | Animal | Dosing Regimen | Key Findings | Reference |
| Akita Diabetic Mice | Mouse | 5 mg/kg, intraperitoneally (i.p.) | Preserved pancreatic β-cells, increased insulin, and reduced hyperglycemia. | [1] |
| Retinal Degeneration | Rat | 20 µg/ml, intravitreally | Preserved photoreceptor functional viability. | [1] |
| Pharmacokinetics | BALB/c Mouse | 10 mg/kg, i.p. | Good plasma AUC levels (AUC 0-24h = 14.3 μM*h), moderate clearance (22.4 mL/min/kg), Cmax of 3.3 μM, and a half-life of 3.90 hours. | [2] |
| Inflammatory Pain | Mouse | Not specified | Recent studies suggest KIRA6 possesses anti-inflammatory and immune-modulating properties. | [3] |
| Immunogenic Chemotherapy | Mouse | Not specified | Reduced the in vivo vaccination potential of dying cancer cells responding to immunogenic chemotherapy. | [4] |
Comparative In Vivo Efficacy of Other Preclinical IRE1α Inhibitors
While direct comparative data for this compound is unavailable, the following table summarizes the in vivo efficacy of other frequently studied IRE1α inhibitors to provide a broader context for the preclinical development of compounds targeting this pathway.
| Inhibitor | Mechanism | Model | Animal | Dosing Regimen | Key Findings |
| MKC8866 | IRE1α inhibitor | TP53-mutant Ovarian Cancer (PDX) | Nude Mouse | Not specified | Showed remarkable synergistic effect when combined with the WEE1 inhibitor AZD1775. |
| STF-083010 | IRE1α RNase inhibitor | Multiple Myeloma (xenograft) | Mouse | Not specified | Demonstrated significant antitumor activity. |
| 4µ8C | IRE1α RNase inhibitor | Hepatocellular Carcinoma (chemically induced) | Mouse | 10 µg/g, twice weekly | Reduced tumor burden and collagen deposition. |
| Toyocamycin | IRE1α RNase inhibitor | Multiple Myeloma (xenograft) | Mouse | Not specified | Reduced tumor growth. |
Experimental Protocols: A Representative In Vivo Xenograft Study
The following is a generalized protocol for evaluating the in vivo efficacy of an IRE1α inhibitor in a subcutaneous xenograft mouse model, based on methodologies reported in the literature for similar compounds.
1. Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., multiple myeloma, ovarian cancer) are cultured under standard conditions.
-
Immunocompromised mice (e.g., NOD-scid IL2Rgammanull (NSG) or nude mice), typically 6-8 weeks old, are used to prevent graft rejection.
2. Tumor Implantation:
-
A suspension of cancer cells (e.g., 1 x 106 to 10 x 106 cells in 100-200 µL of a suitable medium like PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2.
3. Treatment Regimen:
-
Once tumors reach a predetermined size (e.g., 100-200 mm3), mice are randomized into control and treatment groups.
-
The IRE1α inhibitor (e.g., KIRA6) is administered via a clinically relevant route, such as intraperitoneal (i.p.) or oral (p.o.) gavage, at a specified dose and schedule (e.g., daily, twice weekly). The vehicle used to dissolve the compound is administered to the control group.
4. Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volumes are measured at regular intervals throughout the study. The percentage of tumor growth inhibition is calculated.
-
Survival Analysis: In some studies, mice are monitored for survival, and Kaplan-Meier curves are generated.
-
Pharmacodynamic (PD) Markers: At the end of the study, tumors and tissues can be collected to assess target engagement. This may include measuring the levels of spliced XBP1 (XBP1s) by RT-PCR or immunoblotting for downstream targets of the IRE1α pathway.
-
Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. Tissues can be collected for histological analysis to assess any potential organ damage.
5. Statistical Analysis:
-
Statistical tests (e.g., t-test, ANOVA) are used to determine the significance of the differences in tumor growth between the treatment and control groups.
Conclusion
KIRA6 has demonstrated promising in vivo efficacy in various preclinical models of disease, highlighting its potential as a therapeutic agent targeting the IRE1α pathway. While a direct comparison with this compound is not feasible due to the absence of published in vivo data for the latter, the information available for KIRA6 and other IRE1α inhibitors provides a valuable framework for researchers in the field. The provided experimental protocol and pathway diagrams serve as a resource for designing and interpreting in vivo studies aimed at evaluating novel IRE1α modulators. Future studies directly comparing the in vivo efficacy and pharmacokinetic profiles of different IRE1α inhibitors will be crucial for advancing the most promising candidates toward clinical development.
References
Unveiling IRE1α-IN-2: A Comparative Guide for UPR Research Tools
For researchers, scientists, and drug development professionals navigating the complexities of the Unfolded Protein Response (UPR), the selection of precise and well-validated research tools is paramount. This guide provides an objective comparison of IRE1α-IN-2, a notable inhibitor of the inositol-requiring enzyme 1α (IRE1α), against other commonly used alternatives. By presenting key experimental data, detailed protocols, and clear visualizations, this document aims to facilitate informed decisions in the design of UPR-centric studies.
The UPR is a critical cellular stress response pathway, and IRE1α stands as its most conserved transducer. Possessing both kinase and endoribonuclease (RNase) activities, IRE1α plays a pivotal role in maintaining protein homeostasis within the endoplasmic reticulum (ER). Dysregulation of the IRE1α pathway is implicated in a host of diseases, including cancer, metabolic disorders, and neurodegenerative conditions, making it a compelling target for therapeutic intervention and basic research. IRE1α-IN-2 has emerged as a valuable chemical probe to dissect the intricate signaling cascades governed by IRE1α.
Comparative Analysis of IRE1α Inhibitors
To effectively evaluate IRE1α-IN-2 as a research tool, it is essential to compare its performance with other established IRE1α inhibitors. The following table summarizes the key characteristics and potency of IRE1α-IN-2 alongside prominent alternatives.
| Inhibitor | Target Domain | Mechanism of Action | IC50 / EC50 | Selectivity Notes |
| IRE1α-IN-2 | Kinase | Allosteric inhibitor of RNase activity via kinase domain binding. Inhibits IRE1α autophosphorylation. | EC50: 0.82 µM (kinase activity); IC50: 3.12 µM (autophosphorylation)[1] | Information on broad kinase selectivity is limited. |
| KIRA6 | Kinase | ATP-competitive inhibitor that allosterically inhibits RNase activity by preventing IRE1α oligomerization. | IC50: ~0.2 µM (kinase activity) | Potent inhibitor of IRE1α kinase. |
| STF-083010 | RNase | Covalently binds to a lysine residue in the RNase domain, directly inhibiting its activity without affecting kinase function. | IC50: ~12 µM (cellular XBP1 splicing) | Specific for the RNase domain. |
| 4µ8C | RNase | Aldehyde-containing compound that forms a Schiff base with a lysine in the RNase active site, blocking its function. | IC50: ~1.8 µM (in vitro RNase activity) | Selective inhibitor of the RNase activity. |
| MKC8866 | RNase | A salicylaldehyde analog that selectively inhibits the RNase activity of IRE1α. | IC50: 0.29 µM (in vitro RNase activity) | Potent and selective for the RNase domain. |
Signaling Pathways and Inhibitor Action
The UPR is initiated by the accumulation of unfolded or misfolded proteins in the ER, leading to the activation of three sensor proteins: IRE1α, PERK, and ATF6. The following diagram illustrates the IRE1α branch of the UPR and the points of intervention for various inhibitors.
Caption: The IRE1α signaling pathway and inhibitor targets.
Experimental Protocols
Accurate validation of IRE1α inhibitor activity is crucial for reliable experimental outcomes. Below are detailed protocols for two key assays used to characterize compounds like IRE1α-IN-2.
XBP1 mRNA Splicing Assay by RT-PCR
This assay directly measures the endoribonuclease activity of IRE1α by quantifying the ratio of spliced (XBP1s) to unspliced (XBP1u) mRNA.
Experimental Workflow:
Caption: Workflow for the XBP1 mRNA splicing assay.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-incubate cells with varying concentrations of IRE1α-IN-2 or other inhibitors for 1-2 hours.
-
Induce ER stress by treating cells with an agent such as Tunicamycin (e.g., 2.5 µg/mL) or Thapsigargin (e.g., 300 nM) for 4-6 hours. Include appropriate vehicle controls.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify RNA concentration and assess purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Forward Primer Example: 5'-CCT TGT GGT TGA GAA CCA GG-3'
-
Reverse Primer Example: 5'-CCC TCA TGG GGA AGG G-3'
-
Use a PCR program with an annealing temperature appropriate for the primers (typically 55-60°C) and around 28-32 cycles.
-
-
Gel Electrophoresis:
-
Resolve the PCR products on a 2.5-3% agarose gel.
-
The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band.
-
-
Data Analysis:
-
Visualize the gel using a gel documentation system.
-
Quantify the intensity of the XBP1u and XBP1s bands using software like ImageJ.
-
Calculate the percentage of XBP1 splicing for each condition.
-
IRE1α Phosphorylation Assay by Phos-tag™ SDS-PAGE
This method allows for the detection of phosphorylated IRE1α, which is indicative of its activation. Phos-tag™ is a molecule that specifically binds to phosphate groups, causing a mobility shift in phosphorylated proteins during SDS-PAGE.
Methodology:
-
Cell Culture and Lysis:
-
Treat cells with inhibitors and ER stress inducers as described in the XBP1 splicing assay.
-
Wash cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
-
Phos-tag™ SDS-PAGE:
-
Prepare a polyacrylamide gel containing Phos-tag™ acrylamide (e.g., 25-50 µM) and MnCl₂.
-
Separate equal amounts of protein lysate on the Phos-tag™ gel. The phosphorylated form of IRE1α will migrate slower than the non-phosphorylated form.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against total IRE1α.
-
Incubate with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
The upper, slower-migrating band corresponds to phosphorylated IRE1α, while the lower band is the non-phosphorylated form.
-
Quantify the band intensities to determine the ratio of phosphorylated to total IRE1α.
-
Logical Framework for Inhibitor Validation
The validation of a novel IRE1α inhibitor like IRE1α-IN-2 follows a logical progression from in vitro biochemical assays to cell-based functional assays.
Caption: Logical flow for validating IRE1α inhibitors.
Conclusion
IRE1α-IN-2 represents a valuable tool for the study of the Unfolded Protein Response, offering a distinct mechanism of action through the inhibition of IRE1α's kinase and autophosphorylation, which in turn allosterically inhibits its RNase activity. Its performance, when compared to other inhibitors that target either the kinase or RNase domain directly, provides researchers with a nuanced approach to dissecting the multifaceted roles of IRE1α in health and disease. The selection of the most appropriate inhibitor will ultimately depend on the specific scientific question being addressed. For instance, to specifically probe the consequences of the RNase activity without affecting the kinase-dependent signaling, a direct RNase inhibitor like STF-083010 or MKC8866 would be more suitable. Conversely, if the goal is to inhibit the initial activation steps of IRE1α, a kinase inhibitor like IRE1α-IN-2 or KIRA6 would be the preferred choice. The provided experimental protocols offer a robust framework for the in-house validation and application of these critical research tools, ensuring the generation of reliable and reproducible data in the dynamic field of UPR research.
References
A Comparative Analysis of IRE1α-IN-2 and Other Type II Kinase Inhibitors in Modulating the Unfolded Protein Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of IRE1α-IN-2 and other notable type II kinase inhibitors targeting the inositol-requiring enzyme 1α (IRE1α), a key sensor in the unfolded protein response (UPR). Due to the limited publicly available data for a compound specifically named "IRE1α-IN-2," this guide will focus on the closely related and well-characterized compound, IRE1α kinase-IN-1 , as a representative molecule for comparison. This document aims to offer an objective overview of the biochemical and cellular activities, selectivity, and experimental methodologies associated with these inhibitors to aid in research and drug development efforts.
Introduction to IRE1α and Type II Kinase Inhibitors
The endoplasmic reticulum (ER) is a vital organelle for protein folding and modification. The accumulation of unfolded or misfolded proteins in the ER triggers a state of cellular stress, activating the unfolded protein response (UPR). IRE1α, a primary sensor of the UPR, possesses both a kinase and an endoribonuclease (RNase) domain. Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor, XBP1s, which upregulates genes involved in restoring ER homeostasis. However, under prolonged or severe ER stress, IRE1α can also promote apoptosis.[1]
Type II kinase inhibitors are a class of small molecules that bind to the ATP-binding pocket of a kinase in its inactive, "DFG-out," conformation. This binding mode often confers greater selectivity compared to type I inhibitors that target the active "DFG-in" conformation. In the context of IRE1α, type II inhibitors allosterically inhibit both the kinase and RNase activities, thereby modulating the UPR signaling cascade.[2]
Comparative Data of IRE1α Type II Kinase Inhibitors
This section presents a summary of the available quantitative data for IRE1α kinase-IN-1 and other well-characterized type II IRE1α inhibitors, KIRA6 and AMG-18.
| Inhibitor | Target | Biochemical IC50 (Kinase) | Biochemical IC50 (RNase) | Cellular XBP1 Splicing Inhibition IC50 | Kinase Selectivity |
| IRE1α kinase-IN-1 | IRE1α | 77 nM[3] | 80 nM[3] | 0.68 - 1.63 µM (HEK293 cells)[3] | Highly selective (>70% inhibition of 4/455 kinases at 1 µM)[3] |
| KIRA6 | IRE1α | 0.6 µM[4] | N/A (Inhibits RNase activity allosterically) | Dose-dependent inhibition[4] | Selective, but with known off-targets (e.g., p38, HSP60)[5][6] |
| AMG-18 | IRE1α | Similar to G-1749 (analog)[7] | Potent allosteric inhibitor[7] | N/A | N/A |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and to evaluate the efficacy of these inhibitors, it is crucial to visualize the relevant signaling pathways and experimental procedures.
IRE1α Signaling Pathway
Under ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This initiates the splicing of XBP1 mRNA to its active form, XBP1s, which translocates to the nucleus to activate UPR target genes. Prolonged stress can lead to Regulated IRE1-Dependent Decay (RIDD) of other mRNAs and activation of the JNK pathway, contributing to apoptosis. Type II inhibitors block these downstream events by preventing IRE1α autophosphorylation and subsequent RNase activation.
Caption: The IRE1α signaling pathway under ER stress and the point of intervention for type II kinase inhibitors.
Experimental Workflow for Inhibitor Characterization
A typical workflow for characterizing a novel IRE1α inhibitor involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Caption: A generalized workflow for the evaluation of IRE1α inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the characterization of IRE1α inhibitors.
Biochemical IRE1α Kinase Assay (ADP-Glo™ Protocol)
This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Materials:
-
Recombinant human IRE1α kinase domain
-
Kinase substrate (e.g., myelin basic protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (e.g., IRE1α kinase-IN-1) dissolved in DMSO
-
White, opaque 96- or 384-well plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase buffer, IRE1α enzyme, and substrate.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
Cellular XBP1 Splicing Assay (RT-qPCR)
This assay measures the level of spliced XBP1 (XBP1s) mRNA in cells, providing a readout of IRE1α RNase activity.
Materials:
-
Human cell line (e.g., HEK293, RPMI-8226)
-
Cell culture medium and supplements
-
ER stress-inducing agent (e.g., Tunicamycin or Thapsigargin)
-
Test compounds dissolved in DMSO
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Reverse transcription kit
-
qPCR primers specific for total XBP1 and spliced XBP1
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound or DMSO for 1-2 hours.
-
Induce ER stress by adding Tunicamycin or Thapsigargin and incubate for an appropriate time (e.g., 4-6 hours).
-
-
RNA Extraction and Reverse Transcription:
-
Harvest the cells and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using primers for total XBP1, spliced XBP1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction using a real-time PCR instrument.
-
-
Data Analysis:
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Cells expressing the target protein (IRE1α)
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Thermal cycler
-
Centrifuge
-
Antibodies for Western blotting against IRE1α and a loading control
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a defined period.
-
-
Heat Treatment:
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by high-speed centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant and quantify the amount of soluble IRE1α using Western blotting.
-
-
Data Analysis:
Conclusion
The comparative analysis of IRE1α type II kinase inhibitors, with a focus on IRE1α kinase-IN-1 as a proxy for IRE1α-IN-2, reveals a class of potent and selective modulators of the unfolded protein response. While both IRE1α kinase-IN-1 and KIRA6 effectively inhibit IRE1α signaling, they exhibit distinct biochemical potencies and selectivity profiles. The provided experimental protocols offer a robust framework for the comprehensive characterization of novel IRE1α inhibitors. Further in vivo studies on compounds like IRE1α kinase-IN-1 are warranted to fully elucidate their therapeutic potential in diseases driven by ER stress.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The IRE1α Inhibitor KIRA6 Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stress-induced inflammation evoked by immunogenic cell death is blunted by the IRE1α kinase inhibitor KIRA6 through HSP60 targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two regulatory steps of ER-stress sensor Ire1 involving its cluster formation and interaction with unfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ulab360.com [ulab360.com]
- 9. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Independent Validation of IRE1α-IN-2's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the IRE1α inhibitor, IRE1a-IN-2, with other commercially available alternatives. The information presented herein is compiled from various studies to offer a comprehensive overview of their mechanisms of action, supported by experimental data. This document is intended to assist researchers in making informed decisions for their studies on the Unfolded Protein Response (UPR) and its role in various disease states.
Introduction to IRE1α Signaling
Inositol-requiring enzyme 1α (IRE1α) is a critical sensor of endoplasmic reticulum (ER) stress and a key mediator of the Unfolded Protein Response (UPR).[1] As a bifunctional enzyme, IRE1α possesses both a serine/threonine kinase domain and an endoribonuclease (RNase) domain.[2] Under ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain.[3] This activation triggers two primary downstream signaling pathways:
-
XBP1 Splicing (Pro-survival): IRE1α catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[4] This spliced form, XBP1s, is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby promoting cell survival.[2][4]
-
Regulated IRE1α-Dependent Decay (RIDD) and JNK Activation (Pro-apoptotic): Under prolonged or severe ER stress, IRE1α can also degrade a subset of mRNAs and microRNAs through a process called RIDD.[5][6] Additionally, IRE1α can recruit TRAF2, leading to the activation of the JNK signaling pathway, which is often associated with apoptosis.[6][7][8]
Given its central role in cell fate decisions, IRE1α has emerged as a significant therapeutic target in a range of diseases, including cancer and inflammatory conditions.[9][10]
References
- 1. IRE1 RNase controls CD95-mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. benchchem.com [benchchem.com]
- 4. Regulated Ire1-dependent decay of messenger RNAs in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An initial phase of JNK activation inhibits cell death early in the endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of IRE1a-IN-2: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of IRE1a-IN-2, a potent small molecule inhibitor of IRE1α kinase, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1][2][3][4] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for the disposal of similar research-grade kinase inhibitors, which should be treated as potentially hazardous chemical waste.[1][2][3] It is imperative to consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines, as local regulations may vary.[2][5][6]
Immediate Safety Precautions
Before handling or beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All operations involving solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[1][4]
-
Hand Protection: Double nitrile or other compatible chemical-resistant gloves.[1]
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, detailed quantitative data regarding toxicity, environmental hazards, and physical properties are not available. In such cases, a precautionary approach is warranted. The compound should be handled as if it possesses acute toxicity and poses a potential health hazard.[1]
| Parameter | Data | Recommendations |
| CAS Number | 1414938-21-8[7] | Use this identifier for waste labeling and documentation. |
| Acute Toxicity | Not available. Small molecule inhibitors may be harmful if swallowed, inhaled, or in contact with skin.[1] | Avoid all direct contact. Handle exclusively in a chemical fume hood.[1] |
| Environmental Hazards | Not available. May be toxic to aquatic life with long-lasting effects.[1] | Do not allow the chemical to enter drains or waterways. Dispose of as hazardous chemical waste.[1][5] |
| Storage (Unused) | Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month. | Follow recommended storage conditions to maintain compound integrity and prevent degradation into unknown substances. |
| Solubility | Soluble in DMSO. | Be aware of the solvent used when preparing solutions, as this will affect the liquid waste stream (e.g., non-halogenated solvent waste).[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves the careful segregation of waste at the point of generation, followed by appropriate containment, labeling, and storage prior to collection by EHS personnel.[1][5][8]
Solid Waste Disposal
This category includes unused or expired solid this compound, as well as any labware contaminated with the compound.
-
Unused/Expired Compound:
-
Do not dispose of solid this compound in the regular trash.[2]
-
The original container holding the unused or expired solid must be treated as hazardous chemical waste.[2]
-
Ensure the container is tightly sealed and the original label is legible.
-
Place the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials.[2][9]
-
-
Contaminated Labware:
-
Collect all items that have come into direct contact with this compound, such as pipette tips, tubes, vials, gloves, and bench paper, as contaminated solid chemical waste.[1][2]
-
Place these items in a dedicated, clearly labeled hazardous waste bag or container.
-
Contaminated sharps (needles, syringes) must be disposed of in an approved sharps container.[2]
-
Liquid Waste Disposal
This category includes all solutions containing this compound, such as stock solutions, working solutions from assays, and contaminated solvents.
-
Collection:
-
Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible liquid waste container.[1][6] Plastic is often preferred.[6]
-
Segregate waste streams based on the solvent. For example, collect DMSO solutions in a container designated for non-halogenated solvent waste.[1]
-
-
Container Labeling:
-
Decontamination of Glassware:
Storage and Disposal
-
Temporary Storage:
-
EHS Pickup:
-
Once a waste container is full, or when your experiments are complete, arrange for waste pickup through your institution's EHS department.[1]
-
Follow your institution's specific procedures for requesting hazardous waste disposal.
-
Disposal Workflow Diagram
Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acs.org [acs.org]
Essential Safety and Operational Guide for Handling IRE1α-IN-2
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides critical safety and logistical information for the handling and disposal of IRE1α-IN-2, a potent IRE1α kinase inhibitor. Researchers, scientists, and drug development professionals should strictly adhere to these guidelines to ensure personal safety and maintain the integrity of their experiments. As a potent, biologically active small molecule, IRE1α-IN-2 should be handled with a high degree of caution and treated as potentially hazardous.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling IRE1α-IN-2. The required level of protection varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[1] Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination.[1][2] Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[1] Lab Coat: A dedicated, disposable, or non-absorbent lab coat.[1] Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1][2] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[1] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1][3] Lab Coat: Standard laboratory coat.[1][2] Ventilation: Work should be conducted in a chemical fume hood.[1][2] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.[1][2] Eye Protection: Safety glasses with side shields.[1][2] Lab Coat: Standard laboratory coat.[1][2] Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] Eye Protection: Chemical splash goggles.[1] Lab Coat: Standard laboratory coat.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach is essential to minimize exposure and ensure the integrity of the compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage Conditions: IRE1α-IN-2 is typically stored at -20°C.[2] Stock solutions should be stored at -80°C for up to 6 months or -20°C for 1 month.[4] Always confirm the recommended storage conditions on the product vial or datasheet.
-
Designated Storage: Store the compound in a clearly labeled, designated, and secure location, segregated from incompatible materials.[2]
Handling and Experimental Use
-
Designated Area: All work with IRE1α-IN-2, especially in its solid form, should be conducted in a designated and clearly marked area within the laboratory.[1]
-
Chemical Fume Hood: All manipulations of the solid compound and the preparation of concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2]
-
Solution Preparation:
-
Preventing Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, ensure thorough decontamination after each use.[1]
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1]
Disposal Plan
All waste materials contaminated with IRE1α-IN-2 must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][3]
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Collect all unused solutions containing IRE1α-IN-2 in a designated, sealed, and clearly labeled hazardous liquid waste container.[2][3] Do not pour down the drain. [2]
-
Contaminated Sharps: Dispose of any contaminated needles or other sharps in a puncture-resistant sharps container that is specifically labeled for hazardous chemical waste.[3]
Visual Workflow for Safe Handling
The following diagram outlines the key procedural steps for the safe handling and disposal of IRE1α-IN-2.
Caption: Procedural workflow for IRE1α-IN-2 from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
